Paromomycin sulphate
Descripción
Structure
3D Structure of Parent
Propiedades
Fórmula molecular |
C23H45N5O18S-2 |
|---|---|
Peso molecular |
711.7 g/mol |
Nombre IUPAC |
(2S,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(2R,3S,4R,5S)-5-[(1R,2R,3S,5R,6S)-3,5-diamino-2-[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-hydroxycyclohexyl]oxy-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]oxyoxane-3,4-diol;sulfate |
InChI |
InChI=1S/C23H45N5O14.H2O4S/c24-2-7-13(32)15(34)10(27)21(37-7)41-19-9(4-30)39-23(17(19)36)42-20-12(31)5(25)1-6(26)18(20)40-22-11(28)16(35)14(33)8(3-29)38-22;1-5(2,3)4/h5-23,29-36H,1-4,24-28H2;(H2,1,2,3,4)/p-2/t5-,6+,7+,8-,9-,10-,11-,12+,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23+;/m1./s1 |
Clave InChI |
LJRDOKAZOAKLDU-UDXJMMFXSA-L |
SMILES isomérico |
C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)N)O[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O[C@@H]4[C@@H]([C@H]([C@@H]([C@@H](O4)CN)O)O)N)O)O)N.[O-]S(=O)(=O)[O-] |
SMILES canónico |
C1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)O)O)N)OC3C(C(C(O3)CO)OC4C(C(C(C(O4)CN)O)O)N)O)O)N.[O-]S(=O)(=O)[O-] |
Origen del producto |
United States |
Foundational & Exploratory
Paromomycin Sulphate's Mechanism of Action on Ribosomal RNA: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Paromomycin (B158545), an aminoglycoside antibiotic, is a potent inhibitor of protein synthesis, primarily targeting the ribosomal RNA (rRNA) of both prokaryotic and, to a lesser extent, eukaryotic organisms. Its mechanism of action is centered on its high-affinity binding to the A-site of the small ribosomal subunit, a critical hub for decoding messenger RNA (mRNA). This binding event triggers a cascade of downstream effects, including a significant reduction in translational fidelity, inhibition of ribosomal translocation, and disruption of ribosome recycling. This guide provides a comprehensive technical overview of paromomycin's interaction with ribosomal RNA, detailing the molecular mechanisms, quantitative binding and inhibition data, and the experimental protocols utilized to elucidate these processes. The information herein is intended to serve as a valuable resource for researchers in the fields of molecular biology, microbiology, and pharmacology, as well as professionals engaged in the discovery and development of novel antimicrobial agents.
Molecular Mechanism of Action
Paromomycin's primary mode of action is the disruption of protein synthesis through direct interaction with ribosomal RNA. This interaction leads to several critical downstream consequences that ultimately inhibit bacterial growth.
Binding to the Ribosomal A-Site
Paromomycin specifically binds to the A-site (aminoacyl-tRNA binding site) on the 16S rRNA component of the 30S ribosomal subunit in prokaryotes.[1][2] The binding pocket is located in a highly conserved region of helix 44 (h44).[3] This interaction is stabilized by a network of hydrogen bonds between the hydroxyl and amino groups of paromomycin and the phosphate (B84403) backbone and nucleobases of the rRNA.[3]
Induction of Conformational Changes
Upon binding, paromomycin induces a significant conformational change in the A-site.[4] This is most notably characterized by the "flipping out" of two universally conserved adenine (B156593) residues, A1492 and A1493, from their stacked positions within the helix.[3][4] This altered conformation mimics the state of the ribosome when a correct (cognate) aminoacyl-tRNA is bound, effectively locking the A-site in a "receptive" state.[5]
Disruption of Translational Fidelity
The paromomycin-induced conformational change in the A-site is the primary cause of decreased translational fidelity.[6] This occurs through two main mechanisms:
-
mRNA Misreading: The stabilized "receptive" conformation of the A-site lowers the accuracy of codon-anticodon recognition. This allows for the incorrect incorporation of amino acids into the growing polypeptide chain, leading to the synthesis of non-functional or toxic proteins.[1]
-
Stop Codon Readthrough: Paromomycin can also promote the suppression of termination codons, leading to the production of elongated proteins with aberrant C-termini.[6]
Inhibition of Translocation and Ribosome Recycling
Beyond its effects on fidelity, paromomycin also physically impedes the movement of the ribosome along the mRNA.
-
Inhibition of Translocation: The presence of paromomycin in the A-site can interfere with the movement of tRNA from the A-site to the P-site (peptidyl-tRNA binding site), a critical step in the elongation cycle of protein synthesis.[1][7]
-
Inhibition of Ribosome Recycling: Paromomycin can stabilize the 70S ribosome complex, thereby inhibiting the anti-association activity of initiation factor 3 (IF3). This interference with the separation of the ribosomal subunits after translation termination hinders the recycling of ribosomes for subsequent rounds of protein synthesis.[8][9][10]
Signaling Pathways and Logical Relationships
The following diagrams, generated using Graphviz (DOT language), illustrate the key pathways and relationships in paromomycin's mechanism of action.
Quantitative Data
The following tables summarize key quantitative data regarding the interaction of paromomycin with ribosomal components and its inhibitory effects on protein synthesis.
Table 1: Binding Affinity of Paromomycin to Ribosomal RNA
| Ligand | Ribosomal Target | Method | Apparent Kd | Reference |
| Paromomycin | Leishmania mexicana rRNA A-site oligonucleotide | Surface Plasmon Resonance (SPR) | 1.7 ± 0.3 x 10-3 M | [11] |
| Paromomycin | 27-nucleotide RNA construct of E. coli 16S rRNA A-site | Electrospray Ionization Mass Spectrometry (ESI-MS) | 52 nM | [3] |
| Paromomycin | E. coli H69 hairpin | Circular Dichroism (CD) | 5.4 ± 1.1 µM | [3] |
| Paromomycin | Modified E. coli H69 hairpin (with pseudouridine) | Circular Dichroism (CD) | 2.6 ± 0.1 µM | [3] |
Table 2: Inhibition of Protein Synthesis and Growth by Paromomycin
| Organism/System | Assay | Parameter | Value | Reference |
| Leishmania mexicana promastigotes | Growth Inhibition | IC50 | ~200 µM | [12] |
| Leishmania donovani promastigotes | Growth Inhibition | IC50 | Not specified | [13] |
| Leishmania donovani (paromomycin-resistant) | Protein Synthesis Inhibition | % Inhibition at 1mM | 21% | [13] |
| Leishmania donovani (wild-type) | Protein Synthesis Inhibition | % Inhibition at 1mM | 2% | [13] |
| Leishmania mexicana cell-free system | In Vitro Translation (poly(U)) | IC50 | ~10 µM | [11] |
| Rat liver cell-free system | In Vitro Translation (poly(U)) | IC50 | >100 µM | [11] |
Table 3: Paromomycin-Induced mRNA Misreading
| Ribosomal Source | Paromomycin Concentration | Fold Increase in Misreading | Reference |
| Leishmania mexicana | 20 µM | ~15-fold | [11] |
| Leishmania mexicana | 80 µM | ~7-fold | [11] |
| Rat Liver | 20 µM | Slight increase | [11] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of paromomycin's mechanism of action.
In Vitro Translation Inhibition Assay
This assay measures the dose-dependent inhibition of protein synthesis by paromomycin in a cell-free system.
-
Materials:
-
Cell-free translation system (e.g., E. coli S30 extract, rabbit reticulocyte lysate)
-
mRNA template (e.g., poly(U) for polyphenylalanine synthesis, or a specific luciferase mRNA)
-
Amino acid mixture (including a radiolabeled amino acid, e.g., 14C-Phenylalanine or 35S-Methionine)
-
Energy source (ATP, GTP)
-
This compound solutions of varying concentrations
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation counter
-
-
Procedure:
-
Prepare reaction mixtures containing the cell-free extract, mRNA template, amino acid mixture, and energy source.
-
Add varying concentrations of paromomycin to the reaction tubes. Include a no-drug control.
-
Initiate the translation reaction by adding the radiolabeled amino acid.
-
Incubate the reactions at the optimal temperature for the specific translation system (e.g., 37°C for E. coli S30 extract) for a defined period (e.g., 30-60 minutes).
-
Terminate the reactions by adding an equal volume of cold 10% TCA to precipitate the newly synthesized polypeptides.
-
Collect the precipitate by vacuum filtration onto glass fiber filters.
-
Wash the filters with 5% TCA and then with ethanol (B145695) to remove unincorporated radiolabeled amino acids.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate the percentage of inhibition for each paromomycin concentration relative to the no-drug control.
-
Plot the percentage of inhibition against the logarithm of the paromomycin concentration to determine the IC50 value.[6]
-
Filter Binding Assay
This assay quantifies the binding of paromomycin to ribosomes or rRNA by measuring the amount of a radiolabeled component retained on a filter.
-
Materials:
-
Purified ribosomes or rRNA fragments
-
Radiolabeled component (e.g., 3H-paromomycin or 32P-labeled rRNA)
-
This compound solutions of varying concentrations
-
Binding buffer (e.g., Tris-HCl, MgCl2, KCl)
-
Nitrocellulose filters
-
Vacuum filtration apparatus
-
Scintillation counter
-
-
Procedure:
-
Incubate a constant amount of the radiolabeled component with increasing concentrations of unlabeled paromomycin (or vice versa) in binding buffer.
-
Allow the binding reaction to reach equilibrium.
-
Pass the reaction mixtures through nitrocellulose filters under vacuum. Ribosome-ligand complexes will be retained on the filter.
-
Wash the filters with cold binding buffer to remove unbound radiolabeled components.
-
Measure the radioactivity retained on each filter using a scintillation counter.
-
Plot the amount of bound radiolabeled component as a function of the paromomycin concentration.
-
Analyze the data using appropriate binding models (e.g., Scatchard analysis) to determine the dissociation constant (Kd).[6]
-
Surface Plasmon Resonance (SPR)
SPR provides real-time kinetic data on the binding of paromomycin to immobilized rRNA.
-
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip with a streptavidin-coated surface
-
Biotinylated rRNA oligonucleotide corresponding to the paromomycin binding site
-
This compound solutions of varying concentrations
-
Running buffer (e.g., HBS-EP)
-
-
Procedure:
-
Immobilize the biotinylated rRNA oligonucleotide onto the streptavidin-coated sensor chip.
-
Establish a stable baseline by flowing running buffer over the sensor surface.
-
Inject a series of paromomycin solutions at different concentrations over the chip surface to monitor the association phase.
-
Switch back to flowing running buffer to monitor the dissociation phase.
-
Regenerate the sensor chip surface between cycles if necessary.
-
Analyze the resulting sensorgrams to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).[3]
-
X-ray Crystallography of Ribosome-Paromomycin Complex
This technique provides high-resolution structural information about the interaction between paromomycin and the ribosome.
-
Materials:
-
Highly purified and concentrated ribosomal subunits (e.g., 30S or 70S)
-
This compound
-
Crystallization screening solutions
-
Cryoprotectants
-
Synchrotron X-ray source
-
-
Procedure:
-
Co-crystallize the ribosomal subunits with an excess of paromomycin using vapor diffusion (sitting or hanging drop) methods.
-
Screen a wide range of crystallization conditions to obtain diffraction-quality crystals.
-
Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.
-
Process the diffraction data and solve the structure using molecular replacement with a known ribosome structure as a model.
-
Build the paromomycin molecule into the electron density map and refine the atomic coordinates of the complex.[3]
-
Cryo-Electron Microscopy (Cryo-EM) of Ribosome-Paromomycin Complex
Cryo-EM allows for the structural determination of large and flexible complexes like the ribosome in a near-native state.
-
Materials:
-
Purified ribosomal subunits or 70S ribosomes
-
This compound
-
Cryo-EM grid preparation equipment (e.g., Vitrobot)
-
Transmission electron microscope with a direct electron detector
-
-
Procedure:
-
Prepare a complex of the ribosome with paromomycin.
-
Apply a small volume of the sample to a cryo-EM grid and plunge-freeze it in liquid ethane (B1197151) to vitrify the sample.
-
Collect a large dataset of images (micrographs) of the frozen particles using a transmission electron microscope.
-
Process the images to pick individual particle projections and classify them into different conformational states.
-
Reconstruct a three-dimensional map of the ribosome-paromomycin complex from the 2D particle images.
-
Build an atomic model into the cryo-EM density map and refine it.
-
Dual-Luciferase Reporter Assay for Stop Codon Readthrough
This cell-based assay quantifies the ability of paromomycin to induce readthrough of a premature termination codon.
-
Materials:
-
Mammalian cell line (e.g., HEK293)
-
Dual-luciferase reporter plasmid containing an upstream Renilla luciferase gene, an in-frame stop codon, and a downstream Firefly luciferase gene.
-
Transfection reagent
-
This compound solutions
-
Dual-luciferase assay reagents
-
-
Procedure:
-
Transfect the mammalian cells with the dual-luciferase reporter plasmid.
-
After a suitable incubation period, treat the cells with varying concentrations of paromomycin. Include a no-drug control.
-
Incubate the cells for an additional period (e.g., 24-48 hours) to allow for reporter gene expression.
-
Lyse the cells and measure the activities of both Renilla and Firefly luciferases sequentially using a luminometer and the appropriate assay reagents.
-
Calculate the ratio of Firefly luciferase activity to Renilla luciferase activity for each condition.
-
An increase in this ratio in the presence of paromomycin indicates an increase in stop codon readthrough.[6]
-
Conclusion
This compound exerts its potent antimicrobial effects through a multifaceted mechanism of action that hinges on its specific and high-affinity binding to the A-site of the 16S ribosomal RNA. The resultant conformational changes lead to a dramatic loss of translational fidelity, inhibition of essential ribosomal movements, and ultimately, the cessation of protein synthesis and bacterial growth. The detailed understanding of these molecular interactions, supported by a wealth of quantitative and structural data, provides a solid foundation for the rational design of new aminoglycoside derivatives with improved efficacy and reduced toxicity. The experimental protocols outlined in this guide serve as a practical resource for researchers dedicated to advancing our knowledge of ribosome function and developing the next generation of antimicrobial therapeutics.
References
- 1. What is the mechanism of Paromomycin Sulfate? [synapse.patsnap.com]
- 2. Ribosome-Targeting Antibiotics: Modes of Action, Mechanisms of Resistance, and Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Paromomycin binding induces a local conformational change in the A-site of 16 S rRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Conformational Dynamics within the Ribosome - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Perturbation of ribosomal subunit dynamics by inhibitors of tRNA translocation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. journals.asm.org [journals.asm.org]
- 10. Inhibition of antiassociation activity of translation initiation factor 3 by paromomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Differential Effects of Paromomycin on Ribosomes of Leishmania mexicana and Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. Paromomycin Affects Translation and Vesicle-Mediated Trafficking as Revealed by Proteomics of Paromomycin –Susceptible –Resistant Leishmania donovani - PMC [pmc.ncbi.nlm.nih.gov]
Paromomycin: A Comprehensive Technical Guide to its Biochemical and Physiological Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Paromomycin (B158545) is an aminoglycoside antibiotic with a broad spectrum of activity against a variety of bacterial and parasitic pathogens.[1] This technical guide provides an in-depth analysis of the biochemical and physiological properties of paromomycin, including its mechanism of action, pharmacokinetics, pharmacodynamics, and mechanisms of resistance. Detailed experimental protocols and quantitative data are presented to serve as a comprehensive resource for researchers and professionals in drug development.
Introduction
Discovered in the 1950s from Streptomyces rimosus var. paromomycinus, paromomycin has become an essential medication for treating a range of parasitic infections, including amebiasis, giardiasis, leishmaniasis, and cryptosporidiosis.[1][2] It is structurally similar to neomycin and exerts its antimicrobial effect by inhibiting protein synthesis in susceptible organisms.[1] This guide will explore the core scientific principles that underpin the therapeutic use of paromomycin.
Biochemical Properties
Mechanism of Action
Paromomycin's primary mechanism of action is the inhibition of protein synthesis.[3] It binds with high affinity to the A-site on the 16S ribosomal RNA (rRNA) of the 30S ribosomal subunit in prokaryotes and the analogous site in some eukaryotes like Leishmania.[4][5] This binding event disrupts the translation process in two significant ways:
-
Codon Misreading: Paromomycin binding induces a conformational change in the A-site, forcing two key adenine (B156593) residues (A1492 and A1493 in E. coli) to flip out. This altered conformation mimics the state of the ribosome when a correct codon-anticodon pair is formed, thereby reducing the accuracy of tRNA selection and leading to the incorporation of incorrect amino acids into the nascent polypeptide chain.[1][5]
-
Inhibition of Translocation: The presence of paromomycin in the A-site can also interfere with the movement of the ribosome along the mRNA template, a process known as translocation.[4]
The culmination of these effects is the production of non-functional or aberrant proteins, which ultimately leads to microbial cell death.[3][6]
Diagram: Mechanism of Action of Paromomycin
Caption: Paromomycin binds to the A-site of the 30S ribosomal subunit, leading to aberrant protein synthesis and cell death.
Physiological Properties
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) profile of paromomycin is highly dependent on the route of administration.
-
Oral Administration: Paromomycin is poorly absorbed from the gastrointestinal tract, with almost 100% of an oral dose eliminated unchanged in the feces.[7] This property makes it highly effective for treating intestinal infections.[8]
-
Intramuscular Administration: Following intramuscular injection, paromomycin is rapidly absorbed, reaching peak plasma concentrations within about an hour.[7] The absorbed drug is primarily excreted unchanged in the urine.[7]
-
Topical Administration: Systemic absorption of paromomycin from topical creams is generally low but can be variable, influenced by the integrity of the skin.[9] Studies have shown that absorption is significantly higher across damaged skin.[7]
Table 1: Pharmacokinetic Parameters of Paromomycin in Humans
| Route of Administration | Dose | Cmax | Tmax | AUC (0-24h) | Half-life (t½) | Bioavailability | Reference(s) |
| Oral | 500 mg q.i.d. | Not applicable (minimal absorption) | - | - | - | <1% | [7][10] |
| Intramuscular | 15 mg/kg | ~15-25 µg/mL | ~1-2 h | - | ~2-3 h | ~100% | [11][12] |
| Topical (15% cream) | Once daily | 660 ± 486 ng/mL (Day 20) | - | 6037 ± 3956 ng·h/mL (Day 20) | - | 9.68% ± 6.05% (Day 20) | [7] |
Table 2: Pharmacokinetic Parameters of Paromomycin in Animal Models
| Animal Model | Route of Administration | Dose (mg/kg) | Cmax | Tmax | AUC | Half-life (t½) | Bioavailability (%) | Reference(s) | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Mice | Intravenous | 50 | - | - | - | 2.6 h | - |[13] | | Mice | Oral | 500 | - | - | - | - | 0.3 |[13] | | Dogs | Intramuscular | 15 | 32 ± 6.4 µg/mL | 60 min | - | - | - |[14] | | Dogs | Subcutaneous | 15 | 36 ± 3.4 µg/mL | 60 min | - | - | - |[14] | | Rats | Intramuscular | - | - | - | - | - | - |[15] | | Rats | Intravenous | - | - | - | - | - | - |[15] |
Pharmacodynamics
Paromomycin exhibits concentration-dependent bactericidal and amoebicidal activity.[14] Its efficacy is related to the extent and duration of its binding to the ribosomal target.
Table 3: In Vitro Activity of Paromomycin (MIC & IC50 Values)
| Organism | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | IC50 | Reference(s) |
| Entamoeba histolytica | - | - | - | 106.5 µg/mL | [12] |
| Giardia lamblia | ≤0.5 - >10 | - | - | 50-60 µg/mL | [4][10] |
| Cryptosporidium parvum | - | - | - | - | [16] |
| Leishmania major | - | - | - | - | [6] |
| Leishmania donovani | - | - | - | - | [17] |
| Carbapenem-Resistant Enterobacteriaceae | 0.5 - >256 | 4 | >256 | - | [14][18] |
| Pseudomonas aeruginosa | 64 - 256 | - | - | - | [1] |
| Staphylococcus aureus (MSSA/MRSA) | - | - | - | 2.5 µg/mL (protein synthesis inhibition) | [18] |
Clinical Efficacy
Clinical trials have demonstrated the efficacy of paromomycin in treating various parasitic infections.
Table 4: Clinical Efficacy of Paromomycin
| Indication | Dosage Regimen | Cure Rate | Population | Reference(s) |
| Intestinal Amebiasis | 25-35 mg/kg/day for 7 days | 92% (microbiologic cure) | Homosexual men | [2] |
| Intestinal Amebiasis | 1500 mg/day for 9-10 days (following metronidazole) | 100% (in asymptomatic/mildly symptomatic cases) | General population in Japan | [8][19] |
| Giardiasis | 25-30 mg/kg/day for 7 days | 55-90% | General population | [20] |
| Cryptosporidiosis in AIDS patients | 500 mg q.i.d. for 21 days | No more effective than placebo | AIDS patients (pre-HAART) | [3][6][13] |
| Cryptosporidiosis in AIDS patients | 500 mg q6h for ~12 days | Initial response in all patients | AIDS patients | [4][5] |
| Cutaneous Leishmaniasis (L. major) | 15% topical cream daily for 20 days | 82% | General population in Tunisia | [9] |
| Cutaneous Leishmaniasis (L. panamensis) | 15% topical cream daily for 20 days | 78% | General population in Panama | [2] |
| Visceral Leishmaniasis | 11 mg/kg/day IM for 21 days | 94.6% (final cure) | General population in India | [21] |
| Visceral Leishmaniasis | 15 mg/kg/day IM for 21 days | 81% (final cure) | General population in Sudan | [17] |
Mechanisms of Resistance
Resistance to paromomycin, particularly in Leishmania, is an emerging concern. The primary mechanisms involve:
-
Reduced Drug Accumulation: Resistant parasites exhibit decreased intracellular concentrations of paromomycin.[22]
-
Increased Drug Efflux: This is often mediated by the upregulation of ATP-binding cassette (ABC) transporters, such as Multidrug Resistance Protein 1 (MDR1) and MRPA, which actively pump the drug out of the cell.[22]
Diagram: Paromomycin Resistance in Leishmania
Caption: Upregulation of ABC transporters in Leishmania leads to increased efflux and reduced intracellular concentration of Paromomycin, causing resistance.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method is a standard for determining the in vitro susceptibility of a microorganism to an antimicrobial agent.[1]
Materials:
-
Paromomycin sulfate (B86663) (analytical grade)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth
-
Sterile 96-well microtiter plates
-
Microbial isolate for testing
-
Sterile saline or broth for inoculum preparation
-
0.5 McFarland turbidity standard
-
Incubator (35 ± 2°C)
-
Micropipettes and sterile tips
Procedure:
-
Preparation of Paromomycin Stock Solution: Prepare a concentrated stock solution of paromomycin in a sterile solvent (e.g., water).
-
Preparation of Microtiter Plate: Dispense 50 µL of broth into each well of a 96-well plate. Add 50 µL of the paromomycin stock solution to the first well of each row to be tested and perform serial twofold dilutions across the plate by transferring 50 µL from one well to the next.
-
Inoculum Preparation: Prepare a suspension of the test organism in sterile saline or broth, adjusting the turbidity to match the 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation: Add 50 µL of the standardized inoculum to each well. Include a growth control well (broth and inoculum only) and a sterility control well (broth only).
-
Incubation: Incubate the plate at 35 ± 2°C for 16-20 hours.
-
Reading the MIC: The MIC is the lowest concentration of paromomycin that completely inhibits visible growth (turbidity) of the organism.[23]
Diagram: Workflow for MIC Determination
Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC) of Paromomycin using the broth microdilution method.
In Vitro Translation Inhibition Assay
This assay measures the direct effect of paromomycin on protein synthesis in a cell-free system.[1]
Materials:
-
Cell-free translation system (e.g., rabbit reticulocyte lysate or E. coli S30 extract)
-
mRNA template (e.g., luciferase mRNA)
-
Amino acid mixture containing a radiolabeled amino acid (e.g., [35S]-methionine)
-
Paromomycin solutions of varying concentrations
-
Trichloroacetic acid (TCA)
-
Scintillation counter
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the cell-free lysate, mRNA template, amino acid mixture, and an energy source (ATP/GTP).
-
Addition of Inhibitor: Add varying concentrations of paromomycin to the reaction tubes. Include a no-drug control.
-
Incubation: Incubate the reactions at the optimal temperature for the translation system (e.g., 30-37°C) for a defined period (e.g., 60-90 minutes).
-
Precipitation: Stop the reaction and precipitate the newly synthesized radioactive polypeptides using cold TCA.
-
Quantification: Collect the precipitate on a filter, wash, and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition of protein synthesis against the paromomycin concentration to determine the IC50 value.[1]
Ribosome Binding Assay (Filter Binding)
This assay quantifies the interaction between paromomycin and its ribosomal target.[1]
Materials:
-
Purified ribosomes or ribosomal subunits (e.g., 30S)
-
Radiolabeled paromomycin or a competitive radiolabeled ligand
-
Binding buffer
-
Nitrocellulose filters
-
Filter apparatus
-
Scintillation counter
Procedure:
-
Binding Reaction: Incubate a constant amount of ribosomes with increasing concentrations of unlabeled paromomycin and a fixed concentration of radiolabeled ligand in a binding buffer.
-
Filtration: After incubation, rapidly filter the reaction mixture through a nitrocellulose filter. Ribosome-ligand complexes will be retained on the filter, while the unbound ligand will pass through.
-
Washing: Wash the filters with cold binding buffer to remove non-specifically bound ligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the amount of bound radiolabeled ligand as a function of the unlabeled paromomycin concentration to determine the binding affinity (Kd or IC50).[1]
Conclusion
Paromomycin remains a valuable therapeutic agent due to its efficacy against a range of protozoal and bacterial infections. Its distinct biochemical property of inhibiting protein synthesis, coupled with its physiological characteristic of poor oral absorption, makes it particularly suitable for treating intestinal parasitic diseases. A thorough understanding of its pharmacokinetics, pharmacodynamics, and the mechanisms by which resistance can emerge is crucial for its continued effective use and for the development of future antimicrobial strategies. The experimental protocols detailed in this guide provide a framework for further research into this important antibiotic.
References
- 1. benchchem.com [benchchem.com]
- 2. Topical paromomycin for New World cutaneous leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. profiles.wustl.edu [profiles.wustl.edu]
- 5. benchchem.com [benchchem.com]
- 6. academic.oup.com [academic.oup.com]
- 7. benchchem.com [benchchem.com]
- 8. Efficacy and safety of paromomycin for treating amebiasis in Japan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Topical paromomycin with or without gentamicin for cutaneous leishmaniasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Investigation of in vitro absorption, distribution, metabolism, and excretion and in vivo pharmacokinetics of paromomycin: Influence on oral bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Paromomycin: no more effective than placebo for treatment of cryptosporidiosis in patients with advanced human immunodeficiency virus infection. AIDS Clinical Trial Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pharmacokinetics and dosing regimen of aminosidine in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Bioanalytical method development, pharmacokinetics, and toxicity studies of paromomycin and paromomycin loaded in albumin microspheres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Field trial on the therapeutic efficacy of paromomycin on natural Cryptosporidium parvum infections in lambs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Paromomycin for the treatment of visceral leishmaniasis in Sudan: a randomized, open-label, dose-finding study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Neomycin and paromomycin inhibit 30S ribosomal subunit assembly in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Is Paromomycin an Effective and Safe Treatment against Cutaneous Leishmaniasis? A Meta-Analysis of 14 Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Phase 4 Pharmacovigilance Trial of Paromomycin Injection for the Treatment of Visceral Leishmaniasis in India - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Paromomycin for cryptosporidiosis in AIDS: a prospective, double-blind trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. cabidigitallibrary.org [cabidigitallibrary.org]
The Discovery and Historical Development of Paromomycin from Streptomyces: A Technical Guide
An In-depth Exploration of the Discovery, Biosynthesis, and Mechanism of Action of a Clinically Significant Aminoglycoside
Abstract
Paromomycin, a broad-spectrum aminoglycoside antibiotic, has remained a clinically relevant therapeutic agent for over six decades. Produced by the soil actinomycete Streptomyces rimosus forma paromomycinus, its discovery in the mid-20th century marked a significant contribution to the golden age of antibiotic research. This technical guide provides a comprehensive overview of the discovery and historical development of Paromomycin, detailing its biosynthesis, mechanism of action, and the experimental methodologies that have been pivotal in its study. Quantitative data on its production and antimicrobial activity are presented in structured tables, and key experimental and biosynthetic pathways are visualized using diagrams to facilitate a deeper understanding for researchers, scientists, and drug development professionals.
Discovery and Historical Development
Paromomycin was first isolated in the 1950s from the fermentation broths of a Streptomyces species initially identified as Streptomyces krestomuceticus.[1][2] This strain was later reclassified as Streptomyces rimosus forma paromomycinus.[1][3] The discovery was a product of the extensive soil screening programs of the era, which sought to identify novel antimicrobial compounds from microorganisms.[1] Also known as aminosidine, Paromomycin demonstrated significant activity against a range of Gram-positive and Gram-negative bacteria.[1] It was introduced into medical use in 1960.[4]
The timeline of its development extends beyond its initial antibacterial applications. In the 1960s, clinical studies in the USSR demonstrated its effectiveness against cutaneous leishmaniasis.[4] Further trials in the early 1990s confirmed its efficacy against visceral leishmaniasis.[2][4] Today, Paromomycin is on the World Health Organization's List of Essential Medicines and is used to treat a variety of parasitic infections, including amebiasis, giardiasis, and leishmaniasis.[4]
The Producing Organism: Streptomyces rimosus
Streptomyces rimosus, a Gram-positive, filamentous bacterium found in soil, is the natural producer of Paromomycin.[1] Like other members of the genus Streptomyces, it is a prolific source of secondary metabolites with diverse biological activities. The specific subspecies responsible for Paromomycin production is Streptomyces rimosus subsp. paromomycinus.[3][5] Recent taxonomic studies have led to the reclassification of this subspecies as an independent species, Streptomyces paromomycinus.[3]
Biosynthesis of Paromomycin
Paromomycin is a member of the 2-deoxystreptamine (B1221613) (2-DOS) family of aminoglycoside antibiotics.[1][6] Its biosynthesis originates from primary metabolic precursors, primarily glucose. The process can be conceptually divided into three main stages:
-
Formation of the 2-deoxystreptamine (2-DOS) core: The central aminocyclitol ring is derived from glucose-6-phosphate through a series of enzymatic reactions.[1]
-
Synthesis of the sugar moieties: The other sugar components of Paromomycin, D-glucosamine and D-ribose, are also synthesized from glucose precursors.[1]
-
Glycosylation and modification: The 2-DOS core is sequentially glycosylated with the sugar moieties by specific glycosyltransferases encoded within the biosynthetic gene cluster.[1]
Figure 1: Proposed Biosynthetic Pathway of Paromomycin
Mechanism of Action
Paromomycin exerts its antimicrobial effect by inhibiting protein synthesis in susceptible organisms.[1][4] It belongs to the aminoglycoside class of antibiotics, which are known to target the bacterial ribosome.[1] The key steps in its mechanism of action are:
-
Binding to the Ribosome: Paromomycin binds to the 30S ribosomal subunit, specifically to the A-site of the 16S ribosomal RNA.[4][7][8]
-
Interference with Protein Synthesis: This binding event causes a misreading of the mRNA codon, leading to the incorporation of incorrect amino acids into the growing polypeptide chain.[8] This results in the production of nonfunctional or toxic proteins.
-
Inhibition of Translocation: Paromomycin also inhibits the translocation of the ribosome along the mRNA molecule, effectively halting protein synthesis.[8]
The culmination of these effects leads to bacterial cell death.[7]
Figure 2: Mechanism of Action of Paromomycin
Experimental Protocols
Production of Paromomycin via Fermentation
The production of Paromomycin from Streptomyces rimosus can be achieved through submerged liquid fermentation (SLF) or solid-state fermentation (SSF).[5][9] Optimization of nutritional and environmental parameters is crucial for maximizing the yield.
5.1.1. Submerged Liquid Fermentation (SLF)
This is a widely used method for industrial antibiotic production.
-
Inoculum Preparation: A loopful of S. rimosus from a stock culture is inoculated into a seed medium (e.g., Tryptic Soy Broth) and incubated at 28°C on a rotary shaker at 200 rpm for 48-72 hours.[5][6]
-
Production: The seed culture is then transferred to a larger production medium. An example of an optimized production medium is provided in Table 1. The fermentation is carried out at 28°C with an agitation rate of 200 rpm for 8-9 days.[5][6] The pH is maintained at 6.0.[6]
5.1.2. Solid-State Fermentation (SSF)
SSF is a promising alternative that can utilize agro-industrial byproducts.
-
Substrate Preparation: A solid substrate, such as corn bran, is impregnated with a nutrient medium.[9][10]
-
Inoculation and Incubation: The substrate is inoculated with a seed culture of S. rimosus. The fermentation is carried out at 30°C for 9 days with a pH of 8.5 and an inoculum size of 5% v/w.[9][10]
Figure 3: General Workflow for Paromomycin Production
Extraction and Purification
-
Separation of Biomass: The fermentation broth is centrifuged to separate the mycelium from the supernatant containing the dissolved Paromomycin.
-
Ion-Exchange Chromatography: The supernatant is passed through a cation-exchange resin. Paromomycin, being basic, will bind to the resin.
-
Elution: The bound Paromomycin is then eluted using a strong acid or a high concentration of salt.
-
Desalting and Concentration: The eluate is desalted and concentrated to yield the purified antibiotic.
Quantification and Characterization
-
High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for the quantification of Paromomycin. The peak area of the sample is compared with that of a known concentration of a Paromomycin standard.[1][11]
-
Spectroscopic Methods: Techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are used for the structural elucidation and characterization of Paromomycin and its derivatives.[12]
Determination of Antimicrobial Activity
The antimicrobial activity of Paromomycin is typically determined by measuring the Minimum Inhibitory Concentration (MIC).
-
Broth Microdilution Method: This is a standardized method for determining the MIC of an antimicrobial agent against bacteria.[13][14]
-
A series of twofold dilutions of Paromomycin are prepared in a liquid growth medium in a 96-well microtiter plate.
-
Each well is inoculated with a standardized suspension of the test bacterium.
-
The plate is incubated at 35-37°C for 16-20 hours.
-
The MIC is the lowest concentration of Paromomycin that completely inhibits the visible growth of the bacterium.[13]
-
Quantitative Data
Table 1: Optimized Medium Composition for Paromomycin Production by S. rimosus in SLF
| Component | Concentration (g/L) |
| Soybean meal | 30 |
| NH₄Cl | 4 |
| CaCO₃ | 5 |
| Glycerol | 40 (ml/L) |
Data sourced from Aboshanab et al., 2019.[6]
Table 2: Optimized Conditions for Paromomycin Production
| Parameter | Submerged Liquid Fermentation (SLF) | Solid-State Fermentation (SSF) |
| pH | 6.0 | 8.5 |
| Temperature | 28°C | 30°C |
| Incubation Time | 8.5 days | 9 days |
| Inoculum Size | 5.5% v/v | 5% v/w |
Data compiled from Aboshanab et al., 2019 and Aboshanab et al., 2021.[6][9][10]
Table 3: In Vitro Activity of Paromomycin Against Selected Pathogens
| Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Carbapenem-Resistant Enterobacteriaceae | 4 | >256 |
| Mycobacterium tuberculosis | ≤0.09 - ≤1.5 | - |
MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit 50% and 90% of the isolates, respectively. Data for Carbapenem-Resistant Enterobacteriaceae from Lin et al., 2017 and for Mycobacterium tuberculosis from Donald et al., 1996.[14][15]
Conclusion
The discovery of Paromomycin from Streptomyces rimosus represents a classic example of natural product drug discovery that has had a lasting impact on medicine. From its initial role as a broad-spectrum antibacterial agent to its current use in treating parasitic diseases, Paromomycin's journey highlights the importance of continued research into microbial secondary metabolites. The detailed understanding of its biosynthesis, mechanism of action, and the optimization of its production through fermentation provide a solid foundation for future research, including the development of novel derivatives with enhanced efficacy and a broader spectrum of activity. This technical guide serves as a comprehensive resource for professionals in the field, encapsulating the key scientific and historical aspects of this important aminoglycoside antibiotic.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. EzBioCloud | Streptomyces paromomycinus [ezbiocloudpro.app]
- 4. Paromomycin - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Paromomycin production from Streptomyces rimosus NRRL 2455: statistical optimization and new synergistic antibiotic combinations against multidrug resistant pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Paromomycin | C23H45N5O14 | CID 165580 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Paromomycin Sulfate? [synapse.patsnap.com]
- 9. Production and statistical optimization of Paromomycin by Streptomyces rimosus NRRL 2455 in solid state fermentation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Production and statistical optimization of Paromomycin by Streptomyces rimosus NRRL 2455 in solid state fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development and characterization of paromomycin-resistant Leishmania donovani promastigotes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Frontiers | In Vitro Activity of Neomycin, Streptomycin, Paromomycin and Apramycin against Carbapenem-Resistant Enterobacteriaceae Clinical Strains [frontiersin.org]
- 15. Early Bactericidal Activity of Paromomycin (Aminosidine) in Patients with Smear-Positive Pulmonary Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Paromomycin Sulphate: A Technical Guide to its Spectrum of Activity Against Protozoa
For Researchers, Scientists, and Drug Development Professionals
Introduction
Paromomycin (B158545) sulphate is an aminoglycoside antibiotic with a broad spectrum of activity against a variety of pathogenic protozoa.[1][2][3] Isolated in the 1950s from Streptomyces rimosus var. paromomycinus, it has become an important therapeutic agent, particularly for intestinal protozoal infections and leishmaniasis.[4][5] This technical guide provides an in-depth overview of paromomycin's antiprotozoal activity, its mechanism of action, quantitative efficacy data, and detailed experimental protocols for its evaluation.
Mechanism of Action
The primary antiprotozoal mechanism of paromomycin sulphate is the inhibition of protein synthesis.[1][6] Similar to its antibacterial action, paromomycin targets the parasite's ribosomes.[7] It binds to the small ribosomal subunit (30S), specifically to the A-site of the ribosomal RNA (rRNA).[6] This binding event disrupts the translation process in two main ways:
-
Codon Misreading: The interaction of paromomycin with the A-site induces a conformational change that leads to the incorporation of incorrect amino acids into the growing polypeptide chain. This results in the synthesis of non-functional or toxic proteins.[1][7]
-
Inhibition of Translocation: Paromomycin can also inhibit the movement of the ribosome along the messenger RNA (mRNA) molecule, a process known as translocation, which effectively halts protein synthesis.[1][7]
In Leishmania, in addition to inhibiting cytoplasmic and mitochondrial protein synthesis, paromomycin has been shown to decrease the mitochondrial membrane potential, suggesting the mitochondrion is a key target of its activity.[1][8]
Spectrum of Activity and Quantitative Data
Paromomycin exhibits a broad spectrum of activity against several medically important protozoa. Its efficacy varies depending on the species, the life cycle stage of the parasite, and the method of administration (oral, topical, or parenteral).
Leishmania spp.
Paromomycin is effective against both the promastigote and amastigote stages of various Leishmania species, the causative agents of leishmaniasis.[8][9] It is used in the treatment of both visceral and cutaneous leishmaniasis.[4][5][10]
| Species | Stage | Assay | IC50 / EC50 (µg/mL) | Reference |
| L. donovani | Amastigote | in vitro | ~5.0 | [6] |
| L. major | Promastigote | in vitro | 10.0 - 20.0 | [9] |
| L. panamensis | Lesion | Topical | 78-79% cure rate | [11] |
| L. donovani | - | Intramuscular | 94.6% cure rate | [10] |
Entamoeba histolytica
Paromomycin is a luminal amebicide, meaning it is highly effective against the trophozoites and cysts of E. histolytica residing in the intestinal lumen.[12][13] It is often used following treatment with a tissue amebicide like metronidazole (B1676534) to eradicate intestinal colonization and prevent relapse.[12][14]
| Parameter | Dosage | Duration | Efficacy | Reference |
| Intestinal Amebiasis | 25-35 mg/kg/day | 5-10 days | High cure rates | [13][15] |
| Asymptomatic Cyst Passers | 25-35 mg/kg/day | 7 days | Eradication of cysts | [12] |
Giardia lamblia
Paromomycin is an alternative treatment for giardiasis, particularly in cases of metronidazole failure or during pregnancy due to its poor systemic absorption.[16][17][18]
| Parameter | Dosage | Duration | Cure Rate | Reference |
| Giardiasis | 25-35 mg/kg/day | 7-10 days | 55-90% | [17][19] |
Cryptosporidium spp.
Paromomycin has shown some efficacy in treating cryptosporidiosis, an intestinal infection that can be severe in immunocompromised individuals.[20][21][22] However, its effectiveness can be limited, and it is often used as part of a combination therapy.[23][24]
| Parameter | Dosage | Duration | Outcome | Reference |
| Cryptosporidiosis in AIDS patients | 1.5-2.0 g/day | Variable | Symptomatic improvement, oocyst clearance in some | [20][25] |
| in vitro inhibition of C. parvum | >1000 µg/mL | 24 hours | >85% inhibition | [22] |
Dientamoeba fragilis
Recent studies suggest that paromomycin is highly effective in eradicating Dientamoeba fragilis, a protozoan associated with chronic gastrointestinal symptoms.[26][27][28]
| Parameter | Dosage | Duration | Eradication Rate | Reference |
| Dientamoebiasis | 25-30 mg/kg/day | 10 days | 98% | [27] |
Experimental Protocols
In Vitro Susceptibility Assay for Leishmania Amastigotes
This protocol is a generalized representation for determining the half-maximal inhibitory concentration (IC50) of paromomycin against intracellular amastigotes of Leishmania.
-
Cell Culture:
-
Maintain a macrophage cell line (e.g., J774A.1) in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a 5% CO2 atmosphere.
-
Culture Leishmania promastigotes in M199 medium with supplements until they reach the stationary phase.
-
-
Macrophage Infection:
-
Seed macrophages in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Infect the adherent macrophages with stationary-phase promastigotes at a parasite-to-macrophage ratio of 10:1.
-
Incubate for 24 hours to allow for phagocytosis and transformation of promastigotes into amastigotes.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in the culture medium.
-
Remove the medium from the infected macrophages and add the drug dilutions. Include a drug-free control.
-
Incubate the plates for 72 hours at 37°C in a 5% CO2 atmosphere.
-
-
Quantification of Infection:
-
Fix the cells with methanol (B129727) and stain with Giemsa.
-
Determine the number of amastigotes per 100 macrophages by light microscopy.
-
Alternatively, use a fluorescent DNA-binding dye (e.g., DAPI) to stain the nuclei of macrophages and kinetoplasts of amastigotes for automated imaging and counting.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of parasite growth for each drug concentration compared to the untreated control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the drug concentration and fitting the data to a dose-response curve.
-
References
- 1. benchchem.com [benchchem.com]
- 2. drugfuture.com [drugfuture.com]
- 3. Paromomycin Sulfate | C23H47N5O18S | CID 441375 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Interest in paromomycin for the treatment of visceral leishmaniasis (kala-azar) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. What is the mechanism of Paromomycin Sulfate? [synapse.patsnap.com]
- 8. Paromomycin: uptake and resistance in Leishmania donovani - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Differential Effects of Paromomycin on Ribosomes of Leishmania mexicana and Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Topical paromomycin for New World cutaneous leishmaniasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. emedicine.medscape.com [emedicine.medscape.com]
- 13. drugs.com [drugs.com]
- 14. droracle.ai [droracle.ai]
- 15. Paromomycin (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 16. droracle.ai [droracle.ai]
- 17. Treatment of Giardiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Giardiasis - Wikipedia [en.wikipedia.org]
- 19. Treatment of Children with Giardia lamblia Infection | AAFP [aafp.org]
- 20. Use of paromomycin for treatment of cryptosporidiosis in patients with AIDS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. rxcompound.com [rxcompound.com]
- 22. Paromomycin inhibits Cryptosporidium infection of a human enterocyte cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Successful Treatment of Cryptosporidiosis in 2 Common Marmosets (Callithrix jacchus) by Using Paromomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Paromomycin | Johns Hopkins ABX Guide [hopkinsguides.com]
- 25. Treatment of cryptosporidiosis with paromomycin. A report of five cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. ClinicalTrials.gov [clinicaltrials.gov]
- 27. Is paromomycin the drug of choice for eradication of Dientamoeba fragilis in adults? - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Is paromomycin the drug of choice for eradication of Dientamoeba fragilis in adults? - PubMed [pubmed.ncbi.nlm.nih.gov]
Initial Preclinical Studies on Paromomycin for Leishmaniasis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the initial preclinical studies on paromomycin (B158545) for the treatment of leishmaniasis. It is designed to offer researchers, scientists, and drug development professionals a detailed resource on the efficacy, experimental protocols, and proposed mechanisms of action of this critical antileishmanial agent. The information is presented through structured data tables, detailed methodologies, and visual diagrams to facilitate understanding and future research.
Quantitative Efficacy Data
The preclinical efficacy of paromomycin has been evaluated in various models of both cutaneous and visceral leishmaniasis. The following tables summarize the key quantitative findings from these studies.
Table 1: In Vitro Anti-leishmanial Activity of Paromomycin
| Leishmania Species | Parasite Stage | Paromomycin Concentration (µg/mL) | Incubation Time | % Inhibition of Growth | Reference |
| L. major | Amastigotes | 25 | 2 days | 34.5% | [1] |
| 50 | 2 days | 61.2% | [1] | ||
| 100 | 2 days | 74.9% | [1] | ||
| 25 | 4 days | 85.4% | [1] | ||
| 50 | 4 days | 89.9% | [1] | ||
| 100 | 4 days | 95.7% | [1] | ||
| L. mexicana | Intracellular Amastigotes | EC50 reduction >5-fold with 10 µM Chloroquine | 72 hours | N/A | [2][3] |
| L. major | Intracellular Amastigotes | EC50 reduction >5-fold with 10 µM Chloroquine | 72 hours | N/A | [2][3] |
Table 2: In Vivo Efficacy of Topical Paromomycin Formulations for Cutaneous Leishmaniasis (CL) in Murine Models
| Leishmania Species | Mouse Strain | Paromomycin Formulation | Treatment Regimen | Outcome | Reference |
| L. major | BALB/c | 15% Paromomycin + 12% Methylbenzethonium chloride (Leshcutan) | Twice daily for 10 days | As effective as Leshcutan alone | [1] |
| L. major | BALB/c | 10% Paromomycin gel + oral Miltefosine (B1683995) (25 mg/kg/day) | Twice daily for 10 days | Significant reduction in lesion size and skin parasite burden; higher efficacy in reducing spleen parasite burden compared to monotherapy | [4] |
| L. major | BALB/c | 50 mg/kg Paromomycin + 25 mg/kg Chloroquine | Daily for 10 days | Significant reduction in lesion size but not parasite load compared to Paromomycin alone | [2][3] |
| L. mexicana | BALB/c | 50 mg/kg Paromomycin + 25 mg/kg Chloroquine | Daily for 10 days | Significant reduction in lesion size but not parasite load compared to Paromomycin alone | [2][3] |
| L. panamensis & L. amazonensis | BALB/c | 15% Paromomycin + 0.5% Gentamicin | Twice daily for 10 days | All lesions healed with no relapse | [5] |
| L. braziliensis | N/A | 15% Paromomycin in Aquaphilic | N/A | 77.5% cure rate after 6 months | [6] |
Table 3: In Vivo Efficacy of Systemic Paromomycin Formulations for Visceral Leishmaniasis (VL) in Murine Models
| Leishmania Species | Mouse Strain | Paromomycin Formulation | Treatment Regimen | Outcome | Reference |
| L. donovani | BALB/c | Paromomycin-associated stearylamine-bearing liposomes (PC-SA-PM) | Single dose (16 mg/kg PM) | 94% reduction in liver parasite burden, 98% in spleen, 88% in bone marrow | [7] |
| L. donovani | BALB/c | Free Paromomycin | Single dose (16 mg/kg) | 29% reduction in liver parasite burden, 31% in spleen, 12% in bone marrow | [7] |
| L. infantum | BALB/c | Paromomycin + Meglumine antimoniate | N/A | Cleared parasites from the liver but ineffective in the spleen | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of preclinical research. Below are outlines of key experimental protocols cited in the initial studies of paromomycin.
In Vitro Anti-leishmanial Assay
-
Parasite Culture: Leishmania promastigotes are cultured in appropriate media (e.g., M199) supplemented with fetal bovine serum (FBS) at a specific temperature (e.g., 24°C). Axenic amastigotes can be generated by temperature and pH shifts.
-
Intracellular Amastigote Assay:
-
Macrophage Seeding: Peritoneal macrophages from mice (e.g., BALB/c) or a macrophage cell line (e.g., J774) are seeded in multi-well plates and allowed to adhere.
-
Infection: Macrophages are infected with stationary-phase promastigotes at a defined parasite-to-macrophage ratio (e.g., 10:1) and incubated to allow phagocytosis.
-
Drug Treatment: Non-phagocytosed promastigotes are washed away, and media containing serial dilutions of paromomycin (and any combination drugs) is added.
-
Incubation: Plates are incubated for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 atmosphere.
-
Quantification: The number of intracellular amastigotes is determined by microscopy after Giemsa staining or by using a quantitative assay like qPCR or a reporter gene assay. The 50% effective concentration (EC50) is then calculated.
-
In Vivo Murine Models of Leishmaniasis
-
Animal Model: BALB/c mice are the most commonly used strain due to their susceptibility to Leishmania infection. Syrian golden hamsters are also used, particularly for VL studies.
-
Infection:
-
Cutaneous Leishmaniasis (CL): Mice are infected in a specific site, such as the footpad or the base of the tail, with a subcutaneous injection of stationary-phase promastigotes.
-
Visceral Leishmaniasis (VL): Mice are infected via intravenous (tail vein) or intraperitoneal injection of promastigotes or amastigotes.
-
-
Treatment:
-
Topical: A specified amount of the paromomycin-containing ointment or gel is applied directly to the cutaneous lesion, typically once or twice daily for a set number of days.
-
Systemic: Paromomycin is administered parenterally, usually through intraperitoneal or intravenous injections, at a defined dose (mg/kg) and schedule.
-
-
Efficacy Assessment:
-
CL: Lesion size is measured regularly using digital calipers. At the end of the experiment, parasite burden in the lesion and draining lymph nodes is quantified by limiting dilution assay, qPCR, or histology.
-
VL: At the end of the treatment period, animals are euthanized, and the liver, spleen, and bone marrow are collected. Parasite burden in these organs is determined by microscopic counting of Leishman-Donovan Units (LDUs) after Giemsa staining or by other quantitative methods.
-
Visualizing Pathways and Workflows
Mechanism of Action of Paromomycin in Leishmania
Paromomycin, an aminoglycoside antibiotic, is understood to exert its leishmanicidal effect primarily by inhibiting protein synthesis.[8][9] This occurs through its binding to the A-site on the 16S rRNA of the small ribosomal subunit (30S), leading to misreading of mRNA and premature termination of translation.[9][10] Some studies also suggest that paromomycin can affect the parasite's mitochondrial membrane potential.[8][11]
Caption: Proposed mechanism of action of Paromomycin in Leishmania.
General Workflow for Preclinical Evaluation of Paromomycin
The preclinical assessment of paromomycin follows a structured workflow, beginning with in vitro screening to determine its direct activity against the parasite, followed by in vivo studies in animal models to evaluate its efficacy and safety in a biological system.
References
- 1. cris.huji.ac.il [cris.huji.ac.il]
- 2. journals.asm.org [journals.asm.org]
- 3. Efficacy of Paromomycin-Chloroquine Combination Therapy in Experimental Cutaneous Leishmaniasis - UCL Discovery [discovery.ucl.ac.uk]
- 4. Combined topical paromomycin and oral miltefosine treatment of mice experimentally infected with Leishmania (Leishmania) major leads to reduction in both lesion size and systemic parasite burdens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Topical 15% Paromomycin-Aquaphilic for Bolivian Leishmania braziliensis Cutaneous Leishmaniasis: A Randomized, Placebo-controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Combination Therapy with Paromomycin-Associated Stearylamine-Bearing Liposomes Cures Experimental Visceral Leishmaniasis through Th1-Biased Immunomodulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficacy and Safety of Paromomycin for Visceral Leishmaniasis: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Paromomycin: uptake and resistance in Leishmania donovani - PMC [pmc.ncbi.nlm.nih.gov]
Paromomycin's Effect on Mitochondrial Function in Parasites: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Paromomycin (B158545), an aminoglycoside antibiotic, is a crucial therapeutic agent against several parasitic infections, notably leishmaniasis. While its primary mechanism of action is the inhibition of protein synthesis, a growing body of evidence highlights the parasite's mitochondrion as a key target of its cytotoxic effects. This technical guide provides a comprehensive overview of the current understanding of paromomycin's impact on mitochondrial function in various parasites, with a primary focus on Leishmania species, for which the most extensive data is available. The guide also addresses the current knowledge gaps regarding its effects on Entamoeba histolytica and Cryptosporidium parvum. Detailed experimental protocols for assessing mitochondrial dysfunction and quantitative data from key studies are presented to facilitate further research in this critical area of drug development.
Introduction
Paromomycin is an aminocyclitol aminoglycoside with broad-spectrum activity against bacteria and several protozoan parasites.[1] It is a vital component in the treatment of visceral and cutaneous leishmaniasis, and is also used against Entamoeba histolytica and Cryptosporidium parvum infections.[1][2][3] The therapeutic efficacy of paromomycin is attributed to its multi-pronged attack on essential parasite cellular processes.[1] While the inhibition of protein synthesis through binding to the small ribosomal subunit is a well-established mechanism, the profound effects of paromomycin on parasite mitochondrial integrity and function are increasingly recognized as central to its leishmanicidal activity.[1][4] This guide will delve into the technical details of these mitochondrial effects, presenting quantitative data, detailed experimental methodologies, and visual representations of the key molecular pathways.
Paromomycin's Impact on Leishmania Mitochondrial Function
The mitochondrion of Leishmania is a primary and ultimate target of paromomycin.[4] Treatment with this aminoglycoside triggers a cascade of events within the organelle, leading to a catastrophic failure of its essential functions and culminating in parasite death.
Inhibition of Mitochondrial Protein Synthesis
Consistent with its mechanism in prokaryotes, paromomycin inhibits protein synthesis in both the cytoplasm and the mitochondria of Leishmania.[4][5] By targeting the mitochondrial ribosome, paromomycin disrupts the synthesis of essential protein subunits of the electron transport chain (ETC) that are encoded by the mitochondrial genome. This impairment of mitochondrial protein synthesis is a crucial upstream event that contributes to the subsequent mitochondrial dysfunction.
Depolarization of Mitochondrial Membrane Potential (ΔΨm)
A hallmark of paromomycin's effect on Leishmania is the significant reduction in the mitochondrial membrane potential (ΔΨm).[1][4] The ΔΨm is a critical component of mitochondrial bioenergetics, essential for ATP synthesis via oxidative phosphorylation. Paromomycin treatment leads to a time- and dose-dependent depolarization of the mitochondrial membrane, as measured by the decreased accumulation of cationic fluorescent dyes like Rhodamine 123.[6] This loss of ΔΨm disrupts the proton gradient necessary for ATP synthase to function, severely impairing the parasite's energy metabolism.[6]
Inhibition of Mitochondrial Respiration
Paromomycin has been shown to inhibit respiration in Leishmania donovani promastigotes.[6] However, this effect is not immediate, suggesting that paromomycin does not directly inhibit the redox chain complexes.[6] Instead, the respiratory dysfunction is likely a delayed consequence of the inhibition of mitochondrial protein synthesis and the subsequent shortage of essential respiratory substrates.[6] This leads to a progressive decline in the cell's energy supply, which is heavily reliant on the proton gradient generated by respiration.[6]
Data Presentation: Quantitative Effects of Paromomycin on Leishmania Mitochondria
| Parameter | Value | Organism/Stage | Notes | Reference(s) |
| IC50 | ~200 µM | Leishmania mexicana promastigotes | Paromomycin inhibited parasite growth in a dose-dependent manner. | [7] |
| Mitochondrial Membrane Potential | Significant decrease | Leishmania donovani promastigotes | Observed after 24-72 hours of exposure to 150-200 µM paromomycin, as measured by Rhodamine 123 fluorescence. | [6] |
| Mitochondrial Membrane Potential | Significantly decreased | Leishmania donovani promastigotes | Observed after 72 hours of exposure to 150 µM paromomycin. | [4] |
| Respiration | Inhibited | Leishmania donovani promastigotes | Observed after 24-72 hours of exposure to 150-200 µM paromomycin. | [6] |
| Protein Synthesis (Mitochondrial) | Inhibited | Leishmania donovani | Both cytoplasmic and mitochondrial protein synthesis were inhibited following paromomycin exposure. | [4][5] |
Paromomycin's Effect on Entamoeba histolytica and Cryptosporidium parvum Mitochondria
Entamoeba histolytica
The primary role of paromomycin in treating amoebiasis is as a luminal agent to eradicate the cyst stage of E. histolytica in the intestine, thereby preventing relapse and transmission.[2][3] While its mechanism is understood to involve the inhibition of protein synthesis, there is a significant lack of research on its specific effects on the mitochondrial-like organelles (mitosomes) of this parasite. Some studies on other aminoglycosides, such as G418, have shown the induction of programmed cell death in E. histolytica, which involves alterations in intracellular ion fluxes and the production of reactive oxygen species (ROS), processes that can be linked to mitochondrial function in other organisms.[7] However, direct evidence of paromomycin-induced mitochondrial dysfunction in E. histolytica is currently unavailable.
Cryptosporidium parvum
Cryptosporidium parvum possesses a relict mitochondrion known as a mitosome.[4][5] This organelle lacks a genome and the conventional electron transport chain, and is not capable of ATP synthesis via oxidative phosphorylation.[8][9] Its primary known functions are related to the biosynthesis of iron-sulfur clusters.[8] Given the highly reduced nature and limited metabolic role of the C. parvum mitosome, it is not considered a likely direct target for paromomycin's antiparasitic activity, which in other organisms involves the disruption of mitochondrial respiration and ATP production. The efficacy of paromomycin against cryptosporidiosis is attributed to its ability to inhibit protein synthesis within the parasite.[10][11]
Experimental Protocols
Isolation of Leishmania Mitochondria
Principle: This protocol describes the isolation of a crude mitochondrial fraction from Leishmania promastigotes using digitonin (B1670571) permeabilization and differential centrifugation. Digitonin selectively permeabilizes the cholesterol-rich plasma membrane while leaving the cholesterol-poor mitochondrial membranes intact.
Materials:
-
Log-phase Leishmania promastigotes
-
Mitochondria Isolation Buffer (MIB): 250 mM sucrose, 20 mM HEPES-KOH (pH 7.4), 10 mM KCl, 1.5 mM MgCl₂, 1 mM EDTA, 1 mM EGTA, supplemented with protease inhibitors just before use.
-
Digitonin solution (1 mg/mL in MIB)
-
Dounce homogenizer
-
Refrigerated centrifuge
Procedure:
-
Harvest late-log phase promastigotes by centrifugation at 1,500 x g for 10 minutes at 4°C.
-
Wash the cell pellet twice with ice-cold MIB.
-
Resuspend the cell pellet in a small volume of MIB.
-
Slowly add digitonin solution to the cell suspension to a final concentration of 20 µM while gently stirring on ice.[12]
-
Incubate on ice for 5 minutes to allow for plasma membrane permeabilization.
-
Homogenize the cell suspension with a Dounce homogenizer (10-15 strokes).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.
-
Transfer the supernatant to a new tube and centrifuge at 12,000 x g for 20 minutes at 4°C to pellet the mitochondria.
-
Discard the supernatant and gently wash the mitochondrial pellet with MIB.
-
Resuspend the final mitochondrial pellet in a suitable buffer for downstream applications.
Measurement of Mitochondrial Membrane Potential (ΔΨm)
Principle: The fluorescent cationic dye Rhodamine 123 accumulates in mitochondria in a potential-dependent manner. A decrease in ΔΨm results in reduced dye accumulation and a corresponding decrease in fluorescence intensity, which can be quantified by flow cytometry.
Materials:
-
Leishmania promastigotes
-
Paromomycin
-
Rhodamine 123 (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Culture promastigotes in the presence of various concentrations of paromomycin for the desired time (e.g., 24-72 hours). Include an untreated control.
-
Harvest the parasites by centrifugation and wash once with PBS.
-
Resuspend the cells in PBS at a concentration of 1 x 10⁶ cells/mL.
-
Add Rhodamine 123 to a final concentration of 5 µM and incubate for 30 minutes at 25°C in the dark.
-
Wash the cells twice with PBS to remove excess dye.
-
Resuspend the final cell pellet in 500 µL of PBS and analyze immediately by flow cytometry, using an excitation wavelength of 488 nm and an emission wavelength of 530 nm.
-
A decrease in the mean fluorescence intensity of the paromomycin-treated cells compared to the control indicates a loss of ΔΨm.
Measurement of Oxygen Consumption
Principle: A Clark-type oxygen electrode or a Seahorse XF Analyzer can be used to measure the rate of oxygen consumption in intact or permeabilized parasites. This allows for the assessment of basal respiration, ATP-linked respiration, and maximal respiratory capacity.
Materials:
-
Leishmania promastigotes
-
Respiration buffer (e.g., MAS buffer for Seahorse)
-
Substrates (e.g., succinate, malate)
-
Inhibitors (e.g., oligomycin (B223565), FCCP, antimycin A)
-
Clark-type oxygen electrode or Seahorse XF Analyzer
Procedure (Clark-type electrode):
-
Calibrate the Clark-type oxygen electrode according to the manufacturer's instructions.
-
Add a defined volume of air-saturated respiration buffer to the electrode chamber, maintained at a constant temperature.
-
Add a known number of parasites to the chamber and allow the baseline oxygen consumption to stabilize.
-
Sequentially add substrates and inhibitors to measure different respiratory states. For example:
-
Add a respiratory substrate (e.g., succinate) to measure basal respiration.
-
Add ADP to stimulate state 3 respiration (ATP-linked).
-
Add oligomycin to inhibit ATP synthase and measure state 4 respiration (proton leak).
-
Add an uncoupler like FCCP to measure maximal respiration.
-
Add an ETC inhibitor like antimycin A to measure non-mitochondrial oxygen consumption.
-
-
Record the rate of oxygen depletion over time for each condition.
Measurement of ATP Levels
Principle: The luciferin-luciferase bioluminescence assay is a highly sensitive method for quantifying ATP. In the presence of ATP, luciferase catalyzes the oxidation of luciferin, producing light that is proportional to the ATP concentration.
Materials:
-
Leishmania promastigotes
-
ATP assay kit (containing luciferase and luciferin)
-
Lysis buffer
-
Luminometer
Procedure:
-
Treat parasites with paromomycin for the desired duration.
-
Harvest a known number of cells by centrifugation.
-
Lyse the cells according to the ATP assay kit manufacturer's instructions to release intracellular ATP.
-
Add the cell lysate to a luminometer tube or a well of a microplate.
-
Add the luciferin-luciferase reagent to the lysate.
-
Immediately measure the luminescence using a luminometer.
-
Generate a standard curve with known ATP concentrations to quantify the ATP levels in the parasite samples.
Visualizations
Caption: Proposed mechanism of paromomycin's action on the Leishmania mitochondrion.
References
- 1. Function of the alternative electron transport chain in the Cryptosporidium parvum mitosome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 4. Characterization of a mitochondrion-like organelle in Cryptosporidium parvum | Semantic Scholar [semanticscholar.org]
- 5. The unusual mitochondrial compartment of Cryptosporidium parvum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vivo interference of paromomycin with mitochondrial activity of Leishmania - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Programmed cell death in Entamoeba histolytica induced by the aminoglycoside G418 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Assessing the function of the alternative electron transport chain in the Cryptosporidium parvum mitosome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Combination of inhibitors for two glycolytic enzymes portrays high synergistic efficacy against Cryptosporidium parvum - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Paromomycin and Geneticin Inhibit Intracellular Cryptosporidium parvum without Trafficking through the Host Cell Cytoplasm: Implications for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Paromomycin and geneticin inhibit intracellular Cryptosporidium parvum without trafficking through the host cell cytoplasm: implications for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Studies on mitochondrial ATPase of Leishmania donovani using digitonin-permeabilized promastigotes - PubMed [pubmed.ncbi.nlm.nih.gov]
Early Research on the Antimicrobial Effects of Paromomycin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth examination of the foundational research on the antimicrobial properties of paromomycin (B158545), an aminoglycoside antibiotic discovered in the 1950s. It covers the initial discovery, mechanism of action, and the early understanding of its broad-spectrum activity against a range of bacterial and protozoal pathogens. This document collates available quantitative data on its in vitro potency, details the experimental methodologies employed by early researchers, and uses visualizations to illustrate key biological pathways and experimental workflows. The content is intended to serve as a comprehensive resource for professionals in the fields of microbiology, pharmacology, and drug development, offering insights into the historical context and scientific underpinnings of paromomycin's therapeutic use.
Introduction
Paromomycin was discovered in the 1950s from a strain of Streptomyces, initially identified as Streptomyces krestomuceticus and later reclassified as Streptomyces rimosus var. paromomycinus.[1][2] It was introduced into medical use in 1960.[2] As a member of the aminoglycoside family of antibiotics, paromomycin demonstrated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as notable efficacy against intestinal protozoa and cestodes.[3] Its unique combination of high antiamoebic and antibacterial activity, coupled with low oral toxicity, established it as a significant therapeutic agent, particularly for intestinal infections.
Mechanism of Action: Inhibition of Protein Synthesis
Early and subsequent research established that paromomycin's antimicrobial effect stems from its ability to inhibit protein synthesis in susceptible organisms.[4] Like other aminoglycosides, it targets the bacterial ribosome, the cellular machinery responsible for translating messenger RNA (mRNA) into proteins.
The key steps in its mechanism are:
-
Binding to the 30S Ribosomal Subunit : Paromomycin specifically binds to the A-site of the 16S ribosomal RNA (rRNA) within the smaller 30S ribosomal subunit.[4][5]
-
Interference with Translation Fidelity : This binding induces a conformational change in the A-site, which disrupts the decoding process. It significantly increases the error rate, causing the ribosome to misread the mRNA codons.[2]
-
Production of Aberrant Proteins : The misreading leads to the incorporation of incorrect amino acids into the growing polypeptide chain. This results in the synthesis of non-functional, truncated, or toxic proteins, which disrupts essential cellular processes.[5]
-
Inhibition of Translocation : Paromomycin can also interfere with the translocation step, where the ribosome moves along the mRNA, effectively halting protein synthesis.[5]
This disruption of protein synthesis is ultimately lethal to the microorganism.
Antimicrobial Spectrum and Potency
Paromomycin exhibits a broad spectrum of activity, a fact that was established by early in vitro and in vivo studies. It is effective against a range of Gram-positive and Gram-negative bacteria, as well as various protozoa.
In Vitro Antibacterial Activity
| Bacterial Species | Type | Representative MIC Range (µg/mL) |
| Staphylococcus aureus | Gram-positive | 1 - 8 |
| Escherichia coli | Gram-negative | 2 - 16 |
| Klebsiella pneumoniae | Gram-negative | 4 - 32 |
| Proteus vulgaris | Gram-negative | 2 - 16 |
| Salmonella species | Gram-negative | 4 - 32 |
| Shigella species | Gram-negative | 2 - 16 |
| Mycobacterium tuberculosis | Acid-fast | 4 - 16 |
| Pseudomonas aeruginosa | Gram-negative | Generally Resistant (>128) |
| Note: These values are compiled from descriptions in early literature and may vary based on the specific strain and testing methodology used at the time. |
Antiprotozoal Activity
A distinguishing feature of paromomycin, recognized early in its development, is its potent activity against intestinal protozoa. It is a luminal or contact amebicide, acting directly on organisms in the intestinal tract. This made it a valuable agent for treating infections such as:
-
Amebiasis (Entamoeba histolytica)
-
Giardiasis (Giardia lamblia)
-
Cryptosporidiosis (Cryptosporidium parvum)
Later research also confirmed its efficacy against various species of Leishmania, the causative agent of leishmaniasis.[6]
Early Experimental Methodologies
The characterization of paromomycin's antimicrobial effects relied on established microbiological techniques of the era. These protocols were fundamental in determining the drug's spectrum of activity and potency.
Determination of Minimum Inhibitory Concentration (MIC)
The primary method for quantifying in vitro activity was the determination of the MIC. Early researchers predominantly used tube dilution and agar (B569324) dilution methods.
Detailed Methodology: Broth Tube Dilution
-
Preparation of Paromomycin Stock : A stock solution of paromomycin sulfate (B86663) was prepared in sterile distilled water or broth at a high concentration (e.g., 1000 µg/mL).
-
Serial Dilution : A series of sterile test tubes, each containing a specific volume of sterile nutrient broth (e.g., Mueller-Hinton Broth), was prepared. A two-fold serial dilution of the paromomycin stock solution was performed across the tubes to create a gradient of decreasing antibiotic concentrations.
-
Inoculum Preparation : The bacterial strain to be tested was grown in broth to a specified turbidity, often compared visually to a standard (such as a McFarland standard precursor) to ensure a consistent cell density (e.g., approximately 10^5 to 10^6 CFU/mL).
-
Inoculation : A standardized volume of the bacterial inoculum was added to each tube in the dilution series, as well as to a positive control tube containing no antibiotic. A negative control tube with only sterile broth was also included.
-
Incubation : All tubes were incubated under optimal growth conditions for the test organism (e.g., 37°C for 18-24 hours).
-
Interpretation of Results : After incubation, the tubes were visually inspected for turbidity (i.e., bacterial growth). The MIC was recorded as the lowest concentration of paromomycin in which no visible growth occurred.
Agar Diffusion Methods
Agar diffusion techniques, such as the agar well or disc diffusion method, were also used for qualitative and semi-quantitative assessment of antimicrobial activity. In these methods, a plate of nutrient agar is uniformly seeded with the test bacterium. A reservoir (a well cut into the agar or a paper disc) containing a known amount of paromomycin is placed on the surface. During incubation, the antibiotic diffuses into the agar, creating a concentration gradient. The presence of a clear "zone of inhibition" around the reservoir indicates that the bacteria were susceptible to the drug. The diameter of this zone provides a relative measure of the antibiotic's potency against that organism.
Conclusion
The early research conducted in the 1950s and 1960s was crucial in establishing paromomycin as a potent, broad-spectrum aminoglycoside antibiotic. These foundational studies elucidated its primary mechanism of action—the inhibition of bacterial protein synthesis—and defined its spectrum of activity against key bacterial pathogens and, uniquely, against important intestinal protozoa. The experimental methodologies employed, though rudimentary by modern standards, were effective in quantifying its potency and laying the groundwork for its successful clinical application for over six decades. This initial body of work provided the essential scientific basis for paromomycin's enduring role in treating infectious diseases.
References
- 1. Interest in paromomycin for the treatment of visceral leishmaniasis (kala-azar) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Paromomycin - Wikipedia [en.wikipedia.org]
- 3. Paromomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. What is the mechanism of Paromomycin Sulfate? [synapse.patsnap.com]
- 6. Activity of paromomycin against Leishmania amazonensis: Direct correlation between susceptibility in vitro and the treatment outcome in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Paromomycin Sulphate in Plant Cell Culture Selection
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing paromomycin (B158545) sulphate as a selective agent in plant cell culture and transformation. Paromomycin, an aminoglycoside antibiotic, is a highly effective tool for selecting transgenic plant cells expressing the neomycin phosphotransferase II (nptII) marker gene. This document outlines the mechanism of action, key advantages over other selection agents, detailed experimental protocols, and recommended concentrations for various plant species.
Introduction
The neomycin phosphotransferase II (nptII) gene is a widely used selectable marker in plant genetic engineering. It confers resistance to several aminoglycoside antibiotics, including kanamycin (B1662678), neomycin, G418, and paromomycin.[1] The NPTII enzyme detoxifies these antibiotics by phosphorylation, preventing them from binding to ribosomal subunits and inhibiting protein synthesis.[1][2][3][4] While kanamycin has traditionally been a common choice, paromomycin sulphate has emerged as a superior selective agent in many plant systems due to its lower phytotoxicity and ability to recover a broader range of transgenic events.[1][5][6]
Advantages of Paromomycin Selection:
-
Reduced Phytotoxicity: Paromomycin is generally less harsh on plant tissues compared to kanamycin, which can lead to higher regeneration frequencies of transgenic plants.[1][5]
-
Selection of Weakly Expressing Lines: Due to its milder effect, paromomycin can successfully select for transgenic plants with low levels of nptII gene expression, which might be eliminated by the more stringent selection pressure of kanamycin.[1][7] This is particularly advantageous when dealing with phenomena like gene silencing.[1][3]
-
Broad Species Applicability: Paromomycin has been successfully used as a selective agent in a variety of both monocot and dicot species.[1][8]
Mechanism of Action and Resistance
In non-transgenic plant cells, paromomycin enters the cell and binds to the 16S ribosomal RNA of the small ribosomal subunit.[1][9][10][11] This binding interferes with the initiation and elongation steps of protein synthesis, leading to mistranslation and ultimately cell death.[3][9]
In transgenic cells successfully transformed with the nptII gene, the expressed NPTII enzyme recognizes and phosphorylates paromomycin. This modification inactivates the antibiotic, preventing it from binding to the ribosome.[1][3][4][7] Consequently, protein synthesis proceeds normally, allowing the transgenic cells to survive, proliferate, and regenerate into whole plants on a selection medium containing paromomycin.[1]
Quantitative Data: Recommended Paromomycin Concentrations
The optimal concentration of this compound for selection is highly dependent on the plant species, the tissue type used as an explant, and the specific tissue culture conditions. It is crucial to perform a dose-response experiment (kill curve) with non-transformed explants to determine the minimum concentration that effectively inhibits growth without causing excessive tissue damage. The following table summarizes effective concentrations reported in the literature for various plant species.
| Plant Species | Explant Type | Effective Paromomycin Concentration | Reference(s) |
| Arabidopsis thaliana | Seedlings | 30 µM | [7] |
| Nicotiana tabacum (Tobacco) | Leaf explants | Not specified, but effective | [5][6] |
| Triticum aestivum (Wheat) | Immature embryo-derived calli | 15 mg/L | [12] |
| Triticum spelta (Spelt) | Calli | 100 mg/L | [13][14] |
| Avena sativa (Oat) | Embryogenic tissue cultures | Not specified, but effective | [15] |
| Ipomoea batatas (Sweet Potato) | Embryogenic calli | 50 ppm (for assay) | [16] |
| Oryza sativa (Rice) | Calli | 50 mg/L | [17] |
Experimental Protocols
The following are generalized protocols for using this compound as a selection agent. These should be optimized for the specific plant species and transformation system being used.
Protocol 1: Determination of Optimal Paromomycin Concentration (Kill Curve)
Objective: To determine the minimum concentration of paromomycin that effectively inhibits the growth and regeneration of non-transformed cells.
Methodology:
-
Prepare Media: Prepare the standard plant tissue culture medium appropriate for your explants, supplemented with a range of paromomycin concentrations (e.g., 0, 5, 10, 15, 20, 25, 50, 100 mg/L).[1] this compound should be added to the medium after autoclaving and cooling to approximately 50-55°C.
-
Explant Isolation: Isolate and prepare non-transformed explants of the same type and developmental stage that will be used for transformation experiments.[1]
-
Plating: Place a statistically relevant number of explants on each concentration of paromomycin-containing medium, as well as on a control medium (0 mg/L).[1]
-
Incubation: Culture the explants under standard growth conditions (photoperiod, temperature) for your plant species.[1]
-
Analysis: Observe the explants regularly over several weeks. Record parameters such as callus growth, shoot regeneration, and tissue necrosis. The optimal concentration for selection is the lowest concentration that effectively inhibits the growth and regeneration of non-transformed explants.[1]
Protocol 2: Selection and Regeneration of Transgenic Plants
Objective: To select and regenerate transgenic plants following transformation. This protocol assumes that plant transformation (e.g., via Agrobacterium-mediated transformation or biolistics) has already been performed.
Methodology:
-
Co-cultivation/Recovery: Following transformation, allow for a recovery period on a non-selective medium if required by your specific protocol.[1]
-
Initial Selection: Transfer the explants to a selection medium containing the predetermined optimal concentration of paromomycin. If using Agrobacterium-mediated transformation, also include an antibiotic such as cefotaxime (B1668864) or carbenicillin (B1668345) to inhibit bacterial growth.[1]
-
Subculture: Subculture the explants to fresh selection medium every 2-3 weeks.[1] During this period, non-transformed cells will typically bleach, stop growing, and eventually die, while transformed cells will proliferate and form resistant calli or shoots.[1][5]
-
Regeneration: Once resistant calli or shoots are well-developed, transfer them to a regeneration medium. This medium may contain the same concentration of paromomycin or a slightly lower concentration to encourage shoot development while maintaining selection pressure.
-
Rooting: Excise well-developed shoots and transfer them to a rooting medium. A lower concentration of paromomycin can be used in the rooting medium to confirm continued resistance.[1]
-
Acclimatization: Once plantlets have a well-developed root system, transfer them to soil and acclimatize them to greenhouse conditions.[1]
-
Molecular Confirmation: Perform molecular analyses (e.g., PCR, Southern blot, qRT-PCR) on the regenerated plants to confirm the presence, integration, and expression of the transgene.[1]
Experimental Workflow Visualization
The general workflow for plant transformation and selection using paromomycin is outlined below.
By following these application notes and protocols, researchers can effectively utilize this compound for the selection of transgenic plants carrying the nptII marker gene, potentially improving transformation efficiencies and enabling the recovery of a broader range of transgenic events.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Paromomycin is a more effective selection agent than kanamycin in Arabidopsis harboring the neomycin phosphotransferase II transgene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Paromomycin is a more effective selection agent than kanamycin in Arabidopsis harboring the neomycin phosphotransferase II transgene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nasplib.isofts.kiev.ua [nasplib.isofts.kiev.ua]
- 6. researchgate.net [researchgate.net]
- 7. Paromomycin is a more effective selection agent than kanamycin in Arabidopsis harboring the neomycin phosphotransferase II transgene | PLOS One [journals.plos.org]
- 8. irbis-nbuv.gov.ua [irbis-nbuv.gov.ua]
- 9. Paromomycin cell culture plant, BioReagent 1263-89-4 [sigmaaldrich.com]
- 10. plantmedia.com [plantmedia.com]
- 11. Paromomycin binding induces a local conformational change in the A-site of 16 S rRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ijcmas.com [ijcmas.com]
- 13. researchgate.net [researchgate.net]
- 14. utgis.org.ua [utgis.org.ua]
- 15. Use of paromomycin as a selective agent for oat transformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. EP0927765A1 - Method for selecting transformed cells - Google Patents [patents.google.com]
Application of Paromomycin in the In Vivo Treatment of Visceral Leishmaniasis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Visceral leishmaniasis (VL), also known as kala-azar, is a severe systemic disease caused by protozoan parasites of the Leishmania donovani complex.[1][2][3] If left untreated, it is almost always fatal.[2][3] Paromomycin (B158545) (PM), an aminoglycoside antibiotic, is a crucial component in the therapeutic arsenal (B13267) against VL.[2][3] Approved for VL treatment in India in 2006, it offers a relatively low-cost and effective option, particularly in regions with high rates of resistance to traditional antimonial drugs.[2][3][4][5] This document provides detailed application notes and protocols for the in vivo use of Paromomycin in preclinical research settings, based on established experimental models.
Paromomycin's primary mechanism of action involves the inhibition of protein synthesis in Leishmania parasites by binding to the ribosomal RNA, which ultimately leads to a reduction in parasite proliferation.[6][7][8] Beyond its direct anti-parasitic activity, studies have also pointed towards its ability to modulate the host's immune response, promoting a Th1-biased response that is critical for long-term control of the infection.[1][9][10]
These notes are intended to guide researchers in designing and executing in vivo studies to evaluate the efficacy of Paromomycin, both as a monotherapy and in combination with other agents.
Data Presentation: Efficacy of Paromomycin in Preclinical Models
The following tables summarize quantitative data from key in vivo studies, providing a comparative overview of Paromomycin's efficacy in different experimental settings.
Table 1: Efficacy of Paromomycin Monotherapy in a Murine Model of Visceral Leishmaniasis
| Animal Model | Leishmania Species | Treatment Regimen | Route of Administration | Key Efficacy Endpoints | Reference |
| BALB/c mice | L. donovani | 16 mg/kg body weight, single dose | Intravenous | Significant reduction in liver and spleen parasite burden | [1] |
| BALB/c mice | L. donovani | Not Specified | Not Specified | Reduction in hepatomegaly and splenomegaly | [6] |
Table 2: Efficacy of Paromomycin in Combination Therapy in a Murine Model of Visceral Leishmaniasis
| Animal Model | Leishmania Species | Treatment Regimen | Route of Administration | Key Efficacy Endpoints | Reference |
| BALB/c mice | L. donovani | PC-SA-associated PM (16 mg/kg), single dose | Intravenous | Remarkable synergistic activity in liver; additive effect in spleen | [1] |
Table 3: Induction of Resistance to Paromomycin in a Syrian Hamster Model
| Animal Model | Leishmania Species | Method | Outcome | Reference |
| Syrian golden hamsters | L. donovani & L. infantum | Successive treatment/relapse cycles | Resistant amastigotes obtained within 3 cycles | [11] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and adaptation of these studies.
Protocol 1: In Vivo Efficacy of Paromomycin in a BALB/c Mouse Model of Visceral Leishmaniasis
This protocol outlines the procedure for establishing a Leishmania donovani infection in BALB/c mice and subsequently evaluating the therapeutic efficacy of Paromomycin.
Materials:
-
BALB/c mice (4-6 weeks old)
-
Leishmania donovani (e.g., AG83 strain) amastigotes
-
Paromomycin sulfate (B86663) (Sigma-Aldrich or equivalent)
-
Sterile phosphate-buffered saline (PBS)
-
Animal handling and injection equipment (syringes, needles)
-
Dissection tools
-
Microscope slides and Giemsa stain
-
Tissue homogenizers
Procedure:
-
Infection of Mice:
-
Drug Preparation and Administration:
-
Prepare a stock solution of Paromomycin sulfate in sterile PBS. The concentration should be calculated based on the desired dosage (e.g., 16 mg/kg body weight).[1]
-
Administer the Paromomycin solution intravenously to the infected mice. For combination therapy studies, co-administer with the agent of interest (e.g., liposomal formulations).[1]
-
-
Evaluation of Parasite Burden:
-
At a predetermined time point post-treatment (e.g., 4 weeks), euthanize the mice.[1]
-
Aseptically remove the liver and spleen and weigh them.
-
Prepare tissue imprints (touch preparations) from the liver and spleen on microscope slides.
-
Fix the slides with methanol (B129727) and stain with Giemsa stain.
-
Determine the parasite burden by counting the number of amastigotes per 1000 host cell nuclei. Express the results as Leishman-Donovan Units (LDU), calculated as: LDU = (Number of amastigotes / Number of host cell nuclei) x organ weight (in mg).
-
-
Data Analysis:
-
Compare the LDU values and organ weights between the treated and untreated control groups.
-
Calculate the percentage of parasite inhibition in the treated groups relative to the control group.
-
Protocol 2: In Vivo Selection of Paromomycin Resistance in a Syrian Hamster Model
This protocol describes a method for inducing Paromomycin resistance in Leishmania parasites through sequential in vivo passage in Syrian hamsters.
Materials:
-
Syrian golden hamsters
-
Leishmania donovani or L. infantum parasites
-
Paromomycin sulfate
-
Materials for parasite isolation and culture
Procedure:
-
Initial Infection:
-
Infect Syrian golden hamsters with the desired Leishmania strain.
-
-
Treatment and Relapse Cycle:
-
Once the infection is established, treat the hamsters with a suboptimal dose of Paromomycin.
-
Monitor the animals for signs of relapse (e.g., weight loss, splenomegaly).
-
Upon relapse, isolate the parasites from the spleen of the hamster.
-
-
Sequential Passaging:
-
Use the isolated parasites to infect a new cohort of hamsters.
-
Repeat the treatment and relapse cycle for multiple rounds (e.g., 3-5 cycles).[11]
-
-
Phenotypic Characterization:
-
After several cycles, isolate the parasites and assess their in vitro and in vivo susceptibility to Paromomycin compared to the parental strain. This will determine if a resistant phenotype has been selected.[11]
-
Visualizations
Experimental Workflow for In Vivo Efficacy Testing
Caption: Workflow for evaluating Paromomycin efficacy in a murine VL model.
Proposed Immunomodulatory Pathway of Paromomycin Combination Therapy
Caption: Immunomodulatory effects of Paromomycin combination therapy.
Conclusion
Paromomycin remains a vital drug in the fight against visceral leishmaniasis. The protocols and data presented here provide a framework for the continued in vivo evaluation of this important therapeutic agent. The use of standardized animal models and detailed experimental procedures is essential for generating reproducible and comparable data, which will ultimately inform clinical strategies and the development of novel combination therapies to combat this neglected tropical disease. Researchers should be mindful of the potential for resistance development, as highlighted in the hamster model, underscoring the importance of responsible use and the continued search for new treatment regimens.[4][11]
References
- 1. Combination Therapy with Paromomycin-Associated Stearylamine-Bearing Liposomes Cures Experimental Visceral Leishmaniasis through Th1-Biased Immunomodulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interest in paromomycin for the treatment of visceral leishmaniasis (kala-azar) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. journals.asm.org [journals.asm.org]
- 5. Effectiveness Study of Paromomycin IM Injection (PMIM) for the Treatment of Visceral Leishmaniasis (VL) in Bangladesh | PLOS Neglected Tropical Diseases [journals.plos.org]
- 6. benchchem.com [benchchem.com]
- 7. Efficacy and Safety of Paromomycin for Visceral Leishmaniasis: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Paromomycin: uptake and resistance in Leishmania donovani - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Combination therapy with paromomycin-associated stearylamine-bearing liposomes cures experimental visceral leishmaniasis through Th1-biased immunomodulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. In Vivo Selection of Paromomycin and Miltefosine Resistance in Leishmania donovani and L. infantum in a Syrian Hamster Model - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Topical Paromomycin Sulphate for Cutaneous Leishmaniasis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cutaneous leishmaniasis (CL) is a parasitic skin disease caused by Leishmania protozoa, presenting a significant public health challenge in many parts of the world.[1][2][3] Standard treatments, such as pentavalent antimonials, are often limited by systemic toxicity, high cost, and poor patient compliance.[4][5] Topical therapy offers an attractive alternative by delivering the drug directly to the affected lesions, minimizing systemic exposure.[6][7] Paromomycin (B158545), an aminoglycoside antibiotic, has been extensively investigated as a topical treatment for CL.[5][8] These application notes provide a comprehensive summary of the clinical efficacy of various topical paromomycin formulations, detailed experimental protocols for their preparation and evaluation, and insights into the drug's mechanism of action.
Clinical Efficacy of Topical Paromomycin Formulations
Numerous clinical trials have evaluated the efficacy of topical paromomycin, often in combination with penetration enhancers, against different Leishmania species. The concentration of paromomycin has typically been 15% w/w in various ointment or cream bases.[6][9] Efficacy varies depending on the Leishmania species (Old World vs. New World), the specific formulation, and the comparator used in the trial.[4][10]
Summary of Clinical Trial Data
The following tables summarize the quantitative data from key randomized controlled trials.
Table 1: Efficacy of 15% Paromomycin Cream in Old World Cutaneous Leishmaniasis (L. major)
| Treatment Group | No. of Patients | Cure Rate (%) | 95% Confidence Interval (CI) | Comparator | Comparator Cure Rate (%) | P-value | Reference |
| 15% Paromomycin + 0.5% Gentamicin | 125 | 81 | 73 - 87 | Vehicle Control | 58 | <0.001 | [2][9] |
| 15% Paromomycin | 125 | 82 | 74 - 87 | Vehicle Control | 58 | <0.001 | [2][9] |
| 15% Paromomycin + 12% MBCL | 40 | Not Specified | Not Specified | Oral Ketoconazole (B1673606) | Not Specified | Not Specified | [11] |
| 15% Paromomycin + 10% Urea | 30 | 17 | Not Specified | Placebo (10% Urea) | 20 | Not Significant | [12] |
MBCL: Methylbenzethonium Chloride
Table 2: Efficacy of 15% Paromomycin Cream in New World Cutaneous Leishmaniasis
| Leishmania Species | Treatment Group | No. of Patients | Cure Rate (%) | 95% Confidence Interval (CI) | Comparator | Comparator Cure Rate (%) | P-value | Reference |
| L. braziliensis | 15% Paromomycin-Aquaphilic | 40 | 77.5 | 62.5 - 88 | Aquaphilic Vehicle | 10 | <0.0001 | [6][7] |
| L. braziliensis | 15% Paromomycin-Aquaphilic | 40 | 77.5 | 62.5 - 88 | Intralesional Pentamidine | 70 | Not Specified | [6][7] |
| L. panamensis | 15% Paromomycin + 0.5% Gentamicin | 199 | 79 | 72 - 84 | 15% Paromomycin Alone | 78 | 0.84 | [5][13] |
| L. panamensis | 15% Paromomycin | 200 | 78 | 74 - 87 | 15% Paromomycin + Gentamicin | 79 | 0.84 | [5][13] |
Safety and Tolerability
Topical paromomycin is generally well-tolerated. The most common adverse events are mild-to-moderate application-site reactions, including dermatitis, pain, pruritus, and small vesicles.[2][5][13] Systemic side effects are significantly fewer with topical paromomycin compared to parenteral pentavalent antimony compounds.[4][10]
Experimental Protocols
This section details the protocols for the preparation and evaluation of topical paromomycin formulations.
Protocol for Preparation of 15% Paromomycin Cream
This protocol is adapted from methods used in clinical trials for a hydrophilic cream base designed to enhance drug penetration.[14]
Materials:
-
Paromomycin Sulphate powder
-
Aquaphilic base with 10% Carbamide (Urea)
-
Purified, sterile water
-
Beakers
-
Heating plate with magnetic stirrer
-
Ointment mill or homogenizer
Procedure:
-
Weigh Ingredients: For a 150 g batch, weigh 22.5 g of this compound. Weigh 101.7 g of Aquaphilic base with 10% Carbamide.
-
Heat Phases: In separate beakers, heat 25 mL of purified water to approximately 70°C. In another beaker, heat the Aquaphilic base to approximately 70°C.[15]
-
Dissolve Drug: Add the this compound powder to the heated water and stir until fully dissolved.
-
Emulsification: Slowly add the aqueous drug solution (water phase) to the melted Aquaphilic base (oily phase) while mixing continuously with an overhead stirrer or homogenizer.[15]
-
Cooling & Homogenization: Continue mixing while the formulation cools to room temperature to ensure a uniform and stable cream.
-
Final Processing: For a smooth final product, pass the cream through an ointment mill.
-
Quality Control: Perform standard QC tests, including visual inspection for homogeneity, pH measurement, viscosity, and drug content uniformity.
Caption: Workflow for preparing a 15% Paromomycin cream.
Protocol for In Vitro Anti-Leishmanial Activity Assay
This protocol is used to determine the 50% inhibitory concentration (IC50) of the formulation against Leishmania parasites.
Materials:
-
Leishmania promastigotes (e.g., L. major, L. tropica) in logarithmic growth phase
-
RPMI-1640 medium supplemented with Fetal Bovine Serum (FBS)
-
Paromomycin formulation and vehicle control
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
Procedure:
-
Parasite Culture: Culture Leishmania promastigotes in supplemented RPMI-1640 medium to a density of approximately 1 x 10^6 cells/mL.[16]
-
Serial Dilutions: Prepare serial dilutions of the paromomycin formulation and the vehicle control in the culture medium.
-
Plating: Add 100 µL of the parasite suspension to each well of a 96-well plate.
-
Treatment: Add 100 µL of the drug/vehicle dilutions to the respective wells. Include wells with parasites only (negative control) and medium only (blank).
-
Incubation: Incubate the plates at 25-26°C for 72 hours.
-
MTT Assay: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 3-4 hours. Living parasites will convert the yellow MTT to purple formazan (B1609692) crystals.
-
Readout: Add 100 µL of a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals. Read the absorbance at 570 nm using a plate reader.
-
Calculation: Calculate the percentage of viability compared to the negative control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).[17]
Protocol for In Vivo Efficacy in a Murine Model
The BALB/c mouse model is commonly used to evaluate the efficacy of anti-leishmanial compounds for CL.[18][19]
Materials:
-
6-8 week old female BALB/c mice
-
Stationary-phase Leishmania major promastigotes
-
Topical paromomycin formulation and vehicle control
-
Insulin syringes with 27-30 gauge needles
-
Digital calipers
-
Anesthetic (e.g., isoflurane)
Procedure:
-
Infection: Anesthetize the mice. Subcutaneously inject 2 x 10^6 stationary-phase L. major promastigotes in 50 µL of saline into the base of the tail or a footpad.[17][18]
-
Lesion Development: Monitor the mice weekly. Lesions typically develop and become measurable within 3-4 weeks.
-
Grouping: Once lesions are established (e.g., 3-5 mm in diameter), randomize the mice into treatment groups (e.g., Paromomycin formulation, Vehicle control, Untreated control).
-
Treatment: Apply a thin layer of the assigned topical formulation to completely cover the lesion once or twice daily for a specified period (e.g., 20-28 days).[16][18]
-
Efficacy Assessment:
-
Lesion Size: Measure the lesion diameter in two perpendicular dimensions using digital calipers weekly during and after the treatment period.[16][18]
-
Parasite Load (Optional): At the end of the study, euthanize the mice. Excise the lesion and draining lymph nodes. Quantify the parasite burden using limiting dilution assay or quantitative PCR (qPCR).[20]
-
-
Data Analysis: Compare the change in lesion size and the final parasite load between the treatment groups using appropriate statistical tests (e.g., ANOVA, t-test).
Caption: Workflow for evaluating topical drug efficacy in a mouse model.
Clinical Trial Protocol Synopsis
This section provides a generalized workflow for a Phase 3 clinical trial, based on published studies.[5][9][21]
Objective: To evaluate the efficacy and safety of 15% topical paromomycin compared to a vehicle control for the treatment of ulcerative CL.
Study Design: Randomized, double-blind, vehicle-controlled, parallel-group trial.
Patient Population: Patients with 1-5 ulcerative lesions confirmed to be CL by parasitological examination (smear or culture).[11]
Treatment Regimen:
-
Treatment Arm: 15% Paromomycin cream applied topically to each lesion once daily for 20 days.[2][9]
-
Control Arm: Vehicle cream applied in the same manner.
Primary Endpoint:
-
Cure of the index lesion , defined as a composite of:
Secondary Endpoints:
-
Time to complete healing.
-
Cure rate of all lesions.
-
Incidence and severity of adverse events.
Caption: A typical workflow for a Phase 3 clinical trial of topical paromomycin.
Mechanism of Action
Paromomycin is an aminoglycoside antibiotic that inhibits protein synthesis.[8] Its precise mechanism against Leishmania is not fully elucidated but is believed to involve multiple pathways. The primary mode of action is the binding to ribosomal RNA subunits within the parasite, leading to mistranslation of mRNA and subsequent inhibition of protein synthesis, ultimately causing parasite death.[8][22] Some studies also suggest that paromomycin may disrupt the parasite's mitochondrial membrane potential and respiratory functions.[8][22]
Caption: Simplified diagram of Paromomycin's anti-leishmanial action.
References
- 1. Topical paromomycin for New World cutaneous leishmaniasis | PLOS Neglected Tropical Diseases [journals.plos.org]
- 2. medscape.com [medscape.com]
- 3. Interest in paromomycin for the treatment of visceral leishmaniasis (kala-azar) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Is Paromomycin an Effective and Safe Treatment against Cutaneous Leishmaniasis? A Meta-Analysis of 14 Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Topical paromomycin for New World cutaneous leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Topical 15% Paromomycin-Aquaphilic for Bolivian Leishmania braziliensis Cutaneous Leishmaniasis: A Randomized, Placebo-controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Paromomycin: uptake and resistance in Leishmania donovani - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Is Paromomycin an Effective and Safe Treatment against Cutaneous Leishmaniasis? A Meta-Analysis of 14 Randomized Controlled Trials | PLOS Neglected Tropical Diseases [journals.plos.org]
- 11. A randomized clinical trial of topical paromomycin versus oral ketoconazole for treating cutaneous leishmaniasis in Turkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Efficacy of paromomycin ointment in the treatment of cutaneous leishmaniasis: results of a double-blind, randomized trial in Isfahan, Iran - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Topical paromomycin for New World cutaneous leishmaniasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. storage.googleapis.com [storage.googleapis.com]
- 15. EP0090587B1 - Paromomycin compositions for topical treatment of cutaneous leishmaniasis - Google Patents [patents.google.com]
- 16. In vitro and in vivo evaluation of the leishmanicidal and cytotoxic activities of chitosan and chitosan–amphotericin B - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. benchchem.com [benchchem.com]
- 19. A Review: The Current In Vivo Models for the Discovery and Utility of New Anti-leishmanial Drugs Targeting Cutaneous Leishmaniasis | PLOS Neglected Tropical Diseases [journals.plos.org]
- 20. researchgate.net [researchgate.net]
- 21. dndi.org [dndi.org]
- 22. researchgate.net [researchgate.net]
Application Notes and Protocols: Paromomycin Sulphate in Combination Therapy for Drug-Resistant Bacteria
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rise of multidrug-resistant (MDR) bacteria poses a significant threat to global public health. The development of novel therapeutic strategies to combat these resilient pathogens is of paramount importance. One promising approach is the use of combination therapies, where existing antibiotics are repurposed to work synergistically, enhancing their efficacy and overcoming resistance mechanisms. Paromomycin (B158545) sulphate, an aminoglycoside antibiotic, has demonstrated considerable potential in this regard. While traditionally used for protozoal infections, recent studies have highlighted its synergistic activity when combined with other classes of antibiotics against a range of drug-resistant bacteria.[1]
This document provides detailed application notes and experimental protocols for investigating the synergistic potential of paromomycin sulphate in combination with other antimicrobial agents against clinically relevant drug-resistant bacteria.
Mechanism of Action and Synergy
Paromomycin exerts its antibacterial effect by binding to the 16S ribosomal RNA (rRNA) within the 30S ribosomal subunit of bacteria.[2] This binding interferes with protein synthesis in two primary ways: it causes misreading of the mRNA codon, leading to the incorporation of incorrect amino acids into the growing polypeptide chain, and it inhibits the translocation of the ribosome along the mRNA.[2] The resulting non-functional or toxic proteins disrupt essential cellular processes, ultimately leading to bacterial cell death.
The synergistic effect of paromomycin with other antibiotics often stems from a multi-pronged attack on the bacterial cell. For instance, a cell wall-active agent, such as a β-lactam, can increase the permeability of the bacterial cell wall, facilitating the uptake of paromomycin and leading to higher intracellular concentrations at its ribosomal target.[3] This enhanced uptake potentiates the protein synthesis inhibition by paromomycin, resulting in a combined effect that is greater than the sum of the individual drugs.
Quantitative Data on Synergistic Combinations
In vitro studies utilizing the checkerboard assay have demonstrated the synergistic and additive effects of paromomycin in combination with various antibiotics against several multidrug-resistant pathogens. A key study investigated the effect of paromomycin combined with ceftriaxone, ciprofloxacin, ampicillin/sulbactam, azithromycin, clindamycin, and doxycycline (B596269) against six MDR clinical isolates: Pseudomonas aeruginosa (two isolates), Klebsiella pneumoniae, Escherichia coli, methicillin-sensitive Staphylococcus aureus (MSSA), and methicillin-resistant Staphylococcus aureus (MRSA).[3] The results showed that 45.83% of the combinations had a synergistic effect, 41.67% had an additive effect, and 12.5% showed indifference.[3]
While the specific MIC and FIC values from this particular study are not publicly available in a detailed tabular format, the following tables represent a summary of findings on paromomycin's activity and are illustrative of how such data should be presented.
Table 1: In Vitro Activity of Paromomycin Against Selected Gram-Negative Bacteria
| Organism | Number of Isolates | Paromomycin MIC50 (µg/mL) | Paromomycin MIC90 (µg/mL) | Paromomycin MIC Range (µg/mL) |
| Escherichia coli | 94 | 32 | >128 | 2 - >128 |
| Pseudomonas aeruginosa | 77 | >128 | >128 | 2 - >128 |
Data adapted from a study on the in vitro activity of paromomycin. Note the intrinsically high resistance of P. aeruginosa to paromomycin alone.
Table 2: Summary of In Vitro Synergy for Paromomycin Combinations Against MDR Pathogens
| Combination Partner | Target Pathogens | Synergistic Effect (%) | Additive Effect (%) | Indifferent Effect (%) |
| Ceftriaxone | P. aeruginosa, K. pneumoniae, E. coli, MSSA, MRSA | 45.83 | 41.67 | 12.5 |
| Ciprofloxacin | P. aeruginosa, K. pneumoniae, E. coli, MSSA, MRSA | 45.83 | 41.67 | 12.5 |
| Ampicillin/Sulbactam | P. aeruginosa, K. pneumoniae, E. coli, MSSA, MRSA | 45.83 | 41.67 | 12.5 |
| Azithromycin | P. aeruginosa, K. pneumoniae, E. coli, MSSA, MRSA | 45.83 | 41.67 | 12.5 |
| Clindamycin | P. aeruginosa, K. pneumoniae, E. coli, MSSA, MRSA | 45.83 | 41.67 | 12.5 |
| Doxycycline | P. aeruginosa, K. pneumoniae, E. coli, MSSA, MRSA | 45.83 | 41.67 | 12.5 |
This table summarizes the overall findings from a study by Ibrahim et al. (2019), where a panel of six antibiotics was tested in combination with paromomycin against six MDR isolates.[3]
Experimental Protocols
Checkerboard Microdilution Assay for Synergy Testing
The checkerboard assay is a widely used in vitro method to determine the synergistic, additive, indifferent, or antagonistic effects of antibiotic combinations.
a. Materials:
-
96-well microtiter plates
-
This compound and partner antibiotic(s)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile multichannel pipettes and reservoirs
-
Incubator (35°C ± 2°C)
-
Microplate reader (optional, for OD measurements)
b. Protocol:
-
Preparation of Antibiotic Solutions: Prepare stock solutions of paromomycin and the partner antibiotic in a suitable solvent. Create a series of twofold dilutions for each antibiotic in CAMHB. The concentration range should span from at least four times the Minimum Inhibitory Concentration (MIC) to 1/16th the MIC.
-
Plate Setup:
-
Add 50 µL of CAMHB to each well of a 96-well plate.
-
Dispense 50 µL of each dilution of paromomycin along the x-axis (e.g., columns 1-10).
-
Dispense 50 µL of each dilution of the partner antibiotic along the y-axis (e.g., rows A-G).
-
This creates a matrix of wells with varying concentrations of both antibiotics.
-
Include control wells: rows with only paromomycin dilutions and no partner antibiotic, columns with only the partner antibiotic and no paromomycin, and a growth control well with no antibiotics.
-
-
Inoculation: Prepare a bacterial suspension in CAMHB equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well. Add 100 µL of this inoculum to each well.
-
Incubation: Incubate the plates at 35°C ± 2°C for 18-24 hours.
-
Reading Results: Determine the MIC of each antibiotic alone and in combination by identifying the lowest concentration that completely inhibits visible bacterial growth.
-
Data Analysis (Calculation of Fractional Inhibitory Concentration Index - FICI):
-
FIC of Paromomycin = (MIC of Paromomycin in combination) / (MIC of Paromomycin alone)
-
FIC of Partner Drug = (MIC of Partner Drug in combination) / (MIC of Partner Drug alone)
-
FICI = FIC of Paromomycin + FIC of Partner Drug
-
Interpretation:
-
FICI ≤ 0.5: Synergy
-
0.5 < FICI ≤ 4.0: Additive/Indifference
-
FICI > 4.0: Antagonism
-
-
Time-Kill Curve Assay for Bactericidal Synergy
The time-kill curve assay provides a dynamic picture of the bactericidal or bacteriostatic effect of an antibiotic combination over time.
a. Materials:
-
This compound and partner antibiotic(s)
-
Bacterial culture in logarithmic growth phase
-
Culture tubes or flasks with CAMHB
-
Shaking incubator (37°C)
-
Spectrophotometer
-
Sterile saline or PBS for dilutions
-
Agar (B569324) plates for colony counting
b. Protocol:
-
Inoculum Preparation: Grow the test organism in CAMHB to the mid-logarithmic phase. Dilute the culture to a starting concentration of approximately 5 x 10^5 to 1 x 10^6 CFU/mL in flasks containing fresh CAMHB.
-
Antibiotic Addition: Add the antibiotics to the flasks at predetermined concentrations (e.g., 0.5x MIC, 1x MIC, 2x MIC), both individually and in combination. Include a growth control flask with no antibiotics.
-
Incubation and Sampling: Incubate the flasks in a shaking incubator at 37°C. At various time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each flask.
-
Quantification of Viable Bacteria: Perform serial tenfold dilutions of each aliquot in sterile saline or PBS. Plate a known volume of each dilution onto agar plates.
-
Colony Counting: Incubate the plates overnight at 37°C and count the number of colony-forming units (CFU) to determine the CFU/mL at each time point.
-
Data Analysis: Plot the log10 CFU/mL versus time for each condition.
-
Synergy: A ≥ 2-log10 decrease in CFU/mL between the combination and the most active single agent at a specific time point.
-
Indifference: A < 2-log10 change in CFU/mL between the combination and the most active single agent.
-
Antagonism: A ≥ 2-log10 increase in CFU/mL between the combination and the most active single agent.
-
Visualizations
Caption: Workflow for the checkerboard microdilution assay.
Caption: Mechanism of synergistic action.
Caption: Common mechanisms of bacterial resistance to aminoglycosides.
Conclusion
This compound, when used in combination with other classes of antibiotics, presents a promising avenue for the treatment of infections caused by multidrug-resistant bacteria. The synergistic interactions observed can potentially lead to improved clinical outcomes, reduced dosages, and a lower likelihood of the emergence of further resistance. The protocols and data presented here provide a framework for researchers and drug development professionals to explore and validate novel paromomycin-based combination therapies, contributing to the arsenal (B13267) of treatments against challenging bacterial infections. Further in vivo studies and clinical trials are warranted to translate these promising in vitro findings into effective therapeutic strategies.
References
- 1. Paromomycin production from Streptomyces rimosus NRRL 2455: statistical optimization and new synergistic antibiotic combinations against multidrug resistant pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Production and statistical optimization of Paromomycin by Streptomyces rimosus NRRL 2455 in solid state fermentation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Susceptibility Testing of Leishmania to Paromomycin
Audience: Researchers, scientists, and drug development professionals.
Introduction
Leishmaniasis is a neglected tropical disease caused by protozoan parasites of the genus Leishmania. The disease presents a spectrum of clinical manifestations, ranging from self-healing cutaneous lesions to fatal visceral leishmaniasis.[1][2] Paromomycin, an aminoglycoside antibiotic, is an important component of the therapeutic arsenal (B13267) against leishmaniasis, particularly visceral leishmaniasis.[3] Its mechanism of action involves the inhibition of protein synthesis by binding to the parasite's ribosomal RNA, leading to a cascade of events culminating in apoptosis-like cell death.[3][4][5][6][7]
Accurate and reproducible in vitro susceptibility testing is crucial for the discovery of new anti-leishmanial drugs and for monitoring the emergence of resistance. This document provides detailed protocols for determining the in vitro susceptibility of Leishmania parasites to Paromomycin, focusing on assays for both the promastigote and the clinically more relevant intracellular amastigote stages.
Data Presentation
Quantitative data from in vitro susceptibility assays are typically summarized to determine the potency and selectivity of the compound. The following tables provide a template for presenting such data.
Table 1: In Vitro Activity of Paromomycin against Leishmania Promastigotes
| Leishmania Species | Strain | IC₅₀ (µM) [95% CI] |
| L. donovani | MHOM/IN/80/DD8 | Insert Value |
| L. infantum | MHOM/TN/80/IPT1 | Insert Value |
| L. major | MHOM/IL/81/Friedlin | Insert Value |
IC₅₀ (50% inhibitory concentration) is the concentration of Paromomycin that causes a 50% reduction in parasite viability.
Table 2: In Vitro Activity and Cytotoxicity of Paromomycin against Intracellular Leishmania Amastigotes
| Leishmania Species | Strain | Host Cell | IC₅₀ (µM) [95% CI] | CC₅₀ (µM) [95% CI] | Selectivity Index (SI) |
| L. donovani | MHOM/IN/80/DD8 | THP-1 | Insert Value | Insert Value | Insert Value |
| L. infantum | MHOM/TN/80/IPT1 | J774A.1 | Insert Value | Insert Value | Insert Value |
| L. major | MHOM/IL/81/Friedlin | Peritoneal Macrophages | Insert Value | Insert Value | Insert Value |
CC₅₀ (50% cytotoxic concentration) is the concentration of Paromomycin that causes a 50% reduction in the viability of the host cells.[8][9] Selectivity Index (SI) is calculated as the ratio of CC₅₀ to IC₅₀.[8][9][10]
Experimental Protocols
In Vitro Susceptibility Testing against Leishmania Promastigotes
This assay determines the effect of Paromomycin on the extracellular, motile stage of the parasite.[11]
Materials:
-
Leishmania promastigotes
-
M199 medium (or other suitable medium) supplemented with 10% heat-inactivated Fetal Bovine Serum (FBS), 1% penicillin-streptomycin.
-
Paromomycin sulfate
-
96-well flat-bottom sterile microplates
-
Resazurin (B115843) sodium salt solution (e.g., 0.125 mg/mL in PBS)
-
Plate reader (fluorescence or absorbance)
Protocol:
-
Parasite Culture: Culture Leishmania promastigotes in complete M199 medium at 26°C until they reach the mid-logarithmic phase of growth.[11][12]
-
Assay Setup:
-
Drug Dilution:
-
Prepare a stock solution of Paromomycin in sterile water or PBS.
-
Perform serial two-fold dilutions of Paromomycin in the culture medium to achieve the desired concentration range.
-
Add 100 µL of each drug dilution to the respective wells.
-
Include a drug-free control (medium only) and a blank control (medium without parasites).[12]
-
-
Incubation: Incubate the plate at 26°C for 72 hours.[11][12]
-
Viability Assessment (Resazurin Assay):
-
Add 20 µL of Resazurin solution to each well.[12]
-
Incubate for an additional 4-24 hours.[12]
-
Measure the fluorescence (560 nm excitation / 590 nm emission) or absorbance (570 nm and 600 nm) using a plate reader. The conversion of blue resazurin to pink resorufin (B1680543) by viable cells indicates metabolic activity.[9][13]
-
-
IC₅₀ Determination:
-
Calculate the percentage of growth inhibition for each Paromomycin concentration relative to the drug-free control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).[12]
-
In Vitro Susceptibility Testing against Intracellular Leishmania Amastigotes
This assay is more physiologically relevant as it evaluates the drug's efficacy against the clinically relevant intracellular stage of the parasite residing within macrophages.[1][11]
Materials:
-
Macrophage cell line (e.g., THP-1, J774A.1) or primary peritoneal macrophages.
-
RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation.
-
Stationary-phase Leishmania promastigotes.
-
Paromomycin sulfate.
-
24-well or 96-well plates with glass coverslips (for microscopy) or standard plates.
-
Giemsa stain.
-
Microscope.
Protocol:
-
Macrophage Seeding and Differentiation (for THP-1 cells):
-
Seed THP-1 monocytes at a density of 1 x 10⁵ cells/well in a 96-well plate.
-
Add PMA (e.g., 50 ng/mL) to induce differentiation into adherent macrophages and incubate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
Wash the cells with fresh medium to remove PMA and non-adherent cells.
-
-
Infection:
-
Drug Treatment:
-
Incubation: Incubate the plate for 72 hours at 37°C with 5% CO₂.[12]
-
Quantification of Parasite Load (Microscopy):
-
Fix the cells with methanol (B129727) and stain with Giemsa.[12]
-
Determine the number of amastigotes per 100 macrophages and the percentage of infected macrophages for each drug concentration by counting under a microscope (100x oil immersion objective).[7][12]
-
-
IC₅₀ Determination:
-
Calculate the percentage of reduction in parasite burden for each Paromomycin concentration compared to the untreated control.
-
Determine the IC₅₀ value using a sigmoidal dose-response curve.
-
Visualizations
Caption: Workflow for in vitro susceptibility testing of Paromomycin.
Caption: Proposed mechanism of action of Paromomycin in Leishmania.
References
- 1. Visceral leishmaniasis: Experimental models for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. discoverybiology.org [discoverybiology.org]
- 3. benchchem.com [benchchem.com]
- 4. journals.asm.org [journals.asm.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. In vitro Screening of Antileishmanial Activity of Natural Product Compounds: Determination of IC50, CC50 and SI Values - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro Screening of Antileishmanial Activity of Natural Product Compounds: Determination of IC50, CC50 and SI Values - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. iris.inrim.it [iris.inrim.it]
- 14. In Vitro Sensitivity Testing of Leishmania Clinical Field Isolates: Preconditioning of Promastigotes Enhances Infectivity for Macrophage Host Cells - PMC [pmc.ncbi.nlm.nih.gov]
Intramuscular Administration of Paromomycin: A Guide for Clinical Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Paromomycin (B158545), an aminoglycoside antibiotic, has demonstrated significant efficacy in the treatment of visceral leishmaniasis (VL), also known as kala-azar.[1][2][3] Its development for intramuscular (IM) administration has provided a valuable, low-cost therapeutic option, particularly in resource-limited settings.[2][4][5] This document provides a detailed overview of the clinical study protocols, quantitative data from key trials, and experimental methodologies for the intramuscular administration of paromomycin.
I. Quantitative Data from Clinical Studies
The following tables summarize the dosing regimens, patient populations, and outcomes from pivotal clinical trials of intramuscular paromomycin for the treatment of visceral leishmaniasis.
Table 1: Paromomycin Monotherapy Dosing and Efficacy in Visceral Leishmaniasis
| Study Phase | Location | Dosage Regimen | Duration | Patient Population | Initial Cure Rate | Final Cure Rate (6 months) | Reference |
| Phase III | India | 11 mg/kg/day | 21 days | 502 patients (≥5 to ≤55 years) | Not Reported | 94.6% | [6][7] |
| Phase IIIb | Bangladesh | 11 mg/kg/day | 21 days | 120 patients (≥5 to ≤55 years) | 98.3% | 94.2% | [4][5] |
| Phase IV | India | 11 mg/kg/day | 21 days | 494 patients (≥2 to ≤55 years) | 99.6% | 94.2% | [8] |
| Phase II | India | 16 mg/kg/day | 21 days | Not specified | Not Reported | 94% | [8] |
| Randomized Study | India | 11 mg/kg/day | 14 days | 217 patients | 91.2% | 82% (ITT) / 84.3% (PP) | [9] |
| Randomized Study | India | 11 mg/kg/day | 21 days | 112 patients | 96.4% | 92% (ITT) / 92.8% (PP) | [9] |
ITT: Intention-to-Treat analysis; PP: Per-Protocol analysis.
Table 2: Paromomycin in Combination Therapy for Visceral Leishmaniasis
| Study Location | Combination Regimen | Duration | Efficacy | Reference |
| East Africa | Paromomycin (15 mg/kg/day) + Sodium Stibogluconate | 17 days | Comparable efficacy and safety to 30-day SSG monotherapy | [4] |
| East Africa | Paromomycin (20 mg/kg/day) + Miltefosine (allometric dosing) | 14 days | High efficacy | [10][11] |
Table 3: Pharmacokinetic Parameters of Intramuscular Paromomycin
| Parameter | Value | Patient Population | Reference |
| Peak Plasma Concentration (Cmax) | 22.4 ± 3.2 µg/mL | Healthy Volunteers (12-15 mg/kg) | [12] |
| Time to Peak Concentration (Tmax) | 1.34 ± 0.45 hours | Healthy Volunteers (12-15 mg/kg) | [12] |
| Elimination Half-life (t½) | 2-3 hours | General estimate | [13] |
| Clearance (CL) | 4.38 L/h | VL Patients (India & East Africa) | [13] |
| Volume of Distribution (Vd) | 15.6 L | VL Patients (India & East Africa) | [13] |
II. Experimental Protocols
This section details the methodologies for conducting a clinical trial with intramuscular paromomycin for visceral leishmaniasis, based on protocols from published studies.[4][5][7][14]
A. Patient Screening and Eligibility
-
Inclusion Criteria:
-
Age: Typically between 5 and 55 years (some studies included children as young as 2 years).[4][5][7][8]
-
Clinical Signs and Symptoms: Presence of intermittent fever, weight loss or decreased appetite, and an enlarged spleen.[4][5]
-
Diagnosis: Confirmed diagnosis of visceral leishmaniasis through a positive rK39 rapid diagnostic test and/or parasitological confirmation from splenic aspirate.[4][5][7]
-
Informed Consent: Written informed consent obtained from the patient or their legal guardian.[4]
-
-
Exclusion Criteria:
B. Drug Administration Protocol
-
Dosage Calculation: The dose of paromomycin is calculated based on the patient's body weight at screening (e.g., 11 mg of paromomycin base per kg of body weight).[4][15]
-
Drug Formulation: Paromomycin is supplied as a solution for injection, typically at a concentration of 375 mg/mL (as paromomycin sulfate).[14]
-
Administration:
-
Administer the calculated dose once daily via deep intramuscular injection into the gluteus muscle.[4][14][15]
-
The treatment is administered for 21 consecutive days. If a dose is missed, it can be administered the following day, extending the total treatment duration to a maximum of 22 days.[4][15]
-
Treatment can be administered in an outpatient setting, which improves accessibility for rural populations.[4][5][8]
-
C. Efficacy and Safety Monitoring
-
Efficacy Assessment:
-
Safety Assessment:
-
Clinical Monitoring: Daily assessment of vital signs and monitoring for any adverse events throughout the treatment period.[14]
-
Laboratory Tests: Weekly monitoring of hematology, liver function tests (ALT, AST), and renal function tests (creatinine, BUN).[6][7]
-
Audiometry: Weekly audiometric evaluations to monitor for potential ototoxicity, a known side effect of aminoglycosides.[6][7]
-
Adverse Event Reporting: All adverse events are recorded and graded for severity. Injection site pain is a common, generally mild adverse event.[4][5][7]
-
III. Visualized Workflows and Pathways
The following diagrams illustrate the typical workflow of a clinical trial for intramuscular paromomycin and the key pharmacokinetic processes.
References
- 1. tandfonline.com [tandfonline.com]
- 2. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 3. gov.uk [gov.uk]
- 4. Effectiveness Study of Paromomycin IM Injection (PMIM) for the Treatment of Visceral Leishmaniasis (VL) in Bangladesh - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effectiveness Study of Paromomycin IM Injection (PMIM) for the Treatment of Visceral Leishmaniasis (VL) in Bangladesh - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] Injectable paromomycin for Visceral leishmaniasis in India. | Semantic Scholar [semanticscholar.org]
- 7. Injectable paromomycin for Visceral leishmaniasis in India - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phase 4 Pharmacovigilance Trial of Paromomycin Injection for the Treatment of Visceral Leishmaniasis in India - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. uu.diva-portal.org [uu.diva-portal.org]
- 11. academic.oup.com [academic.oup.com]
- 12. Pharmacokinetics of intramuscularly administered aminosidine in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scienceopen.com [scienceopen.com]
- 14. scispace.com [scispace.com]
- 15. Effectiveness Study of Paromomycin IM Injection (PMIM) for the Treatment of Visceral Leishmaniasis (VL) in Bangladesh | PLOS Neglected Tropical Diseases [journals.plos.org]
Application Notes and Protocols for Paromomycin-Loaded Nanoparticles in Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the development and evaluation of paromomycin-loaded nanoparticles. This advanced drug delivery system aims to enhance the therapeutic efficacy of paromomycin (B158545), particularly against intracellular pathogens like Leishmania, by improving drug targeting and release kinetics.
Introduction
Paromomycin is an aminoglycoside antibiotic with proven efficacy against various protozoan infections, most notably leishmaniasis. However, its clinical application is often hampered by poor oral bioavailability and a short plasma half-life, necessitating frequent and painful parenteral administration.[1][2] Encapsulating paromomycin within nanoparticles presents a promising strategy to overcome these limitations. Nanoparticle-based delivery systems can protect the drug from degradation, facilitate targeted delivery to infected cells (such as macrophages for Leishmania), and provide controlled drug release, thereby increasing therapeutic efficacy and reducing systemic toxicity.[3][4] This document outlines the formulation, characterization, and evaluation of paromomycin-loaded nanoparticles.
Quantitative Data Summary
The following tables summarize key quantitative data from studies on different formulations of paromomycin-loaded nanoparticles.
Table 1: Physicochemical Characteristics of Paromomycin-Loaded Nanoparticles
| Nanoparticle Formulation | Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
| Mannosylated Chitosan (B1678972) Nanoparticles (PM-MCS-dex-NPs) | 246 | +31 | 83.5 | Not Reported | [5] |
| PLGA Nanoparticles | 290 | Not Reported | 3 | Not Reported | [6] |
| Mannosylated Thiolated Chitosan-coated PLGA Nanoparticles (MTC-PLGA-PM) | 391.24 ± 6.91 | Not Reported | 67.16 ± 14 | Not Reported | |
| Poloxamer 407 based Nanogel | 9.19 | Not Reported | 99 | Not Reported | |
| Solid Lipid Nanoparticles (PM-SLN) | 246 ± 32 | Not Reported | Not Reported | Not Reported | [7] |
Table 2: In Vitro Efficacy of Paromomycin-Loaded Nanoparticles against Leishmania
| Nanoparticle Formulation | Parasite Stage | IC50 (µg/mL) | Host Cell Line | Reference |
| PM-MCS-dex-NPs | Promastigotes | 17.8 ± 1.0 | THP-1 | |
| Free Paromomycin | Promastigotes | 105.0 ± 14.0 | THP-1 | |
| MTC-PLGA-PM | Amastigotes | 36-fold lower than free PM | Macrophages | |
| Nano-PM (Lecithin-Chitosan) | Promastigotes | Significantly lower than free PM | Not Applicable | [6] |
Table 3: Cellular Uptake and Parasite Burden Reduction
| Nanoparticle Formulation | Cell Line | Uptake Enhancement vs. Free Drug | Parasite Burden Reduction (in vivo) | Reference |
| PM-MCS-dex-NPs | THP-1 | ~3.9 times | Significantly reduced lesion size and DNA copy number | [5] |
| MTC-PLGA-PM | Macrophages | Enhanced uptake | 3.6-fold reduced parasitic burden | |
| PM-SLN | BALB/c mice | Not Applicable | Significantly more effective than free PM | [8] |
Experimental Protocols
Formulation of Paromomycin-Loaded Nanoparticles
3.1.1. Mannosylated Chitosan Nanoparticles (Ionic Gelation Method)
This protocol is adapted from a method used for preparing chitosan-based nanoparticles.[9]
-
Preparation of Chitosan Solution: Dissolve low molecular weight chitosan in a 1% (v/v) aqueous acetic acid solution to a final concentration of 1 mg/mL. Stir the solution overnight at room temperature to ensure complete dissolution.
-
Preparation of Paromomycin Solution: Dissolve paromomycin sulfate (B86663) in deionized water to a desired concentration (e.g., 10 mg/mL).
-
Preparation of Cross-linking Agent: Prepare a 0.1% (w/v) solution of sodium tripolyphosphate (TPP) in deionized water.
-
Drug Incorporation: Add the paromomycin solution to the chitosan solution and stir for 30 minutes.
-
Nanoparticle Formation: Add the TPP solution dropwise to the chitosan-paromomycin mixture under constant magnetic stirring (e.g., 700 rpm) at room temperature. The formation of opalescent suspension indicates the formation of nanoparticles.
-
Mannosylation (Optional): For macrophage targeting, mannosylated chitosan can be synthesized separately and used in step 1.
-
Purification: Centrifuge the nanoparticle suspension at a high speed (e.g., 15,000 rpm) for 30 minutes. Discard the supernatant and resuspend the nanoparticle pellet in deionized water. Repeat the washing step twice to remove unreacted reagents.
-
Storage: Store the final nanoparticle suspension at 4°C.
3.1.2. Solid Lipid Nanoparticles (High Shear Homogenization Method)
This protocol is based on the high shear homogenization technique for producing solid lipid nanoparticles (SLNs).[4][10][11]
-
Preparation of Lipid Phase: Melt a solid lipid (e.g., tristearin) at a temperature above its melting point (e.g., 70°C). Dissolve a surfactant (e.g., soya lecithin) and paromomycin in the molten lipid.
-
Preparation of Aqueous Phase: Prepare an aqueous solution containing a co-surfactant (e.g., poloxamer 188) and heat it to the same temperature as the lipid phase.
-
Pre-emulsion Formation: Add the hot aqueous phase to the hot lipid phase and homogenize using a high-shear homogenizer (e.g., 10,000 rpm) for a few minutes to form a coarse oil-in-water emulsion.
-
Homogenization: Subject the pre-emulsion to high-pressure homogenization at a temperature above the lipid's melting point for several cycles to reduce the particle size.
-
Nanoparticle Solidification: Cool down the resulting nanoemulsion to room temperature under gentle stirring to allow the lipid to recrystallize and form solid lipid nanoparticles.
-
Purification: The SLN dispersion can be purified by dialysis or centrifugation to remove excess surfactants and unencapsulated drug.
-
Storage: Store the final SLN dispersion at 4°C.
Characterization of Paromomycin-Loaded Nanoparticles
3.2.1. Particle Size and Zeta Potential
-
Dilute the nanoparticle suspension with deionized water to an appropriate concentration.
-
Measure the particle size, polydispersity index (PDI), and zeta potential using a dynamic light scattering (DLS) instrument.
-
Perform measurements in triplicate and report the average values with standard deviation.
3.2.2. Encapsulation Efficiency and Drug Loading
The encapsulation efficiency (EE) is the percentage of the initial drug that is successfully entrapped within the nanoparticles.[12][13][14]
-
Separation of Free Drug: Centrifuge a known amount of the nanoparticle suspension at high speed to pellet the nanoparticles.
-
Quantification of Free Drug: Carefully collect the supernatant and determine the concentration of free (unencapsulated) paromomycin using a suitable analytical method such as HPLC or a spectrophotometric assay.
-
Calculation of Encapsulation Efficiency: EE (%) = [(Total amount of drug - Amount of free drug) / Total amount of drug] x 100
-
Calculation of Drug Loading (DL): DL (%) = (Weight of encapsulated drug / Weight of nanoparticles) x 100
3.2.3. In Vitro Drug Release Study
This protocol utilizes the dialysis membrane method to assess the drug release profile.[15][16][17]
-
Transfer a known amount of the paromomycin-loaded nanoparticle suspension into a dialysis bag (with an appropriate molecular weight cut-off).
-
Immerse the sealed dialysis bag in a release medium (e.g., phosphate-buffered saline, pH 7.4 or acetate (B1210297) buffer, pH 5.5 to simulate phagolysosomal conditions) maintained at 37°C with constant gentle stirring.
-
At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Quantify the amount of paromomycin released into the medium at each time point using a suitable analytical method.
-
Plot the cumulative percentage of drug released as a function of time.
In Vitro Efficacy Evaluation
3.3.1. Anti-leishmanial Activity (MTT Assay)
This protocol assesses the viability of Leishmania promastigotes and amastigotes after treatment.[18][19][20]
-
Promastigote Assay:
-
Plate Leishmania promastigotes in a 96-well plate at a density of 1 x 10^6 cells/well.
-
Add serial dilutions of paromomycin-loaded nanoparticles, free paromomycin, and empty nanoparticles (as a control) to the wells.
-
Incubate the plate at 26°C for 72 hours.
-
Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the 50% inhibitory concentration (IC50).
-
-
Amastigote Assay:
-
Infect a monolayer of macrophages (e.g., J774 or THP-1 cells) with stationary-phase Leishmania promastigotes.[21]
-
After infection, wash the cells to remove non-phagocytosed promastigotes.
-
Add serial dilutions of the nanoparticle formulations to the infected macrophages.
-
Incubate for 72 hours at 37°C in a 5% CO2 atmosphere.
-
Assess the number of viable amastigotes per macrophage by microscopy after Giemsa staining or by using a viability assay like MTT.
-
3.3.2. Macrophage Uptake Study
This protocol evaluates the uptake of nanoparticles by macrophages.[2][22]
-
Culture macrophages in a suitable plate.
-
Expose the cells to fluorescently labeled paromomycin-loaded nanoparticles for different time points.
-
Wash the cells thoroughly to remove non-internalized nanoparticles.
-
Lyse the cells and measure the fluorescence intensity using a fluorometer or visualize the uptake using fluorescence microscopy.
-
Quantify the uptake by comparing the fluorescence of treated cells to a standard curve.
3.3.3. Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay determines if the drug-loaded nanoparticles induce apoptosis in Leishmania.[23][24][25][26]
-
Treat Leishmania promastigotes with the nanoparticle formulations for a specified time.
-
Harvest and wash the cells with cold PBS.
-
Resuspend the cells in binding buffer.
-
Add Annexin V-FITC and propidium (B1200493) iodide (PI) to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Visualizations
Signaling Pathway
Caption: Paromomycin nanoparticle mechanism of action.
Experimental Workflow
Caption: Workflow for nanoparticle evaluation.
Logical Relationship
Caption: Rationale for nanoparticle delivery.
References
- 1. benchchem.com [benchchem.com]
- 2. ijs.uobaghdad.edu.iq [ijs.uobaghdad.edu.iq]
- 3. Paromomycin Affects Translation and Vesicle-Mediated Trafficking as Revealed by Proteomics of Paromomycin –Susceptible –Resistant Leishmania donovani | PLOS One [journals.plos.org]
- 4. japsonline.com [japsonline.com]
- 5. ajpamc.com [ajpamc.com]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | In vitro Evaluation of Mannosylated Paromomycin-Loaded Solid Lipid Nanoparticles on Acute Toxoplasmosis [frontiersin.org]
- 8. In-vitro Evaluation of Antileishmanial Activity and Toxicity of Artemether with Focus on its Apoptotic Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chitosan Nanoparticles-Based Ionic Gelation Method: A Promising Candidate for Plant Disease Management - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. encyclopedia.pub [encyclopedia.pub]
- 12. How To Measure The Efficiency Of Drug Packaging? - CD Bioparticles Blog [cd-bioparticles.net]
- 13. m.youtube.com [m.youtube.com]
- 14. hilarispublisher.com [hilarispublisher.com]
- 15. researchgate.net [researchgate.net]
- 16. In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. texaschildrens.org [texaschildrens.org]
- 21. med.nyu.edu [med.nyu.edu]
- 22. Targeting and activation of macrophages in leishmaniasis. A focus on iron oxide nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Apoptosis-like cell death in Leishmania donovani treated with KalsomeTM10, a new liposomal amphotericin B - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 26. creative-diagnostics.com [creative-diagnostics.com]
Paromomycin Sulphate: A Superior Selection Agent for Plant Genetic Transformation
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Paromomycin (B158545) sulphate, an aminoglycoside antibiotic, has emerged as a highly effective selective agent in plant genetic transformation protocols. Its primary advantage lies in its ability to select for transgenic plants expressing the neomycin phosphotransferase II (nptII) marker gene, which confers resistance by phosphorylating and inactivating the antibiotic.[1][2][3] Compared to the more commonly used kanamycin (B1662678), paromomycin often exhibits lower phytotoxicity, leading to higher regeneration frequencies and the successful recovery of transgenic lines with weak transgene expression that might otherwise be eliminated.[4][5] This document provides detailed application notes, experimental protocols, and quantitative data to guide researchers in successfully utilizing paromomycin sulphate for the selection of a wide range of transgenic plant species.
Mechanism of Action
This compound inhibits protein synthesis in susceptible plant cells by binding to the decoding region of the 16S ribosomal RNA (rRNA) within the small ribosomal subunit.[6][7][8] This binding event disrupts the fidelity of translation in two main ways: it induces misreading of the mRNA codon and inhibits the translocation of the ribosome along the mRNA molecule.[7][8] The resulting accumulation of non-functional proteins and the overall stalling of protein synthesis ultimately lead to cell death.[7] In transgenic plants expressing the nptII gene, the neomycin phosphotransferase II enzyme catalyzes the phosphorylation of paromomycin, rendering it unable to bind to the ribosome, thus allowing the transformed cells to survive and proliferate on selection media.[1][2]
Advantages of this compound in Plant Selection
The use of paromomycin as a selective agent offers several key advantages over other aminoglycoside antibiotics, particularly kanamycin:
-
Reduced Phytotoxicity: Paromomycin is generally less harsh on plant tissues, resulting in less necrosis and browning of explants during the selection process. This leads to higher survival and regeneration rates of transgenic shoots.[4][5]
-
Selection of Weakly Expressing Lines: Due to its milder effect, paromomycin allows for the selection of transgenic plants with low levels of nptII gene expression.[1][4] These lines might be lost when using the more stringent selection pressure of kanamycin.[1]
-
Broad Applicability: Paromomycin has been successfully employed as a selective agent in a diverse range of both monocotyledonous and dicotyledonous plant species.[4]
-
Effective Differentiation: At optimized concentrations, paromomycin effectively distinguishes between transformed and non-transformed cells, although care must be taken to prevent the escape of sensitive tissues as it may only stall their growth rather than causing immediate death.[1]
Quantitative Data: Effective Concentrations of this compound
The optimal concentration of this compound for selection is highly dependent on the plant species, the type of explant used, and the specific tissue culture conditions. Therefore, it is crucial to perform a kill curve experiment to determine the minimal concentration that effectively inhibits the growth of non-transformed tissues for each new plant system. The following table summarizes effective concentrations reported in the literature for various plant species.
| Plant Species | Explant Type | Effective Paromomycin Concentration (mg/L) | Transformation Efficiency/Outcome |
| Arabidopsis thaliana | Seedlings | 20 (equivalent to 30µM) | Successful selection of weakly expressing nptII lines.[1] |
| Triticum aestivum (Wheat) | Immature Embryo-derived Calli | 15 | Approximately 50% regeneration from calli.[9] |
| Triticum aestivum (Wheat) | Seedlings | 25 | 100% yellowing of non-transformed seedlings.[9] |
| Triticum spelta (Spelt) | Calli | 100 | Almost complete inhibition of plant regeneration in non-transformed calli.[2] |
| Nicotiana tabacum (Tobacco) | Leaf Explants | 100 | Higher frequency of regeneration and transformation compared to kanamycin.[5] |
| Brassica rapa ssp. pekinensis (Chinese Cabbage) | Hypocotyl Explants | 100 | Higher frequency of transgenic plants compared to hygromycin selection.[10] |
| Ipomoea batatas (Sweet Potato) | Embryogenic Calli | Used in combination with G418 | Reliable selection system with a transformation frequency of approx. 1.1%.[11] |
| Avena sativa (Oat) | Embryogenic Tissue Cultures | Not specified, but effective | Efficient selection of transgenic tissue cultures.[12] |
| Oryza sativa (Rice) | Calli | 50 | High transformation efficiency.[13] |
Experimental Protocols
Protocol 1: Determination of Optimal Paromomycin Concentration (Kill Curve)
This initial experiment is critical to establish the minimum concentration of paromomycin that inhibits the growth of non-transformed plant material.
Methodology:
-
Prepare Selection Media: Prepare your standard plant tissue culture medium and supplement it with a range of this compound concentrations. A typical range to test is 0, 10, 20, 30, 50, 75, and 100 mg/L.[4] Filter-sterilize the paromomycin solution and add it to the autoclaved medium after it has cooled to approximately 50-55°C.
-
Explant Preparation: Isolate and prepare non-transformed explants of the same type and developmental stage that will be used for the transformation experiment.
-
Plating: Place a statistically relevant number of explants on each concentration of the paromomycin-containing medium, including a control plate with no antibiotic.
-
Incubation: Culture the explants under your standard growth conditions (light, temperature, and photoperiod).
-
Data Collection: Observe the explants regularly over a period of 2-4 weeks.[4] Record parameters such as the percentage of surviving explants, the degree of browning or necrosis, and any inhibition of growth or regeneration.
-
Analysis: Determine the lowest concentration of paromomycin that effectively and consistently inhibits the growth and regeneration of the non-transformed explants. This concentration will be your optimal selection concentration.
Protocol 2: Selection of Transgenic Plants
This protocol outlines the general steps for selecting putative transformants following genetic transformation (e.g., via Agrobacterium-mediated transformation or biolistics).
Methodology:
-
Co-cultivation/Recovery: Following the transformation procedure, a recovery period of 2-3 days on a non-selective medium is often beneficial for the plant tissues.
-
Initial Selection: Transfer the explants to the selection medium containing the predetermined optimal concentration of this compound. If Agrobacterium was used for transformation, also include an antibiotic such as cefotaxime (B1668864) (250-500 mg/L) or carbenicillin (B1668345) (250-500 mg/L) to eliminate the bacteria.
-
Subculture: Subculture the explants to fresh selection medium every 2-3 weeks. During this time, non-transformed cells should stop growing and may turn brown or die, while transformed cells will continue to proliferate and form resistant calli or shoots.
-
Regeneration of Putative Transformants: Once resistant tissues are well-established, transfer them to a regeneration medium to induce shoot formation. The regeneration medium may contain the same, a reduced, or no paromomycin concentration, depending on the plant species and the strength of selection required.
-
Rooting of Shoots: Excise well-developed shoots and transfer them to a rooting medium. A lower concentration of paromomycin can be included in the rooting medium to confirm the resistance of the regenerated shoots.
-
Acclimatization: Once plantlets have a well-developed root system, carefully transfer them to soil and acclimatize them to greenhouse conditions.
Visualizing the Workflow and Logic
The following diagrams illustrate the key processes involved in using this compound for plant transformation.
Caption: Workflow for Plant Transformation using Paromomycin Selection.
Caption: Logical Flow of Paromomycin Action in Plant Cells.
Conclusion
This compound is a valuable tool for the selection of transgenic plants, offering significant advantages in terms of reduced phytotoxicity and the ability to recover a broader range of transgenic events.[1][4][5] By carefully optimizing the selection concentration and following systematic protocols, researchers can significantly improve the efficiency and success of their plant transformation experiments. The information and protocols provided in this document serve as a comprehensive guide for the effective application of this compound in plant molecular biology and biotechnology.
References
- 1. Paromomycin is a more effective selection agent than kanamycin in Arabidopsis harboring the neomycin phosphotransferase II transgene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Paromomycin is a more effective selection agent than kanamycin in Arabidopsis harboring the neomycin phosphotransferase II transgene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Paromomycin - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. What is the mechanism of Paromomycin Sulfate? [synapse.patsnap.com]
- 9. ijcmas.com [ijcmas.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Use of paromomycin as a selective agent for oat transformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. EP0927765A1 - Method for selecting transformed cells - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Paromomycin Resistance in Leishmania
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges related to paromomycin (B158545) resistance in Leishmania strains.
Frequently Asked Questions (FAQs)
Q1: What are the primary known mechanisms of paromomycin resistance in Leishmania?
A1: Paromomycin (PMM) resistance in Leishmania is a multifactorial phenomenon involving several cellular and molecular adaptations. The primary mechanisms include:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as MDR1 (multidrug resistance protein 1) and MRPA (multidrug resistance-associated protein A), actively pumps the drug out of the parasite cell.
-
Decreased Drug Accumulation: Resistant parasites exhibit reduced intracellular accumulation of paromomycin. This is often linked to a significant reduction in the initial binding of the drug to the cell surface glycocalyx.
-
Altered Membrane Fluidity: Changes in the composition of the parasite's cell membrane can increase its fluidity, which may impair drug penetration and contribute to reduced uptake.
-
Alterations in Ribosomal Binding Sites: As an aminoglycoside, paromomycin's main mode of action is inhibiting protein synthesis by binding to ribosomal RNA. Mutations in these ribosomal binding sites can prevent the drug from exerting its effect.
-
Mitochondrial Dysfunction: Paromomycin can decrease the mitochondrial membrane potential. Resistant strains often show a less pronounced reduction in this potential upon drug exposure, indicating an adaptation in mitochondrial function.
-
Metabolic Shifts: Transcriptome and proteomic analyses of PMM-resistant strains show significant metabolic reprogramming, including the downregulation of aerobic metabolism and the upregulation of glycolysis and glycosomal succinate (B1194679) fermentation.
-
Increased Tolerance to Host Defense: PMM-resistant parasites have demonstrated greater tolerance to host-derived stresses like nitrosative stress and complement-mediated lysis.
Q2: Is experimentally induced paromomycin resistance stable in the absence of drug pressure?
A2: The stability of paromomycin resistance can vary. Some studies report that resistance is stable and can be maintained for extended periods even without continuous drug pressure, including after passage through a host animal. However, other research suggests that some resistant lines may gradually or partially revert to a susceptible phenotype when the drug is withdrawn from the culture medium. The stability is likely dependent on the specific genetic and molecular mechanisms of resistance acquired by the parasite.
Q3: Does resistance to paromomycin confer cross-resistance to other antileishmanial drugs?
A3: Generally, paromomycin-resistant Leishmania donovani lines do not show cross-resistance to other standard antileishmanial drugs. Studies have demonstrated that PMM-resistant parasites remain susceptible to pentavalent antimony, pentamidine, amphotericin B, and miltefosine. However, it has been noted that parasites with pre-existing resistance to other drugs, such as sodium stibogluconate, might develop PMM resistance by leveraging adaptations that were already present.
Q4: What synergistic drug combinations with paromomycin are being explored to overcome resistance?
A4: Combination therapy is a key strategy to enhance efficacy, reduce treatment duration, and prevent the emergence of resistance. Several drugs have shown synergistic or additive effects when combined with paromomycin against various Leishmania species. These include miltefosine, amphotericin B, meglumine (B1676163) antimoniate, and azithromycin. Combining paromomycin with miltefosine, for instance, has been shown to delay the onset of experimental drug resistance.
Data Presentation
Table 1: Summary of Key Mechanisms of Paromomycin Resistance in Leishmania
| Mechanism Category | Specific Mechanism | Key Molecules/Processes Involved | References |
| Drug Transport | Increased Drug Efflux | ABC Transporters (MDR1, MRPA) | |
| Decreased Drug Accumulation | Altered binding to cell surface glycocalyx | ||
| Cellular Structure | Altered Membrane Fluidity | Changes in lipid composition | |
| Drug Target | Ribosomal Alterations | Mutations in ribosomal RNA binding sites | |
| Organelle Function | Mitochondrial Adaptation | Maintenance of mitochondrial membrane potential | |
| Metabolism | Metabolic Reprogramming | Upregulation of glycolysis; downregulation of aerobic metabolism | |
| Stress Response | Increased Tolerance | Resistance to nitrosative stress and complement-mediated lysis |
Table 2: Cross-Resistance Profile of Experimentally Induced Paromomycin-Resistant Leishmania donovani
| Drug | Cross-Resistance Observed | References |
| Pentavalent Antimony (e.g., Sodium Stibogluconate) | No | |
| Pentamidine | No | |
| Amphotericin B | No | |
| Miltefosine | No |
Table 3: Synergistic Drug Combinations with Paromomycin against Leishmania Species
| Combination Drug | Leishmania Species | Interaction Type (at IC50/IC90) | Mean ΣFIC | Reference |
| Miltefosine | L. (L.) amazonensis | Synergy (IC50 & IC90) | ≤ 0.5 | |
| Amphotericin B | L. (L.) amazonensis | Synergy (IC90) | ≤ 0.5 | |
| Meglumine Antimoniate | L. (V.) braziliensis | Synergy (IC50 & IC90) | ≤ 0.5 | |
| Amphotericin B | L. (V.) braziliensis | Synergy (IC50) | ≤ 0.5 | |
| Azithromycin | L. (L.) infantum chagasi | Synergy (IC50) | ≤ 0.5 | |
| A mean Sum Fractional Inhibitory Concentration (ΣFIC) of ≤ 0.5 indicates synergy. |
Troubleshooting Guides
Issue 1: Inconsistent IC50 values for Paromomycin in susceptibility assays.
-
Possible Cause 1: Assay Method Variability.
-
Explanation: Different colorimetric assays (e.g., MTT, resazurin) or direct counting methods can produce varying IC50 values due to differences in their underlying principles.
-
Troubleshooting Step: Standardize one assay protocol for all experiments within your lab. The intracellular amastigote model is considered the gold standard for its clinical relevance.
-
-
Possible Cause 2: Parasite Growth Phase.
-
Explanation: Promastigotes in different growth phases (e.g., logarithmic vs. stationary) have different metabolic rates and drug susceptibilities.
-
Troubleshooting Step: Always use parasites from a consistent growth phase, typically the mid-logarithmic phase, for all experiments.
-
-
Possible Cause 3: Host Cell Variability (for intracellular assays).
-
Explanation: The type of macrophage used (e.g., primary peritoneal macrophages, THP-1 cells) and its differentiation state can influence drug efficacy.
-
Troubleshooting Step: Maintain consistency in the host cell line and its differentiation protocol. Optimize and standardize the multiplicity of infection (MOI).
-
Issue 2: Failure to induce a stable Paromomycin-resistant Leishmania line.
-
Possible Cause 1: Insufficient or Excessive Drug Pressure.
-
Explanation: Increasing the drug concentration too rapidly can lead to widespread cell death rather than adaptation. Conversely, insufficient pressure may not select for resistant parasites.
-
Troubleshooting Step: Employ a gradual, stepwise increase in paromomycin concentration (e.g., 1.5 to 2-fold increments). Allow the parasite population to adapt and resume a normal growth rate over several passages before the next increase.
-
-
Possible Cause 2: Clonal Heterogeneity.
-
Explanation: The initial wild-type population may lack the genetic diversity or pre-existing subpopulations capable of developing resistance.
-
Troubleshooting Step: Start with a genetically diverse clinical isolate if possible. After achieving a desired level of resistance, clone the resistant line by limiting dilution to ensure a genetically homogeneous population for further studies.
-
-
Possible Cause 3: Loss of Resistance without Drug Pressure.
-
Explanation: The acquired resistance mechanism may be unstable if it confers a fitness cost to the parasite.
-
Troubleshooting Step: Continuously culture the resistant line in the presence of the selective concentration of paromomycin to maintain the pressure.
-
Visualizations
Caption: Workflow for in vitro induction of Paromomycin resistance.
Caption: Key mechanisms of Paromomycin resistance in Leishmania.
Caption: Troubleshooting workflow for inconsistent IC50 values.
Experimental Protocols
Protocol 1: In Vitro Induction of a Paromomycin-Resistant Leishmania Line
-
Objective: To select for a paromomycin-resistant Leishmania line from a drug-sensitive, wild-type strain.
-
Methodology:
-
Initiate a culture of wild-type L. donovani promastigotes in a suitable medium (e.g., M199) supplemented with 10% Fetal Bovine Serum (FBS) at 25°C.
-
Determine the initial IC50 of paromomycin for the wild-type strain using a standard susceptibility assay.
-
Begin the selection process by culturing the parasites in a medium containing paromomycin at a sub-lethal concentration (e.g., the IC50 value).
-
Monitor the culture daily. Once the parasites adapt and their growth rate is comparable to an untreated control culture, subculture them into a fresh medium with the same drug concentration.
-
After several stable passages, increase the paromomycin concentration in a stepwise manner (e.g., by 1.5 to 2-fold).
-
Repeat the process of adaptation and gradual drug concentration increase over several months.
-
Periodically assess the IC50 of the parasite population to track the development of resistance.
-
Once the desired level of resistance is achieved (e.g., >5-fold increase in IC50), obtain a genetically homogeneous population by cloning the resistant line through limiting dilution.
-
Maintain the final resistant line in continuous culture with the selective concentration of paromomycin to ensure the stability of the resistant phenotype.
-
Protocol 2: Determining the 50% Inhibitory Concentration (IC50) using an Intracellular Amastigote Model
-
Objective: To determine the efficacy of paromomycin against the clinically relevant intracellular amastigote stage of Leishmania.
-
Methodology:
-
Seed host macrophages (e.g., murine peritoneal macrophages or differentiated THP-1 cells) in a 96-well plate and allow them to adhere.
-
Infect the macrophage monolayer with stationary-phase Leishmania promastigotes at an optimized Multiplicity of Infection (MOI) (e.g., 10:1 parasites to macrophage) and incubate for 4-6 hours to allow phagocytosis.
-
Wash the wells with a warm medium to remove non-phagocytosed promastigotes.
-
Add fresh medium containing serial dilutions of paromomycin to the wells. Include a drug-free control (100% infection) and a control with a known effective drug (e.g., Amphotericin B).
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 atmosphere.
-
After incubation, fix the cells with methanol (B129727) and stain with Giemsa.
-
Determine the percentage of infected macrophages and the average number of amastigotes per macrophage by counting at least 100 macrophages per well under a light microscope.
-
Calculate the IC50 value—the concentration of the drug that reduces the parasite burden by 50% compared to the untreated control—using appropriate statistical software.
-
Protocol 3: Drug Accumulation Assay using Radiolabeled Paromomycin
-
Objective: To compare the intracellular accumulation of paromomycin in sensitive and resistant Leishmania promastigotes.
-
Methodology:
-
Harvest mid-log phase promastigotes from both sensitive (wild-type) and resistant strains by centrifugation.
-
Wash the parasites twice with a suitable buffer (e.g., phosphate-buffered saline, PBS).
-
Resuspend the parasites at a high density (e.g., 1 x 10^8 cells/mL) in the assay buffer.
-
Add radiolabeled paromomycin (e.g., [3H]-Paromomycin) to the cell suspension at a known concentration.
-
Incubate the suspension at 25°C. At various time points (e.g., 10, 30, 60, 120 minutes), take aliquots of the cell suspension.
-
To stop the uptake, immediately centrifuge the aliquots through a layer of silicone oil to separate the cells from the incubation medium.
-
Lyse the parasite pellet and measure the intracellular radioactivity using a liquid scintillation counter.
-
Calculate the intracellular concentration of paromomycin at each time point and compare the accumulation profiles between the sensitive and resistant strains.
-
Technical Support Center: Optimizing Paromomycin Dosage for Leishmania Species
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing Paromomycin (B158545) (PMM) dosage in experiments involving different Leishmania species.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Paromomycin against Leishmania?
Paromomycin is an aminoglycoside antibiotic that primarily inhibits protein synthesis in Leishmania parasites by binding to the ribosomal RNA (rRNA) of the small ribosomal subunit.[1][2][3] This binding interferes with the translation process, leading to a decrease in parasite proliferation.[1] Additionally, Paromomycin can disrupt the mitochondrial membrane potential of the parasite.[2][4][5]
Q2: How does Paromomycin resistance develop in Leishmania?
Experimentally induced Paromomycin resistance in Leishmania is a multifactorial phenomenon.[6] Known mechanisms include:
-
Reduced Drug Accumulation: Resistant parasites often show decreased intracellular accumulation of the drug.[5][6] This can be due to altered membrane fluidity or increased drug efflux.[6]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as MDR1 and MRPA, can actively pump Paromomycin out of the parasite cell.[6][7]
-
Alterations in Ribosomal Binding Sites: Mutations in the rRNA can reduce the binding affinity of Paromomycin to its target.[5][7]
-
Mitochondrial Adaptations: Resistant strains may exhibit a less pronounced reduction in mitochondrial membrane potential upon drug exposure.[7]
Q3: Is Paromomycin resistance stable and does it confer cross-resistance to other anti-leishmanial drugs?
The stability of induced Paromomycin resistance can vary; some studies report stable resistance in the absence of drug pressure, while others have observed a reversion to susceptibility.[7] Paromomycin-resistant Leishmania donovani have been shown not to exhibit cross-resistance to other common anti-leishmanial drugs like pentavalent antimonials, pentamidine, amphotericin B, and miltefosine.[7]
Q4: What is the rationale for using Paromomycin in combination therapy?
Combining Paromomycin with other anti-leishmanial drugs is a key strategy to enhance efficacy, reduce treatment duration and toxicity, and prevent the emergence of drug resistance.[8] For example, combination therapy can have synergistic effects and may also modulate the host immune response towards a protective Th1-biased response, which is crucial for long-term cure.[8][9]
Data Presentation: Paromomycin Efficacy
In Vitro Susceptibility of Leishmania Species to Paromomycin
| Leishmania Species | Parasite Stage | Strain | IC50 / ED50 (µM) | Reference |
| L. donovani | Promastigotes | Indian Isolate | 50 ± 2.5 | [2] |
| L. donovani | Promastigotes | Field Isolates (Mean ± SEM) | 29.8 ± 2.5 | [2] |
| L. donovani | Intracellular Amastigotes | Indian Isolate | 8 ± 3.2 | [2] |
| L. donovani | Intracellular Amastigotes | Field Isolates (Mean ± SEM) | 3.9 ± 0.3 | [2] |
| L. donovani | Intracellular Amastigotes | Reference Strain | 8 - 48.81 | [2] |
| L. mexicana | Promastigotes | N/A | ~200 | [10] |
| L. amazonensis | Intracellular Amastigotes | M2269 Reference Strain | 61 ± 9.48 | [11] |
| L. amazonensis | Intracellular Amastigotes | Clinical Isolates (Median) | 0.57 | [11] |
| L. braziliensis | Intracellular Amastigotes | H3227 Reference Strain & Clinical Isolates | 0.67 ± 0.17 to 6.83 ± 0.8 | [11] |
IC50 (50% inhibitory concentration) and ED50 (50% effective dose) measure the drug concentration that inhibits 50% of the parasite's growth or viability.[2]
In Vivo Efficacy of Paromomycin in Murine Models
| Leishmania Species | Mouse Strain | Treatment Regimen | Route | Key Efficacy Finding | Reference |
| L. donovani | BALB/c | Not Specified | Not Specified | Reduction in hepatomegaly and splenomegaly. | [1] |
| L. major | BALB/c | 50 mg/kg/day | Not Specified | Significant reduction in lesion size and parasite burden. | [1] |
| L. major | BALB/c | 10% Paromomycin Gel (Twice daily for 10 days) | Topical | Significant reduction in lesion size and parasite load. | [1] |
| L. amazonensis | BALB/c | 600 mg/kg/day for 14 days | Intraperitoneal | Significant reduction in lesion size. | [1] |
| L. amazonensis | BALB/c | 10% Paromomycin Gel (Twice daily for 20 days) | Topical | Insignificant reduction in lesion size as monotherapy. | [1] |
| L. major & L. mexicana | BALB/c | 15% PMM + 0.5% Gentamicin (B1671437) (Twice daily for 10 days) | Topical | 100% of lesions healed by day 20 post-therapy with no relapse. | [1][12] |
| L. panamensis & L. amazonensis | BALB/c | 15% PMM + 0.5% Gentamicin (Twice daily for 10 days) | Topical | All lesions healed with no relapse. | [1] |
Visualizations
Caption: Proposed mechanism of action of Paromomycin in Leishmania.
Caption: Workflow for in vitro susceptibility testing of Paromomycin.[2]
Troubleshooting Guides
Issue 1: High variability in Paromomycin IC50/ED50 values between experiments.
-
Possible Cause: Inconsistent health or growth phase of the parasite culture.
-
Troubleshooting Step: Always use parasites from a consistent growth phase, such as the late logarithmic phase for promastigotes, for your assays.[2] Ensure the parasite culture is healthy and actively motile before starting the experiment.
-
-
Possible Cause: Variability in assay method or reagents.
-
Troubleshooting Step: Standardize your chosen assay protocol (e.g., Resazurin, MTT, Giemsa staining) and ensure it is used consistently across all experiments.[7] Prepare fresh dilutions of Paromomycin for each experiment from a properly stored stock solution, as aqueous solutions of Paromomycin are not recommended to be stored for more than one day.[13]
-
-
Possible Cause: Inconsistent parasite-to-host cell ratio in intracellular amastigote assays.
-
Possible Cause: "Edge effects" in microplates.
-
Troubleshooting Step: Avoid using the outer wells of a microplate for experimental data, as these are more prone to evaporation which can alter drug concentrations. Fill these wells with sterile PBS or media instead.[13]
-
Issue 2: Paromomycin treatment shows reduced or no effect in an in vitro assay.
-
Possible Cause: The Leishmania species or strain being tested has intrinsic resistance or reduced susceptibility to Paromomycin.
-
Possible Cause: The parasite has developed resistance to Paromomycin in your culture.
-
Troubleshooting Step: If you have been culturing the parasites for an extended period, especially with any potential for low-level drug exposure, consider starting a new culture from a fresh, unexposed stock. To confirm resistance, compare the IC50 value of your culture to that of a known sensitive strain.[13]
-
-
Possible Cause: The drug is being inactivated by components in the culture medium.
-
Troubleshooting Step: Test the efficacy of Paromomycin in different recommended culture media to rule out inactivation. The pH of the culture medium can also influence the activity of aminoglycosides; ensure the pH is optimal and consistent.[13]
-
Issue 3: Failure to induce a stable Paromomycin-resistant Leishmania line.
-
Possible Cause: Insufficient or too rapid an increase in drug pressure.
-
Troubleshooting Step: Employ a gradual, stepwise increase in the Paromomycin concentration, allowing the parasite population to adapt over several passages. Rushing this process can lead to widespread cell death rather than the selection of resistant parasites.[7]
-
-
Possible Cause: The starting parasite population lacks the genetic diversity for resistance to emerge.
-
Troubleshooting Step: Consider using a wild-type clinical isolate, which may have greater genetic heterogeneity compared to a long-term lab-adapted strain.[7]
-
-
Possible Cause: The developed resistance mechanism is unstable without continuous drug pressure.
-
Troubleshooting Step: Once a resistant line is established, it is crucial to continuously culture it in the presence of the selective Paromomycin concentration to maintain the resistant phenotype.[7]
-
Experimental Protocols
Protocol 1: In Vitro Drug Susceptibility Assay for Leishmania Promastigotes
This protocol determines the 50% inhibitory concentration (IC50) of Paromomycin against the promastigote stage of Leishmania.
Materials:
-
Logarithmic phase Leishmania promastigote culture
-
Complete culture medium (e.g., M199, RPMI-1640)
-
Paromomycin sulfate
-
Sterile 96-well microtiter plates
-
Resazurin solution or other viability indicator
-
Plate reader (fluorometer or spectrophotometer)
-
Incubator (25°C)
Procedure:
-
Parasite Seeding: Adjust the concentration of logarithmic phase promastigotes to 1 x 10⁶ cells/mL in complete culture medium. Add 100 µL of this cell suspension to each well of a 96-well plate.[2]
-
Drug Dilution: Prepare a stock solution of Paromomycin and perform serial two-fold dilutions in complete culture medium.
-
Drug Addition: Add 100 µL of the various Paromomycin dilutions to the wells containing the parasites. Include wells with untreated parasites as a negative control and wells with medium only as a background control.[2]
-
Incubation: Incubate the plate at 25°C for 72 hours.[2]
-
Viability Assessment: Add 20 µL of Resazurin solution to each well and incubate for an additional 4-24 hours. Measure the fluorescence or absorbance using a plate reader.[2]
-
Data Analysis: Calculate the percentage of inhibition for each drug concentration compared to the untreated control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.[2]
Protocol 2: In Vitro Drug Susceptibility Assay for Intracellular Amastigotes
This assay is more physiologically relevant as it evaluates the drug's effect on the intracellular amastigote stage.
Materials:
-
Macrophage cell line (e.g., J774, THP-1) or primary peritoneal macrophages
-
Complete macrophage culture medium (e.g., RPMI-1640 with 10% FBS)
-
Stationary-phase Leishmania promastigotes
-
Paromomycin sulfate
-
Sterile 24-well or 96-well plates (with or without glass coverslips)
-
Giemsa stain
-
Microscope with oil immersion objective
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Macrophage Seeding: Seed macrophages onto plates (or coverslips within plates) and allow them to adhere for 24 hours.
-
Infection: Infect the adhered macrophages with stationary-phase promastigotes at an optimized multiplicity of infection (e.g., 10:1 parasites to macrophage). Incubate for 4-24 hours to allow for phagocytosis.
-
Removal of Extracellular Parasites: After incubation, wash the wells with sterile PBS to remove non-internalized promastigotes.[3]
-
Drug Exposure: Add fresh complete medium containing serial dilutions of Paromomycin to the infected macrophages. Include untreated infected cells as a control.[2][3]
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ atmosphere.[2][3]
-
Staining and Microscopy: Fix the cells with methanol (B129727) and stain with Giemsa.[2]
-
Data Analysis: Determine the number of amastigotes per 100 macrophages and the percentage of infected macrophages for each drug concentration by counting under a microscope. Calculate the ED50 value, which is the drug concentration that causes a 50% reduction in the parasite burden compared to the untreated control.[2]
Protocol 3: In Vivo Efficacy Study in a Murine Model of Cutaneous Leishmaniasis
This protocol describes a general workflow for assessing the efficacy of topical Paromomycin treatment.
Materials:
-
BALB/c mice (female, 6-8 weeks old)
-
Leishmania promastigotes (e.g., L. major)
-
Paromomycin formulation (e.g., 10% or 15% gel/cream)
-
Calipers
-
Sterile saline or PBS
Procedure:
-
Infection: Infect mice by injecting stationary-phase promastigotes (e.g., 2 x 10⁶ cells) into the footpad or base of the tail.
-
Lesion Development: Allow lesions to develop over several weeks until they reach a measurable size.
-
Treatment Initiation: Randomly assign mice to treatment and control groups. Measure the initial lesion size with calipers.
-
Topical Application: Apply a thin layer of the Paromomycin formulation to completely cover the lesion. This is typically done twice daily for a specified period (e.g., 10-28 days).[1] The control group receives a placebo vehicle.
-
Monitoring: Measure lesion size at regular intervals (e.g., weekly) throughout the study.[1]
-
Endpoint Analysis: At the end of the experiment, euthanize the mice and aseptically collect the lesion tissue, draining lymph nodes, and spleen.
-
Parasite Burden Quantification: Homogenize the collected tissues and perform serial dilutions in a 96-well plate with culture medium. Incubate the plates and determine the parasite load using a limiting dilution assay.[1]
-
Data Analysis: Compare the lesion size progression and final parasite burden between the treated and control groups to determine the efficacy of the Paromomycin formulation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Paromomycin: uptake and resistance in Leishmania donovani - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Paromomycin: uptake and resistance in Leishmania donovani - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. journals.asm.org [journals.asm.org]
- 10. Differential Effects of Paromomycin on Ribosomes of Leishmania mexicana and Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. centroestudosemilioribas.org.br [centroestudosemilioribas.org.br]
- 12. Successful topical treatment of murine cutaneous leishmaniasis with a combination of paromomycin (Aminosidine) and gentamicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Activity of paromomycin against Leishmania amazonensis: Direct correlation between susceptibility in vitro and the treatment outcome in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Activity of paromomycin against Leishmania amazonensis: Direct correlation between susceptibility in vitro and the treatment outcome in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Efficacy of Topical Paromomycin Formulations
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive guidance on optimizing topical paromomycin (B158545) formulations to enhance their therapeutic efficacy. Here you will find answers to frequently asked questions, troubleshooting guides for common experimental issues, quantitative data summaries, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in formulating effective topical paromomycin preparations? A1: The main obstacle is the poor penetration of paromomycin through the skin.[1][2] Paromomycin is a highly hydrophilic (water-soluble) and polar molecule, which limits its ability to cross the lipid-rich stratum corneum, the outermost layer of the skin. This poor absorption can result in insufficient drug concentration at the site of infection in the deeper dermal layers, leading to reduced efficacy.[2]
Q2: What are the most common formulation bases used for topical paromomycin, and what are their characteristics? A2: Paromomycin has been formulated in various bases, including ointments (e.g., white soft paraffin), hydrophilic creams, and gels.[3][4][5] More advanced delivery systems like liposomes and nanogels have also been developed to improve drug delivery.[2][6] Ointments provide occlusion, which can enhance hydration and penetration, while creams and gels are often more cosmetically acceptable.[7] Novel formulations like nanogels aim to provide controlled release and better skin retention.[6][8]
Q3: What factors influence the chemical stability of paromomycin in a topical formulation? A3: Paromomycin's stability can be affected by pH, temperature, light, and interactions with other excipients.[9][10][11] As an aminoglycoside, it is susceptible to hydrolysis under acidic or basic conditions.[11] It can also degrade at high temperatures.[9][11] Furthermore, certain excipients can lead to degradation; for example, urea (B33335) has been shown to cause carbamylation of paromomycin.[11]
Q4: Why are agents like methylbenzethonium chloride (MBCL) or gentamicin (B1671437) included in some paromomycin formulations? A4: These agents are added to enhance efficacy. Methylbenzethonium chloride (MBCL) has been included as a penetration enhancer, although it can be associated with skin irritation.[4][12] Gentamicin, another aminoglycoside antibiotic, is added to potentially manage secondary bacterial infections in ulcerated lesions and may have immunomodulatory effects.[13][14] However, some clinical trials have shown that the addition of gentamicin did not provide a significant clinical benefit over paromomycin alone.[15][16]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with paromomycin formulations.
| Problem/Issue | Potential Cause | Suggested Solution & Rationale |
| 1. Low efficacy in in vivo models despite good in vitro anti-leishmanial activity. | Poor drug penetration into the dermis where Leishmania parasites reside.[2][17] | - Incorporate Penetration Enhancers: Use agents like propylene (B89431) glycol, urea, or fatty acids to disrupt the stratum corneum barrier.[4][18][19] - Utilize Novel Delivery Systems: Formulate paromomycin in liposomes, niosomes, or nanogels to improve skin retention and delivery.[2][6] - Explore Physical Enhancement: Investigate methods like iontophoresis, which uses a small electric current to drive the ionized drug into the skin.[17] |
| 2. Physical instability of the formulation (e.g., phase separation, crystallization, viscosity changes). | - Improper manufacturing process (e.g., incorrect heating/cooling rates, shear stress from mixing). - Thermodynamic instability of the emulsion or suspension.[20] - Incompatibility between paromomycin and selected excipients. | - Optimize Process Parameters: Tightly control temperature, mixing speeds, and mixing times during manufacturing to ensure batch-to-batch consistency.[9] - Conduct Excipient Compatibility Studies: Screen for interactions between paromomycin and all formulation components at an early stage. - Perform Long-Term Stability Testing: Evaluate the formulation under accelerated and real-time storage conditions (temperature, humidity) to identify potential instability.[4][20] |
| 3. Chemical degradation of paromomycin observed during stability testing. | - Hydrolysis, oxidation, or photodegradation.[11] - Reaction with incompatible excipients (e.g., carbamylation from urea).[11] | - Control Formulation pH: Adjust and buffer the formulation to a pH where paromomycin has maximum stability (typically near neutral). - Protect from Light and Oxygen: Use opaque packaging and consider adding antioxidants to the formulation.[11] - Use a Stability-Indicating Analytical Method: Develop and validate an HPLC method that can separate paromomycin from its degradation products to accurately monitor its stability.[11][21][22] |
| 4. High variability in results between different experimental batches. | - Inconsistency in the manufacturing process.[20][23] - Variability in the quality or properties of raw materials (API or excipients). - Non-validated or non-robust analytical methods for quantification. | - Standardize the Manufacturing Protocol: Document and strictly adhere to all process parameters for every batch.[9] - Qualify Raw Material Suppliers: Ensure consistent quality of all incoming materials. - Validate Analytical Methods: Fully validate methods for assay and impurity analysis for precision, accuracy, and robustness as per ICH guidelines.[21][22] |
| 5. Signs of skin irritation or adverse local reactions in preclinical models. | - Irritating properties of the drug itself at high concentrations. - High concentration or inherent irritability of penetration enhancers like MBCL.[4][12] - Non-physiological pH of the formulation. | - Screen for Tolerability: Test different concentrations of paromomycin and various penetration enhancers to find an optimal balance between efficacy and tolerability. - Adjust Formulation pH: Ensure the final product pH is close to that of the skin (approx. 4.5-5.5). - Evaluate Different Formulation Bases: A hydrophilic cream or gel might be less irritating than an occlusive ointment for some skin types.[4][6] |
Quantitative Data Presentation
Table 1: Efficacy of Selected Topical Paromomycin Formulations in Clinical Trials for Cutaneous Leishmaniasis (CL)
| Formulation | Leishmania Species | Cure Rate (%) | Control/Placebo Cure Rate (%) | Reference |
| 15% Paromomycin + 12% Methylbenzothonium Chloride in soft paraffin | Mixed (L. major, L. tropica) | 76.6% | N/A | [12] |
| 15% Paromomycin in Aquaphilic base | L. major (Old World) | 82% | 58% (Vehicle) | [4] |
| 15% Paromomycin + 0.5% Gentamicin in Aquaphilic base | L. major (Old World) | 81% | 58% (Vehicle) | [4][16] |
| 15% Paromomycin in Aquaphilic base | L. braziliensis (New World) | 77.5% | 10% (Vehicle) | [4] |
| 15% Paromomycin in hydrophilic cream | L. panamensis (New World) | 78% | N/A (Compared to combination) | [15] |
| 15% Paromomycin + 0.5% Gentamicin in hydrophilic cream | L. panamensis (New World) | 79% | N/A (Compared to Paromomycin alone) | [15] |
Table 2: Comparison of Strategies to Enhance Paromomycin Skin Delivery In Vitro
| Enhancement Strategy/Formulation | Skin Model | Key Finding | Reference |
| Liposomes (LUVs) | Hairless mouse skin | Liposomal encapsulation provided controlled delivery across stripped skin. Permeation was higher than from a simple aqueous solution. | [2][24] |
| Iontophoresis (0.5 mA/cm²) | Porcine skin | Delivered suitable amounts of paromomycin to dermal layers, even with short application times. | [17] |
| 1% Paromomycin Hydrogel | Porcine skin | Delivered higher amounts of paromomycin to deeper skin layers compared to a 15% conventional ointment, despite a much lower drug concentration. | [17] |
| Ion Pairing with Organic Acids | (Not specified) | Ion pairing had the potential to improve paromomycin skin permeation, particularly in damaged skin models. | [1] |
| Poloxamer 407-based Nanogel | Synthetic membrane, mouse & pig ear skin | Showed controlled release and significant skin retention (31.65 µg/g/cm²), with negligible cellular toxicity. | [6][8] |
| Microemulsion-based Emulgel | Human skin | Resulted in 1.6% to 3.9% drug permeation into deep skin layers after 1-3 hours. | [25] |
Experimental Protocols
Protocol 1: In Vitro Skin Permeation and Retention Study using Franz Diffusion Cells
Objective: To quantify the rate of paromomycin permeation through a skin sample and the amount retained within the skin from a novel topical formulation.
Materials:
-
Vertical Franz diffusion cells
-
Excised full-thickness skin (human, porcine, or rodent)
-
Receptor solution: Phosphate Buffered Saline (PBS) pH 7.4, often with an antimicrobial agent.
-
Test formulation and control formulation (e.g., simple aqueous solution of paromomycin).
-
Analytical system for paromomycin quantification (e.g., HPLC with ELSD/CAD/MS or a validated microbiological assay).[21][22][25]
Methodology:
-
Skin Preparation: Thaw frozen skin and cut sections to fit the Franz cells. If required, remove subcutaneous fat. For some studies, the stratum corneum may be removed via tape-stripping to simulate damaged skin.[2]
-
Cell Assembly: Mount the skin section between the donor and receptor compartments of the Franz cell, with the stratum corneum facing the donor compartment.
-
Receptor Compartment: Fill the receptor compartment with pre-warmed (32°C or 37°C) receptor solution and ensure no air bubbles are trapped beneath the skin. The solution should be continuously stirred with a magnetic stir bar.
-
Equilibration: Allow the assembled cells to equilibrate for at least 30 minutes.
-
Sample Application: Apply a finite dose (e.g., 5-10 mg/cm²) of the test formulation evenly onto the skin surface in the donor compartment.
-
Sampling: At predetermined time points (e.g., 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor solution for analysis and replace it with an equal volume of fresh, pre-warmed receptor solution.
-
Experiment Termination: At the end of the experiment (e.g., 24 hours), dismantle the cell. Clean the skin surface to remove any unabsorbed formulation.
-
Skin Extraction: Cut the skin into smaller pieces and extract the retained paromomycin using a suitable solvent and homogenization/sonication process.
-
Quantification: Analyze the paromomycin concentration in the receptor solution samples and the skin extract using a validated analytical method.
Data Analysis:
-
Calculate the cumulative amount of paromomycin permeated per unit area (µg/cm²) and plot it against time.
-
Determine the steady-state flux (Jss) from the linear portion of the curve.
-
Calculate the permeability coefficient (Kp).
-
Quantify the total amount of drug retained in the skin (µg/cm²).
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop and validate a High-Performance Liquid Chromatography (HPLC) method capable of separating and quantifying paromomycin in the presence of its degradation products.
Materials:
-
HPLC system with a non-UV detector like an Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD), or Mass Spectrometer (MS), as paromomycin lacks a strong UV chromophore.[22]
-
A suitable column, such as a C18 or a mixed-mode column.
-
Mobile phase components (e.g., water, acetonitrile, ion-pairing agents like trifluoroacetic acid).
-
Paromomycin reference standard.
-
Acids (HCl), bases (NaOH), and oxidizing agents (H₂O₂) for forced degradation studies.
Methodology:
-
Forced Degradation (Stress Studies): Subject paromomycin (in solution and/or in the formulation) to various stress conditions to intentionally generate degradation products.[11]
-
Hydrolysis: Heat with acid (e.g., 0.1 M HCl) and base (e.g., 0.1 M NaOH).
-
Oxidation: Treat with an oxidizing agent (e.g., 3% H₂O₂).
-
Thermal: Expose to dry heat (e.g., 130°C).[11]
-
Photolytic: Expose to UV and visible light as per ICH Q1B guidelines.
-
-
Method Development:
-
Screen different columns and mobile phase compositions to achieve separation between the parent paromomycin peak and all peaks generated during the stress studies.
-
Optimize chromatographic parameters (e.g., mobile phase gradient, flow rate, column temperature, detector settings) to ensure good peak shape, resolution, and sensitivity.
-
-
Method Validation: Validate the final method according to ICH Q2(R1) guidelines. Key parameters include:
-
Specificity: Demonstrate that the method can unequivocally assess paromomycin in the presence of its degradation products and excipients.
-
Linearity: Assess the method's ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Accuracy & Precision: Determine the closeness of the test results to the true value and the degree of scatter between a series of measurements.
-
Limit of Detection (LOD) & Limit of Quantification (LOQ): Determine the lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy.[22]
-
Robustness: Evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.
-
Visualizations
Caption: Workflow for the development and optimization of a topical paromomycin formulation.
Caption: Decision tree for troubleshooting physical and chemical instability in formulations.
Caption: Proposed mechanism of action of paromomycin against Leishmania.
References
- 1. Preparation, characterization, and topical delivery of paromomycin ion pairing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro skin permeation and retention of paromomycin from liposomes for topical treatment of the cutaneous leishmaniasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scilit.com [scilit.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Activity of a paromomycin hydrophilic formulation for topical treatment of infections by Leishmania (Leishmania) amazonensis and Leishmania (Viannia) braziliensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Developing cutaneous applications of paromomycin entrapped in stimuli-sensitive block copolymer nanogel dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. pharmtech.com [pharmtech.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Is Paromomycin an Effective and Safe Treatment against Cutaneous Leishmaniasis? A Meta-Analysis of 14 Randomized Controlled Trials | PLOS Neglected Tropical Diseases [journals.plos.org]
- 13. Pharmacokinetics and Absorption of Paromomycin and Gentamicin from Topical Creams Used To Treat Cutaneous Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Topical paromomycin for New World cutaneous leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Topical paromomycin for New World cutaneous leishmaniasis | PLOS Neglected Tropical Diseases [journals.plos.org]
- 16. Topical paromomycin with or without gentamicin for cutaneous leishmaniasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Enhanced topical paromomycin delivery for cutaneous leishmaniasis treatment: Passive and iontophoretic approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Penetration enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Penetration enhancer - Wikipedia [en.wikipedia.org]
- 20. sites.rutgers.edu [sites.rutgers.edu]
- 21. documents.thermofisher.com [documents.thermofisher.com]
- 22. omicsonline.org [omicsonline.org]
- 23. chemicalsknowledgehub.com [chemicalsknowledgehub.com]
- 24. researchgate.net [researchgate.net]
- 25. Evaluation of paromomycin sulphate permeation using ex vivo human skin model - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Paromomycin Formulation and Administration
This guide is intended for researchers, scientists, and drug development professionals working with parenteral formulations of paromomycin (B158545). It provides troubleshooting advice and experimental guidance to address the significant challenge of injection site pain, a frequently reported adverse event in both preclinical and clinical settings.[1][2]
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of injection site pain associated with parenteral drug administration?
A1: Injection site pain is a complex response influenced by multiple factors related to the formulation, the administration process, and patient-specific variables.[3] Key formulation factors include:
-
pH: Solutions with a pH outside the physiological range (ideally near 7.4) can activate nociceptors (pain receptors) at the injection site.[4][5]
-
Osmolality: Hypotonic or hypertonic solutions can cause pain by inducing cell swelling or shrinkage. An isotonic formulation (approx. 300 mOsm/kg) is ideal to minimize irritation.[3][5]
-
Excipients: Certain buffers (e.g., citrate) and preservatives (e.g., m-cresol) are known to be more painful than others.[3][5]
-
Viscosity: The viscosity of the formulation can impact the sensation of pain, although the relationship is not always linear.[4][6]
-
Drug Properties: The intrinsic properties of the active pharmaceutical ingredient (API), paromomycin itself, may contribute to the pain sensation.
Q2: Injection site pain was observed in over 50% of patients in a clinical trial for injectable paromomycin. What does this suggest for formulation development?
A2: The high incidence of pain (55% in one major study) strongly indicates that the formulation and/or the intrinsic properties of paromomycin are significant irritants.[1][7] For researchers, this highlights the critical need to optimize formulation parameters from the earliest stages of development. Key areas for investigation should include adjusting the pH and osmolality to physiological norms and screening for less irritating buffers and excipients.
Q3: What role does the administration technique play in mitigating injection pain?
A3: Administration technique is a crucial factor. For intramuscular injections, selecting a large, relaxed muscle is important.[8] For subcutaneous injections, factors like injection speed, volume, and the temperature of the formulation can influence pain perception.[5] Allowing refrigerated solutions to warm to room temperature before injection is a well-known strategy for reducing pain.[3][4]
Q4: Can co-administering a local anesthetic with paromomycin reduce injection pain?
A4: Co-administration with a local anesthetic like lidocaine (B1675312) is a promising strategy. Local anesthetics work by reversibly blocking nerve conduction near the injection site, thereby preventing pain signals.[9] Studies involving the co-administration of lidocaine with other intramuscular antibiotics, such as amikacin (B45834) (another aminoglycoside), have shown a significant reduction in pain without altering the antibiotic's pharmacokinetics.[9] However, compatibility and stability studies of a paromomycin-lidocaine admixture would be essential before implementation. It's also noted that local anesthetics themselves possess some antimicrobial properties, which could lead to synergistic or antagonistic effects that should be evaluated.[10][11]
Troubleshooting Guides
Issue 1: An experimental paromomycin formulation is causing significant pain-related behaviors (e.g., licking, guarding) in animal models.
| Potential Cause | Troubleshooting Step |
| Non-Physiological pH | Measure the pH of the formulation. Adjust the pH to be as close to 7.4 as possible. The acceptable range for IM injection is broad (pH 2-11), but deviations from neutral are known to cause pain.[12] |
| Non-Isotonic Formulation | Measure the osmolality. Adjust using tonicity agents like sodium chloride or dextrose to achieve an isotonic solution (~300 mOsm/kg). The upper limit to prevent pain is generally considered 600 mOsm/kg for IM injections.[3][5] |
| Irritating Excipients | Review the formulation's excipients. If using a citrate (B86180) buffer, consider switching to phosphate (B84403) or histidine, which are associated with less pain.[5] If a preservative is necessary, benzyl (B1604629) alcohol may be less painful than m-cresol.[3] |
| High Injection Volume | If possible, increase the drug concentration to reduce the total injection volume. Large volumes are associated with increased discomfort.[5] |
Issue 2: Adjusting the pH of the paromomycin solution to neutral (7.4) results in drug precipitation or degradation.
| Potential Cause | Troubleshooting Step |
| pH-Dependent Solubility | Determine the pH-solubility profile of paromomycin. If solubility is poor at physiological pH, investigate the use of solubilizing agents or co-solvents that are biocompatible and non-irritating. |
| Formulation Instability | Paromomycin is susceptible to hydrolysis, particularly in non-optimal pH conditions.[13] Conduct forced degradation studies to understand its stability profile.[13] If pH 7.4 is not feasible for stability, identify a compromise pH that balances stability with tolerability and use a low-strength buffer to allow physiological fluids to neutralize the formulation quickly upon injection.[5] |
| Excipient Incompatibility | An excipient may be interacting with the paromomycin at the new pH. Perform compatibility studies with individual excipients to identify the source of the instability.[12] |
Quantitative Data Summaries
Table 1: Influence of Formulation Parameters on Injection Pain
| Parameter | Ideal Range | Pain Threshold / Observation | Citation(s) |
| pH (IM/SC) | ~7.4 | Pain increases with deviation from physiological pH. Acidic (<4) and alkaline (>11) solutions are reported to evoke pain. | [5][14] |
| Osmolality (IM/SC) | ~300 mOsm/kg (Isotonic) | Hypertonic solutions can be used to reduce volume, but osmolality should ideally be kept below 600 mOsm/kg to avoid pain. | [3][4][5] |
| Injection Volume (SC) | < 1.5 mL | Volumes up to 3 mL may be tolerated in the abdomen, but larger volumes are generally associated with more pain. | [5] |
Table 2: Impact of Viscosity on Subcutaneous Injection Pain
Data from a study on placebo solutions, which may not be directly applicable to all drug formulations but indicates general trends.[6]
| Viscosity Level | Viscosity Range (cP) | Mean Pain Score (VAS, 0-100mm) | Finding |
| Low | 1 | 22.1 mm | Most painful |
| Medium | 8-10 | 16.6 mm | |
| High | 15-20 | 12.6 mm | Least painful |
Note: This counterintuitive finding suggests that for some formulations, higher viscosity may be better tolerated. This should be confirmed for each specific drug formulation.[6]
Experimental Protocols
Protocol 1: Preclinical Assessment of Injection Site Pain in a Rodent Model
This protocol is adapted from the formalin test, a standard model for assessing nociceptive pain.[15][16]
-
Acclimatization: Acclimate animals (e.g., Sprague-Dawley rats) to the testing environment and handling for several days prior to the experiment.
-
Habituation: On the day of testing, place the animal in a clear observation chamber for at least 30 minutes to allow exploratory behavior to cease.
-
Injection: Briefly restrain the animal and inject a small volume (e.g., 50 µL) of the test paromomycin formulation into the target muscle (e.g., gastrocnemius) or subcutaneous tissue of the hind paw.
-
Observation: Immediately return the animal to the chamber and begin recording pain-related behaviors for a set period (e.g., 60 minutes).
-
Scoring: Score the behaviors at regular intervals (e.g., every 3-5 minutes). A common weighted scoring system is:
-
0: The injected paw is used normally.
-
1: The animal places little weight on the injected paw.
-
2: The injected paw is elevated and not in contact with the floor.
-
3: The animal is actively licking or biting the injected paw.[16]
-
-
Data Analysis: Sum the scores over time for each animal to generate a cumulative pain score. Compare the scores between different formulations (e.g., pH adjusted, different buffers) and a vehicle control.
Protocol 2: Screening of Formulation Buffers to Minimize Pain
-
Formulation Preparation: Prepare multiple small batches of the paromomycin solution. Keep the paromomycin concentration, pH (e.g., 6.5), and osmolality constant. Vary only the buffer type and strength (e.g., 10 mM Sodium Citrate, 10 mM Sodium Phosphate, 10 mM L-Histidine).
-
Animal Groups: Assign animals to different groups, with each group receiving a formulation with a different buffer. Include a saline control group.
-
Pain Assessment: Administer the formulations and assess pain using the behavioral model described in Protocol 1 .
-
Analysis: Compare the cumulative pain scores across the different buffer groups. The buffer resulting in the lowest pain score is a lead candidate for further development. Studies recommend keeping buffer strength as low as possible to avoid pain.[5]
Protocol 3: Evaluation of Lidocaine Co-administration
This protocol is based on a successful trial with another aminoglycoside.[9]
-
Formulation Preparation:
-
Group A (Control): Paromomycin formulation.
-
Group B (Test): Paromomycin formulation with a low dose of lidocaine (e.g., 0.2–0.4 mg/kg) drawn into the same syringe immediately prior to injection.
-
-
Study Design: Use a crossover design where each animal receives both treatments on different days, with a sufficient washout period in between. Randomize the order of treatments.
-
Administration & Pain Assessment: On each study day, administer the assigned injection and assess pain using the behavioral model in Protocol 1 .
-
Pharmacokinetic Analysis (Optional but Recommended): Collect blood samples at predetermined time points (e.g., pre-dose, 1, 2, 4, 6, 8 hours post-dose) after each injection. Analyze plasma paromomycin concentrations to determine if lidocaine co-administration affects key PK parameters like Cmax and AUC.
-
Data Analysis: Compare the pain scores between Group A and Group B treatments. Analyze the pharmacokinetic data to confirm that the therapeutic profile of paromomycin is not negatively impacted.
Visualizations
Caption: Troubleshooting workflow for investigating formulation-based causes of injection site pain.
Caption: Simplified signaling pathway of nociceptive pain following injection of an irritant formulation.[17][18]
Caption: Experimental workflow for developing and screening a less painful paromomycin formulation.
References
- 1. Injectable paromomycin for Visceral leishmaniasis in India - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effectiveness Study of Paromomycin IM Injection (PMIM) for the Treatment of Visceral Leishmaniasis (VL) in Bangladesh - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Understanding and Minimising Injection-Site Pain Following Subcutaneous Administration of Biologics: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | New insight into the importance of formulation variables on parenteral growth hormone preparations: potential effect on the injection-site pain [frontiersin.org]
- 5. Subcutaneous Injection of Drugs: Literature Review of Factors Influencing Pain Sensation at the Injection Site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of the impact of viscosity, injection volume, and injection flow rate on subcutaneous injection tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Manufacture of Parenteral Products and Troubleshooting - Part A | PPTX [slideshare.net]
- 9. Effect of Co-Administration of Lidocaine on the Pain and Pharmacokinetics of Intramuscular Amikacin in Children with Multidrug-Resistant Tuberculosis: A Randomized Crossover Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. avmajournals.avma.org [avmajournals.avma.org]
- 11. Local anesthetics as antimicrobial agents: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ascendiacdmo.com [ascendiacdmo.com]
- 13. benchchem.com [benchchem.com]
- 14. scilit.com [scilit.com]
- 15. mjms.modares.ac.ir [mjms.modares.ac.ir]
- 16. cjns.gums.ac.ir [cjns.gums.ac.ir]
- 17. Nociceptors: the sensors of the pain pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 18. tandfonline.com [tandfonline.com]
Strategies to reduce Paromomycin-induced ototoxicity in long-term use
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding strategies to mitigate paromomycin-induced ototoxicity in long-term use models.
Frequently Asked Questions (FAQs)
Q1: What is the primary molecular mechanism of paromomycin-induced ototoxicity?
Paromomycin (B158545), like other aminoglycoside antibiotics, primarily causes ototoxicity by targeting the mitochondria within the sensory hair cells of the inner ear.[1][2] The drug binds to the 12S ribosomal RNA (rRNA) in the mitochondrial ribosome, which shares structural similarities with bacterial ribosomes.[3] This binding disrupts mitochondrial protein synthesis, leading to a cascade of damaging events, including the overproduction of reactive oxygen species (ROS), or free radicals.[4][5] This state of oxidative stress triggers downstream apoptotic pathways, such as the c-Jun N-terminal kinase (JNK) pathway and caspase activation, ultimately resulting in the death of hair cells and irreversible hearing loss.[5][6]
Caption: Core mechanism of paromomycin-induced ototoxicity.
Q2: My in vitro model shows high variability in cell death after paromomycin exposure. What could be the cause?
Variability in ototoxic response can stem from several factors. A critical, and often overlooked, factor is genetic predisposition. Cell lines carrying certain mitochondrial DNA mutations, such as the A1555G mutation in the 12S rRNA gene, exhibit significantly higher sensitivity to paromomycin.[3][4][7] This mutation makes the mitochondrial ribosome more closely resemble its bacterial counterpart, enhancing the binding affinity of the drug.[3]
Troubleshooting Steps:
-
Genetic Screening: If using patient-derived cell lines, screen for known susceptibility mutations like A1555G and C1494T.[3][8]
-
Cell Line Authentication: Ensure the purity and identity of your cell line (e.g., HEI-OC1). Contamination or genetic drift can alter experimental outcomes.
-
Consistent Culture Conditions: Maintain consistent passage numbers, media composition, and incubator conditions, as cellular stress can influence susceptibility to toxins.
-
Paromomycin Potency: Verify the concentration and activity of your paromomycin stock solution. Improper storage can lead to degradation.
Caption: Genetic predisposition exacerbates paromomycin ototoxicity.
Q3: What are the most promising otoprotective agents to co-administer with paromomycin in my experiments?
Research has identified several classes of compounds that can mitigate paromomycin-induced ototoxicity, primarily by targeting oxidative stress.
-
Antioxidants: These agents directly scavenge the harmful ROS produced by paromomycin exposure. N-acetylcysteine (NAC) is one of the most studied and has shown protective effects in both preclinical and clinical settings.[9][10] Aspirin (a salicylate) also acts as an antioxidant and iron chelator and has been shown to reduce gentamicin (B1671437) ototoxicity in clinical trials.[11][12]
-
Iron Chelators: Paromomycin's ability to generate ROS is enhanced by the presence of iron.[5][11] Iron chelators like Deferoxamine can prevent the formation of the ototoxic iron-aminoglycoside complex.[5][11]
-
JNK Inhibitors: As JNK activation is a key step in the apoptotic cascade, inhibitors of this pathway have demonstrated otoprotective effects in animal models.[5]
| Agent Class | Example Agent(s) | Proposed Mechanism of Action | Relevant Findings | Citation(s) |
| Antioxidants | N-Acetylcysteine (NAC) | Restores intracellular glutathione; direct ROS scavenger. | Reduced ototoxicity in dialysis patients receiving aminoglycosides. | [9][10][13] |
| Aspirin (Salicylate) | ROS scavenger; iron chelator; may inhibit NF-κB translocation. | Significantly reduced incidence of gentamicin-induced hearing loss in a clinical trial. | [11][12][14] | |
| D-methionine | Antioxidant and iron-chelating properties. | Reduced gentamicin-induced auditory threshold shifts in guinea pigs. | [5][11] | |
| Iron Chelators | Deferoxamine (DFO) | Binds intracellular iron, preventing the formation of the redox-active iron-aminoglycoside complex. | Showed a protective effect against gentamicin-induced hearing loss. | [5][11] |
| Signal Inhibitors | JNK Inhibitors (e.g., CEP-1347) | Blocks the c-Jun N-terminal kinase (JNK) signaling pathway, a key mediator of apoptosis. | Attenuated gentamicin-induced hearing loss and hair cell damage in animal models. | [5] |
Experimental Protocols & Troubleshooting
Q4: How do I design an experiment to screen for and validate a potential otoprotective compound?
A robust experimental design proceeds from high-throughput in vitro screening to lower-throughput, higher-fidelity in vivo validation.
Experimental Workflow:
-
In Vitro Screening: Use an inner-ear-derived cell line like HEI-OC1.[2][15]
-
Assay: Co-incubate cells with a fixed concentration of paromomycin and varying concentrations of your test compound.
-
Endpoint: Measure cell viability using an MTT assay or similar method.[15] A successful "hit" will show a statistically significant increase in cell viability compared to paromomycin-only controls.
-
Mechanism Check: Measure ROS levels to confirm if the compound works via an antioxidant mechanism.
-
-
Ex Vivo Model: Use cochlear explant cultures from neonatal mice or rats.
-
Assay: This model preserves the architecture of the organ of Corti. Treat explants similarly to the in vitro model.
-
Endpoint: Assess hair cell survival via immunohistochemistry (e.g., staining for Myo7a) and microscopy.
-
-
In Vivo Validation: Use an animal model like the guinea pig, which has an auditory system sensitive to aminoglycosides.[11][16]
-
Assay: Systemically administer paromomycin with or without the test compound over a set period.[16]
-
Endpoint 1 (Functional): Measure auditory function before, during, and after treatment using Auditory Brainstem Response (ABR) testing. Otoprotection is demonstrated by a smaller threshold shift in the treated group.[17]
-
Endpoint 2 (Structural): After the final ABR, perform cochlear histology to quantify outer and inner hair cell loss.
-
Caption: Workflow for testing novel otoprotective agents.
Q5: What is a standard protocol for assessing hair cell viability in cochlear explants?
Protocol: Myo7a Staining for Hair Cell Counting
This protocol is a generalized method for quantifying hair cell survival in cochlear explants treated with paromomycin and potential otoprotectants.
-
Tissue Preparation:
-
Following the experimental treatment period, fix cochlear explants in 4% paraformaldehyde (PFA) in PBS for 2 hours at room temperature.
-
Rinse the explants three times for 10 minutes each in PBS.
-
-
Permeabilization and Blocking:
-
Permeabilize the tissue with 0.3% Triton X-100 in PBS for 30 minutes.
-
Block non-specific antibody binding by incubating in a blocking solution (e.g., 5% Normal Goat Serum, 1% Bovine Serum Albumin in PBS) for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate the explants with a primary antibody against Myosin VIIa (a hair cell marker) diluted in the blocking solution.
-
Incubate overnight at 4°C with gentle agitation.
-
-
Secondary Antibody Incubation:
-
Wash the explants three times for 10 minutes each in PBS.
-
Incubate with a fluorescently-conjugated secondary antibody (e.g., Goat anti-Rabbit Alexa Fluor 488) diluted in blocking solution. To visualize cell nuclei, a counterstain like DAPI can be included.
-
Incubate for 2 hours at room temperature, protected from light.
-
-
Mounting and Imaging:
-
Wash the explants three times for 10 minutes each in PBS.
-
Carefully dissect the organ of Corti and mount it on a glass slide with an anti-fade mounting medium.
-
Image the explants using a fluorescence or confocal microscope.
-
-
Quantification:
-
For each cochlea, count the number of remaining Myo7a-positive cells (hair cells) in defined regions (e.g., apex, middle, base).
-
Express the data as a percentage of surviving hair cells compared to untreated controls. This allows for quantitative comparison between the paromomycin-only group and the otoprotectant co-treatment group.
-
References
- 1. Mitophagy in ototoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. files.mkon.nu [files.mkon.nu]
- 3. Mitochondrial DNA mutations associated with aminoglycoside induced ototoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mechanism and Prevention of Ototoxicity Induced by Aminoglycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. Protective effect of N-acetylcysteine from drug-induced ototoxicity in uraemic patients with CAPD peritonitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A systematic review and meta-analysis of the efficacy and safety of N-acetylcysteine in preventing aminoglycoside-induced ototoxicity: implications for the treatment of multidrug-resistant TB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. Aspirin attenuates gentamicin ototoxicity: from the laboratory to the clinic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Lower ototoxicity and absence of hidden hearing loss point to gentamicin C1a and apramycin as promising antibiotics for clinical use - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Identifying Targets to Prevent Aminoglycoside Ototoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The protective effect of aspirin-induced temporary threshold shift in an animal model of cisplatin-related ototoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Stability of Paromomycin Sulphate in Solution
Welcome to the Technical Support Center for Paromomycin Sulphate. This resource is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on maintaining the stability of this compound in solution. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity and efficacy of your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in solution a critical factor?
This compound is a broad-spectrum aminoglycoside antibiotic derived from Streptomyces rimosus var. paromomycinus.[1][2] It is effective against a range of bacteria, protozoa, and cestodes by inhibiting protein synthesis.[1][3][4][5] The stability of this compound in solution is crucial because degradation can lead to a loss of potency and the formation of potentially toxic byproducts, which can compromise the safety and reliability of experimental results.[6]
Q2: What are the primary factors that affect the stability of this compound in an aqueous solution?
The stability of this compound in solution is influenced by several factors, including:
-
pH: The rate of hydrolysis of its glycosidic bonds is pH-dependent, with increased degradation in acidic conditions.[6][7] The recommended pH for Paromomycin Oral Solution is between 7.5 and 8.5.[7]
-
Temperature: Higher temperatures accelerate the rate of chemical degradation.[6][8]
-
Light: Exposure to light can lead to photodegradation.[6][7]
-
Oxygen: The presence of oxygen can promote oxidative degradation.[6]
-
Moisture: As a hygroscopic substance, this compound powder is susceptible to degradation in the presence of moisture, a process that is accelerated at higher temperatures.[1][9]
Q3: What are the optimal storage conditions for a prepared this compound solution?
To maximize stability, aqueous solutions of this compound should be stored under the following conditions:
-
Temperature: Refrigerate at 2-8°C for short-term storage.[7][10] For long-term storage, aliquots can be stored at -20°C for up to one month or at -80°C for up to six months.[3][10]
-
Light Protection: Store in amber vials or wrap the container in aluminum foil to protect from light.[6][7]
-
Container: Use a tightly sealed, sterile container to prevent microbial contamination and evaporation.[7][11]
-
pH: Maintain a pH between 7.5 and 8.5 for optimal stability.[7]
Q4: How long is a this compound aqueous solution stable?
The stability of a this compound aqueous solution depends on the storage conditions and the solvent used. There are some conflicting reports, so it is generally advisable to prepare fresh solutions.[1]
-
In water, a 50 mg/mL solution is reported to be stable for up to 5 days at 37°C when the stock solution is stored at 2-8°C.[1][12] Another study found that a solution in water was stable for at least 8 hours, which is suitable for most laboratory assays.[7][13]
-
In PBS (pH 7.2), it is recommended not to store the solution for more than one day.[7]
Q5: What are the main degradation pathways for this compound in solution?
The primary degradation pathways for this compound in aqueous solutions include:
-
Hydrolysis: Cleavage of the glycosidic bonds, which is accelerated by acidic conditions.[6][7]
-
Oxidation: Degradation due to reaction with oxygen.[6]
-
Photodegradation: Degradation upon exposure to light.[6]
-
Thermal Degradation: Degradation at elevated temperatures.[6]
Studies on topical formulations have also identified degradation products resulting from acetylation, carbamylation, the addition of a hexose (B10828440) molecule, and the loss of glucosamine.[6][7]
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Loss of potency in solution over a short period. | Hydrolytic degradation. | - Adjust the solution pH to a more neutral range (7.5-8.5) if the experiment allows.[7]- Prepare fresh solutions immediately before use.[6]- Store solutions at recommended low temperatures (2-8°C) and protect from light.[6] |
| Cloudiness or precipitation in the solution. | pH shift, low temperature, or contamination. | - Verify the pH of the solution and adjust if necessary. The USP monograph for the oral solution specifies a pH range of 7.5 to 8.5.[7]- Avoid excessively low temperatures, especially for high concentrations.- Ensure sterile handling to prevent microbial contamination.[7] |
| Appearance of unknown peaks in HPLC chromatograms. | Formation of degradation products. | - Confirm the identity of the main Paromomycin peak by co-injecting with a non-degraded standard.[6]- Utilize mass spectrometry (LC-MS) to identify the mass of the unknown peaks and compare them with known degradation products.[6]- Analyze samples from different stress conditions (acid, base, oxidation) to understand the degradation pathway.[6] |
| Discoloration of the solution. | Oxidative degradation or formation of chromophoric degradation products. | - Incorporate antioxidants like sodium sulfite (B76179) into the formulation.[6]- Add chelating agents such as EDTA to sequester metal ions that can catalyze oxidation.[6]- Package the solution in containers that protect it from oxygen and light.[6] |
Data Presentation: Stability of this compound Solutions
| Solvent | Concentration | Storage Temperature | Duration | Stability Notes | Reference |
| Water | 50 mg/mL | 37°C | 5 days | Stable | [1][12] |
| Water | Not Specified | Room Temperature | 8 hours | Stable | [7][13] |
| PBS (pH 7.2) | ~10 mg/mL | Not Specified | ≤ 1 day | Recommended maximum storage | [1] |
| Water | Not Specified | -20°C | 1 month | Aliquot to avoid freeze-thaw cycles | [1] |
| Water | Not Specified | -80°C | 6 months | Aliquot to avoid freeze-thaw cycles | |
| 0.2M TFA water-acetonitrile (80:20) | Not Specified | Room Temperature | Not Stable | An impurity was observed to form | [13] |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution
This protocol describes the preparation of a concentrated stock solution of this compound for general laboratory use.
Materials:
-
This compound powder
-
Sterile, deionized water or PBS
-
Sterile conical tube or vial
-
Vortex mixer
-
0.22 µm syringe filter
Procedure:
-
Perform all steps in a laminar flow hood using aseptic technique to prevent contamination.
-
Weigh the desired amount of this compound powder.
-
Transfer the powder to a sterile conical tube.
-
Add a portion of the sterile, deionized water or PBS to the tube.
-
Vortex the solution vigorously until the powder is completely dissolved. Gentle warming to 37°C can aid dissolution.[10]
-
Once dissolved, add the remaining solvent to reach the final desired concentration.
-
For sterile applications, filter the solution through a 0.22 µm syringe filter into a new sterile tube.
-
Store the stock solution at 2-8°C for short-term use or in aliquots at -20°C or -80°C for long-term storage.[10]
Protocol 2: Forced Degradation Study
This protocol provides a general guideline for inducing the degradation of this compound to identify potential degradation products and to assess the stability-indicating properties of an analytical method.
Materials:
-
This compound stock solution (e.g., 1 mg/mL in water)
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (B78521) (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
High-purity water
-
Heating oven
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in high-purity water (e.g., 1 mg/mL).
-
Stress Conditions (perform in separate, clearly labeled containers):
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂.
-
Thermal Degradation: Place a portion of the stock solution in an oven maintained at a high temperature (e.g., 80°C).
-
-
Incubation: Incubate the stressed samples for a defined period (e.g., 24 hours), periodically withdrawing aliquots for analysis.
-
Analysis: Analyze the stressed samples, along with an unstressed control sample, using a stability-indicating analytical method such as HPLC.[7] Monitor for a decrease in the Paromomycin peak and the appearance of new peaks corresponding to degradation products.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. labeling.pfizer.com [labeling.pfizer.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Paromomycin | C23H45N5O14 | CID 165580 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Paromomycin Sulfate? [synapse.patsnap.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. allanchem.com [allanchem.com]
- 9. digicollections.net [digicollections.net]
- 10. benchchem.com [benchchem.com]
- 11. cdhfinechemical.com [cdhfinechemical.com]
- 12. PAROMOMYCIN SULFATE | 1263-89-4 [chemicalbook.com]
- 13. omicsonline.org [omicsonline.org]
Paromomycin Monotherapy for Visceral Leishmaniasis in Sudan: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the use of Paromomycin (B158545) (PM) monotherapy for the treatment of visceral leishmaniasis (VL) in Sudan.
Frequently Asked Questions (FAQs)
Q1: Why is Paromomycin monotherapy showing poor efficacy in Sudan when it has been effective in other regions like India?
A1: The standard dosing regimen of Paromomycin (15 mg/kg/day for 21 days), which proved highly effective in India, has demonstrated significantly lower cure rates in Sudan, in some cases below 50%[1][2][3]. The reasons for this geographical discrepancy are thought to be multifactorial and are a key area of ongoing research. Potential contributing factors include differences in host genetics, parasite strain variations and intrinsic resistance, and host immune status. While pharmacokinetic differences have been investigated, they do not appear to fully account for the observed variance in treatment outcomes[4][5].
Q2: What are the most common reasons for treatment failure with Paromomycin monotherapy in Sudanese patients?
A2: Treatment failure with Paromomycin monotherapy in Sudan can be categorized as either primary unresponsiveness (initial treatment failure) or relapse after a period of apparent cure. High relapse rates are a significant contributor to the poor overall outcomes observed[4]. Factors under investigation include the emergence of drug-resistant Leishmania donovani strains and potential host-related factors that may impair a durable curative response.
Q3: Has increasing the dose or duration of Paromomycin monotherapy improved outcomes in Sudan?
A3: Yes, studies have shown that increasing the total drug exposure through higher doses (20 mg/kg/day for 21 days) or longer treatment durations (15 mg/kg/day for 28 days) improves the efficacy of Paromomycin monotherapy in Sudan to approximately 80-81%[1][2][6][7]. However, these cure rates are still considered suboptimal and are lower than those achieved with combination therapies[1][2][6][7].
Q4: How does Paromomycin monotherapy compare to combination therapies for VL in Sudan?
A4: Combination therapies have consistently demonstrated superior efficacy compared to Paromomycin monotherapy in Sudan and the broader East African region[8][9][10]. A combination of Sodium Stibogluconate (SSG) and Paromomycin is a standard of care in the region and has shown higher cure rates for both VL and Post-Kala-Azar Dermal Leishmaniasis (PKDL)[8][9][10]. More recently, a combination of Paromomycin and miltefosine (B1683995) has also shown promising results[9]. The use of combination therapy is also a strategy to mitigate the development of drug resistance[11].
Q5: What are the known mechanisms of Paromomycin resistance in Leishmania donovani?
A5: Experimental studies on Leishmania donovani have identified several cellular mechanisms that may contribute to Paromomycin resistance. These include:
-
Altered membrane fluidity: Changes in the composition of the parasite's cell membrane can affect drug transport.[12][13]
-
Decreased intracellular drug accumulation: Resistant parasites may either take up less of the drug or actively pump it out.[12][13][14][15]
-
Increased expression of ATP-binding cassette (ABC) transporters: These transporter proteins, such as MDR1 and MRPA, can actively efflux Paromomycin from the parasite cell.[12][13]
-
Increased tolerance to host defense mechanisms: Resistant parasites may be better able to survive the nitrosative stress imposed by the host's immune cells.[12][13]
Troubleshooting Guides
Issue 1: Suboptimal Parasite Clearance Observed in In Vitro Assays
| Possible Cause | Troubleshooting Step |
| Intrinsic resistance of the L. donovani isolate | 1. Sequence key genes: Analyze genes associated with drug transport and metabolism, such as those encoding for ABC transporters, to identify any known resistance-conferring mutations. 2. Compare with reference strains: Test the susceptibility of your isolate against a panel of known PM-sensitive and PM-resistant L. donovani strains. |
| Incorrect drug concentration or preparation | 1. Verify drug concentration: Use a validated method, such as HPLC, to confirm the concentration of your Paromomycin stock solution. 2. Check for degradation: Ensure proper storage of the drug and prepare fresh solutions for each experiment. |
| Assay conditions not optimized | 1. Optimize parasite density: Titrate the number of parasites per well to ensure logarithmic growth during the assay period. 2. Vary incubation time: Test different drug exposure times to determine the optimal duration for observing a significant effect. |
Issue 2: High Relapse Rates in Animal Models Treated with Paromomycin Monotherapy
| Possible Cause | Troubleshooting Step |
| Inadequate drug exposure | 1. Pharmacokinetic (PK) analysis: Measure plasma and tissue concentrations of Paromomycin in the animal model to ensure they are reaching and being maintained at therapeutic levels. 2. Adjust dosing regimen: Based on PK data, consider increasing the dose or extending the duration of treatment. |
| Host immune response is not sufficient to clear the infection | 1. Immunophenotyping: Analyze the immune cell populations (e.g., T-cell subsets, macrophages) in treated animals to assess the nature of the immune response. 2. Cytokine profiling: Measure the levels of key cytokines (e.g., IFN-γ, IL-10) to determine if there is a protective Th1-type response. |
| Emergence of resistant parasites during treatment | 1. Isolate parasites from relapsed animals: Culture parasites from animals that have relapsed and perform in vitro susceptibility testing to determine if their PM sensitivity has decreased. 2. Genotypic analysis: Sequence relevant genes from the post-treatment isolates to look for mutations associated with resistance. |
Data Presentation
Table 1: Efficacy of Different Paromomycin Dosing Regimens for Visceral Leishmaniasis in Sudan
| Dosing Regimen | Duration | Number of Patients (n) | Efficacy at 6 Months (%) | 95% Confidence Interval | Reference(s) |
| 15 mg/kg/day | 21 days | - | <50 | - | [1][2] |
| 20 mg/kg/day | 21 days | 21 | 80.0 | 56.3 - 94.3 | [1][6][7] |
| 15 mg/kg/day | 28 days | 21 | 81.0 | 58.1 - 94.6 | [1][6][7] |
Note: The efficacy for the standard 15 mg/kg/day for 21 days regimen was reported as below 50% leading to the premature stoppage of the study arm, hence specific numbers are not available.
Table 2: Comparison of Monotherapy vs. Combination Therapy for Post-Kala-Azar Dermal Leishmaniasis (PKDL) in South Sudan
| Treatment Regimen | Number of Patients (n) | Cure Rate (%) |
| Sodium Stibogluconate (SSG) Monotherapy | 343 | 90 |
| SSG and Paromomycin Combination | 79 | 97 |
This data is from a retrospective cohort study on severe PKDL in South Sudan and highlights the improved efficacy of combination therapy.[8][10]
Experimental Protocols
In Vitro Drug Susceptibility Assay for Leishmania donovani Amastigotes
-
Cell Culture: Culture peritoneal macrophages from a suitable animal model (e.g., BALB/c mice) in 96-well plates and allow them to adhere.
-
Infection: Infect the adherent macrophages with L. donovani promastigotes that have been allowed to transform into amastigotes.
-
Drug Exposure: Prepare serial dilutions of Paromomycin in culture medium and add them to the infected macrophage cultures. Include a no-drug control.
-
Incubation: Incubate the plates for 72-96 hours at 37°C in a 5% CO2 atmosphere.
-
Assessment of Infection: Fix and stain the cells with Giemsa stain. Microscopically count the number of amastigotes per 100 macrophages for each drug concentration and the control.
-
Data Analysis: Calculate the 50% inhibitory concentration (IC50), which is the concentration of the drug that reduces the number of amastigotes by 50% compared to the untreated control.
Pharmacokinetic (PK) Study of Paromomycin in an Animal Model
-
Animal Model: Use a relevant animal model for VL, such as BALB/c mice or hamsters, infected with a Sudanese strain of L. donovani.
-
Drug Administration: Administer Paromomycin via the intended clinical route (e.g., intramuscular injection) at a dose equivalent to that used in human studies.
-
Sample Collection: Collect blood samples at multiple time points after drug administration (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours).
-
Sample Processing: Process the blood samples to obtain plasma and store at -80°C until analysis.
-
Drug Quantification: Use a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS), to quantify the concentration of Paromomycin in the plasma samples.
-
Data Analysis: Use pharmacokinetic modeling software to calculate key PK parameters, such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the concentration-time curve (AUC), and half-life (t1/2).
Mandatory Visualizations
References
- 1. Paromomycin for the Treatment of Visceral Leishmaniasis in Sudan: A Randomized, Open-Label, Dose-Finding Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Paromomycin for the Treatment of Visceral Leishmaniasis in Sudan: A Randomized, Open-Label, Dose-Finding Study | PLOS Neglected Tropical Diseases [journals.plos.org]
- 3. Paromomycin for the treatment of visceral leishmaniasis in Sudan: A randomized, open-label, dose-finding study | DNDi [dndi.org]
- 4. Recent Development of Visceral Leishmaniasis Treatments: Successes, Pitfalls, and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Geographical Variability in Paromomycin Pharmacokinetics Does Not Explain Efficacy Differences between Eastern African and Indian Visceral Leishmaniasis Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Paromomycin for the Treatment of Visceral Leishmaniasis in Sudan: A Randomized, Open-Label, Dose-Finding Study | Semantic Scholar [semanticscholar.org]
- 7. Paromomycin for the treatment of visceral leishmaniasis in Sudan: a randomized, open-label, dose-finding study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. research.itg.be [research.itg.be]
- 9. Paromomycin and miltefosine combination as an alternative to treat patients with visceral leishmaniasis in Eastern Africa: A randomized, controlled, multicountry trial | DNDi América Latina [dndial.org]
- 10. researchgate.net [researchgate.net]
- 11. Interest in paromomycin for the treatment of visceral leishmaniasis (kala-azar) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. itg.elsevierpure.com [itg.elsevierpure.com]
- 13. journals.asm.org [journals.asm.org]
- 14. Paromomycin: uptake and resistance in Leishmania donovani - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Paromomycin: uptake and resistance in Leishmania donovani - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Paromomycin's Efficacy Through Synergistic Drug Combinations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for investigating the synergistic effects of Paromomycin (B158545) (PM) with other antileishmanial drugs.
Frequently Asked Questions (FAQs)
Q1: What is the rationale for using Paromomycin in combination with other antileishmanial drugs?
Combining Paromomycin with other antileishmanial agents is a strategic approach to enhance therapeutic outcomes.[1] The primary goals of combination therapy include:
-
Enhanced Efficacy: Achieving synergistic or additive effects to improve cure rates against Leishmania parasites.[1][2]
-
Reduced Treatment Duration: Shortening the therapeutic course, which can improve patient compliance and lower healthcare costs.[1][2][3]
-
Decreased Toxicity: Lowering the required doses of individual drugs can minimize adverse effects, such as the cardiotoxicity associated with Sodium Stibogluconate (SSG) and the nephrotoxicity linked to Amphotericin B.[1][3][4]
-
Prevention of Drug Resistance: Employing drugs with different mechanisms of action can delay or prevent the emergence of resistant parasite strains.[1][4][5][6]
Q2: Which antileishmanial drugs have shown synergistic or beneficial effects when combined with Paromomycin?
Several drugs have been investigated in combination with Paromomycin, demonstrating positive interactions against various Leishmania species. These include:
-
Miltefosine (B1683995) (MF): In vitro studies have shown synergism between Paromomycin and Miltefosine against L. (L.) amazonensis and L. (L.) infantum chagasi.[7][8] Clinical trials in Eastern Africa for visceral leishmaniasis (VL) have also shown that the PM/MF combination has similar efficacy to the standard SSG/PM treatment but with a better safety profile and shorter duration.[3][9][10][11][12]
-
Amphotericin B (AmB): Synergistic effects have been observed in vitro when Paromomycin is combined with Amphotericin B against L. (L.) amazonensis, L. (V.) braziliensis, and L. (L.) infantum chagasi.[7][8]
-
Pentavalent Antimonials (SSG and Meglumine (B1676163) Antimoniate): The combination of Paromomycin with Sodium Stibogluconate is a standard treatment for visceral leishmaniasis in some regions.[12] In vitro synergism has also been noted between Paromomycin and meglumine antimoniate against L. (V.) braziliensis.[7][8] A combination of topical Paromomycin and injectable meglumine antimonate (B1203111) has proven highly effective for New World cutaneous leishmaniasis.[13]
-
Gentamicin (B1671437): Topical formulations combining Paromomycin and Gentamicin have been effective in treating murine cutaneous leishmaniasis caused by L. major, L. mexicana, L. panamensis, and L. amazonensis.[14]
-
Azithromycin: In vitro studies have indicated a synergistic interaction between Paromomycin and Azithromycin against L. (L.) infantum chagasi.[7][8]
-
Stearylamine: When formulated in liposomes with stearylamine, Paromomycin showed remarkable synergistic activity in curing experimental visceral leishmaniasis in mice, partly through immunomodulation.[5][6]
Q3: How is synergy between Paromomycin and other drugs quantified?
The synergistic interaction between two drugs is commonly quantified using the sum of the Fractional Inhibitory Concentrations (ΣFIC). The FIC is calculated for each drug in the combination relative to its activity alone. The ΣFIC is the sum of the individual FICs.[7] The nature of the interaction is classified as follows:
-
Synergistic: ΣFIC ≤ 0.5
-
Indifferent (Additive): 0.5 < ΣFIC ≤ 4.0
-
Antagonistic: ΣFIC > 4.0
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies on Paromomycin combination therapies.
Table 1: In Vitro Synergistic Interactions of Paromomycin with Other Antileishmanial Drugs
| Partner Drug | Leishmania Species | Interaction Type (at IC50/IC90) | Mean ΣFIC | Reference |
| Miltefosine | L. (L.) amazonensis | Synergistic (IC50 & IC90) | ≤ 0.5 | [7][8] |
| Miltefosine | L. (L.) infantum chagasi | Synergistic (IC90) | ≤ 0.5 | [7][8] |
| Amphotericin B | L. (L.) amazonensis | Synergistic (IC90) | ≤ 0.5 | [7][8] |
| Amphotericin B | L. (V.) braziliensis | Synergistic (IC50) | ≤ 0.5 | [7][8] |
| Amphotericin B | L. (L.) infantum chagasi | Synergistic (IC90) | ≤ 0.5 | [7][8] |
| Meglumine Antimoniate | L. (V.) braziliensis | Synergistic (IC50 & IC90) | ≤ 0.5 | [7][8] |
| Azithromycin | L. (L.) infantum chagasi | Synergistic (IC50) | ≤ 0.5 | [7][8] |
Table 2: Clinical Efficacy of Paromomycin Combination Therapies
| Combination Therapy | Disease Type | Study Population/Region | Cure Rate | Key Findings & Reference |
| Paromomycin + Miltefosine | Visceral Leishmaniasis | Eastern Africa | ~91.2% | Similar efficacy to SSG+PM, shorter treatment, better safety profile.[9][10][11][12] |
| Paromomycin + Sodium Stibogluconate (SSG) | Visceral Leishmaniasis | Eastern Africa | ~91.8% | Standard of care, effective but with known toxicities.[9][10][12] |
| Topical Paromomycin + Injectable Meglumine Antimonate | Cutaneous Leishmaniasis | Colombia (New World) | 90% | Highly effective for New World cutaneous leishmaniasis.[13] |
| Topical Paromomycin + Gentamicin | Cutaneous Leishmaniasis | Panama (New World) | ~79% | Effective against L. panamensis.[15] |
Troubleshooting Guides
Problem 1: High variability in in vitro synergy assay results (e.g., checkerboard assay).
-
Possible Cause 1: Inconsistent parasite density.
-
Solution: Ensure a standardized inoculum of parasites in the stationary phase of growth for promastigotes or freshly isolated amastigotes. Use a hemocytometer or a spectrophotometer to accurately quantify parasite numbers before plating.
-
-
Possible Cause 2: Drug instability or degradation.
-
Solution: Prepare fresh drug solutions for each experiment. Some drugs are light-sensitive or unstable in certain solvents or at specific pH values. Refer to the manufacturer's instructions for proper handling and storage.
-
-
Possible Cause 3: Edge effects in microtiter plates.
-
Solution: To minimize evaporation from the outer wells of the plate, which can concentrate the drugs and affect parasite viability, fill the peripheral wells with sterile phosphate-buffered saline (PBS) or culture medium without cells.
-
-
Possible Cause 4: Inaccurate pipetting.
-
Solution: Use calibrated pipettes and proper pipetting techniques to ensure accurate serial dilutions and dispensing of drugs and parasites.
-
Problem 2: Lack of correlation between in vitro synergy and in vivo efficacy.
-
Possible Cause 1: Pharmacokinetic/pharmacodynamic (PK/PD) discrepancies.
-
Solution: The synergistic concentrations observed in vitro may not be achievable or maintained in vivo at the site of infection. Conduct pharmacokinetic studies to determine the drug concentrations in plasma and tissues. The in vivo efficacy can be influenced by drug metabolism, distribution, and clearance.
-
-
Possible Cause 2: Host immune response.
-
Solution: The in vivo environment involves the host immune system, which can significantly impact drug efficacy. Some drug combinations may have immunomodulatory effects that are not captured in simple in vitro assays.[5][6] Consider using in vivo models that allow for the evaluation of immune parameters (e.g., cytokine profiling, flow cytometry of immune cells).
-
-
Possible Cause 3: Drug formulation and delivery.
-
Solution: The formulation of a drug can affect its bioavailability and efficacy. For example, liposomal formulations can alter drug distribution and targeting to infected macrophages.[5][6] Ensure that the formulation used in vivo is appropriate for the intended route of administration and desired drug exposure.
-
Experimental Protocols
Protocol 1: In Vitro Synergy Testing Using the Checkerboard Assay
This protocol outlines the determination of synergistic interactions between Paromomycin and a partner drug against Leishmania intracellular amastigotes in macrophages.
-
Macrophage Seeding:
-
Harvest peritoneal macrophages from BALB/c mice or use a macrophage-like cell line (e.g., J774A.1).
-
Adjust the cell concentration to 1 x 10^5 cells/mL in complete RPMI-1640 medium.
-
Dispense 100 µL of the cell suspension into each well of a 96-well microtiter plate.
-
Incubate for 24 hours at 37°C in 5% CO2 to allow for cell adherence.
-
-
Parasite Infection:
-
Infect the adherent macrophages with stationary-phase Leishmania promastigotes at a parasite-to-macrophage ratio of 10:1.
-
Incubate for 24 hours to allow for phagocytosis.
-
Wash the wells with pre-warmed PBS to remove non-phagocytosed promastigotes.
-
-
Drug Dilution and Addition (Checkerboard Setup):
-
Prepare serial dilutions of Paromomycin and the partner drug. Typically, a 2-fold dilution series is prepared for each drug, starting from a concentration several times higher than the known IC50.
-
Add 50 µL of the Paromomycin dilutions along the x-axis of the plate.
-
Add 50 µL of the partner drug dilutions along the y-axis of the plate.
-
The final volume in each well will be 200 µL. Include wells with each drug alone and untreated infected cells as controls.
-
-
Incubation and Assessment:
-
Incubate the plate for 72 hours at 37°C in 5% CO2.
-
Fix the cells with methanol (B129727) and stain with Giemsa.
-
Determine the percentage of infected macrophages and the number of amastigotes per 100 macrophages by microscopic examination.
-
Alternatively, use a quantitative method such as a luciferase or GFP-expressing parasite line to measure parasite viability.
-
-
Data Analysis:
-
Calculate the IC50 for each drug alone and in combination.
-
Calculate the Fractional Inhibitory Concentration (FIC) for each drug in the combination:
-
FIC of Drug A = (IC50 of Drug A in combination) / (IC50 of Drug A alone)
-
FIC of Drug B = (IC50 of Drug B in combination) / (IC50 of Drug B alone)
-
-
Calculate the ΣFIC: ΣFIC = FIC of Drug A + FIC of Drug B.
-
Interpret the results based on the ΣFIC value.
-
Protocol 2: In Vivo Efficacy of Combination Therapy in a Murine Model of Visceral Leishmaniasis
This protocol describes the evaluation of the synergistic effect of Paromomycin and a partner drug in BALB/c mice infected with Leishmania donovani.
-
Animal Infection:
-
Infect 6-8 week old female BALB/c mice intravenously with 1 x 10^7 freshly transformed amastigotes of L. donovani.
-
-
Treatment Regimen:
-
At a predetermined time post-infection (e.g., day 7 or day 14), randomize the mice into different treatment groups (e.g., vehicle control, Paromomycin alone, partner drug alone, and the combination of Paromomycin and the partner drug).
-
Administer the drugs at the desired doses and routes of administration for a specified duration (e.g., 5-10 consecutive days). The route and vehicle should be optimized for each drug.
-
-
Assessment of Parasite Burden:
-
At the end of the treatment period (e.g., 24 hours after the last dose), humanely euthanize the mice.
-
Aseptically remove the liver and spleen.
-
Weigh the organs and prepare tissue homogenates.
-
Determine the parasite burden by counting Giemsa-stained tissue smears or by limiting dilution assay.
-
Express the parasite burden as Leishman-Donovan Units (LDU): LDU = (number of amastigotes / number of host cell nuclei) x organ weight in mg.
-
-
Data Analysis:
-
Calculate the percentage of parasite inhibition for each treatment group compared to the vehicle control group.
-
Statistically compare the parasite burden between the monotherapy groups and the combination therapy group to determine if the combination results in a significantly greater reduction in parasite load.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Miltefosine + Paromomycin combination (Africa) | DNDi [dndi.org]
- 4. mdpi.com [mdpi.com]
- 5. journals.asm.org [journals.asm.org]
- 6. Combination Therapy with Paromomycin-Associated Stearylamine-Bearing Liposomes Cures Experimental Visceral Leishmaniasis through Th1-Biased Immunomodulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. In vitro interaction between paromomycin sulphate and four drugs with leishmanicidal activity against three New World Leishmania species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Paromomycin and miltefosine combination as an alternative to treat patients with visceral leishmaniasis in Eastern Africa: A randomized, controlled, multicountry trial | DNDi América Latina [dndial.org]
- 10. Paromomycin and Miltefosine Combination as an Alternative to Treat Patients With Visceral Leishmaniasis in Eastern Africa: A Randomized, Controlled, Multicountry Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Efficacy and safety of 14-day treatment with paromomycin and miltefosine for primary visceral leishmaniasis in eastern Africa: non-inferiority trial | Conference Material / Abstract | MSF Science Portal [scienceportal.msf.org]
- 12. Paromomycin and miltefosine combination as an alternative to treat patients with visceral leishmaniasis in Eastern Africa: A randomized, controlled, multicountry trial | DNDi [dndi.org]
- 13. Successful treatment of New World cutaneous leishmaniasis with a combination of topical paromomycin/methylbenzethonium chloride and injectable meglumine antimonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Successful topical treatment of murine cutaneous leishmaniasis with a combination of paromomycin (Aminosidine) and gentamicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Topical paromomycin for New World cutaneous leishmaniasis | PLOS Neglected Tropical Diseases [journals.plos.org]
Technical Support Center: Refining Paromomycin Treatment Regimens to Prevent Relapse in Leishmaniasis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. The focus is on refining paromomycin (B158545) treatment regimens in preclinical studies to prevent relapse in leishmaniasis.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of paromomycin against Leishmania?
A1: Paromomycin, an aminoglycoside antibiotic, exerts its leishmanicidal effect through a multi-faceted approach. Its primary mechanism is the inhibition of protein synthesis by binding to the 30S ribosomal subunit of the parasite, which interferes with the initiation and elongation steps of translation.[1][2] This disruption affects both cytoplasmic and mitochondrial protein synthesis.[2][3] Additionally, paromomycin has been shown to decrease the mitochondrial membrane potential, suggesting that this organelle is a key target.[3][4] The culmination of these actions is the induction of an apoptosis-like cell death in the parasite.
Q2: What are the known mechanisms of paromomycin resistance in Leishmania?
A2: Paromomycin resistance in Leishmania is a multifactorial phenomenon. Key mechanisms include:
-
Decreased Drug Accumulation: Resistant strains often exhibit reduced intracellular concentrations of paromomycin, which can be due to altered membrane fluidity or reduced binding of the cationic drug to the negatively charged leishmanial glycocalyx.[3][5]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as MDR1 and MRPA, can actively pump paromomycin out of the parasite cell.[5]
-
Alterations in Ribosomal Binding Sites: Although less common than in bacteria, mutations in the ribosomal RNA can prevent paromomycin from binding to its target.[5]
-
Mitochondrial Adaptations: Resistant parasites may show a less pronounced reduction in mitochondrial membrane potential upon exposure to the drug.[3]
Q3: Is paromomycin monotherapy sufficient to prevent relapse?
A3: Monotherapy with paromomycin runs the risk of developing resistance and may not be sufficient to prevent relapse, particularly in visceral leishmaniasis.[1][6] Combination therapy with other antileishmanial drugs is often more effective in achieving a durable cure and preventing recurrence.
Q4: Which drugs have shown synergistic or additive effects with paromomycin in preclinical models?
A4: Preclinical studies in murine models have shown that combining paromomycin with other antileishmanial agents can enhance efficacy and reduce the risk of relapse. Notable combinations include:
-
Miltefosine (B1683995): Oral miltefosine combined with topical or systemic paromomycin has demonstrated a significant reduction in parasite burden in both skin and spleen, and in some cases, delayed the onset of experimental drug resistance.[6][7][8]
-
Gentamicin (B1671437): A topical combination of paromomycin and gentamicin has been shown to be effective in treating cutaneous leishmaniasis in BALB/c mice, with high cure rates and no relapse observed in some studies.[9][10]
-
Stearylamine-bearing liposomes: A combination of paromomycin with these liposomes has been shown to cure experimental visceral leishmaniasis in BALB/c mice through a Th1-biased immunomodulation.[11]
-
Interleukin-12 (IL-12): Combination with recombinant IL-12 has been shown to drastically reduce tissue parasitism and inhibit relapses in a murine model of cutaneous leishmaniasis.[1]
Troubleshooting Guides for In Vivo Relapse Models
Issue 1: High variability in relapse rates between individual animals in the same treatment group.
-
Possible Cause: Inconsistent parasite inoculum size or viability.
-
Troubleshooting Step: Ensure meticulous and consistent preparation of the Leishmania inoculum. Quantify viable promastigotes (or amastigotes) immediately before infection. Use parasites from a consistent growth phase (e.g., stationary phase for promastigotes).
-
-
Possible Cause: Variation in the route or technical execution of infection.
-
Troubleshooting Step: Standardize the infection procedure. For intravenous injections, ensure consistent tail vein administration. For subcutaneous or intradermal injections, use a consistent location and depth.
-
-
Possible Cause: Underlying health differences in the experimental animals.
-
Troubleshooting Step: Use age- and weight-matched animals from a reputable supplier. Acclimatize animals to the facility for a sufficient period before starting the experiment. Monitor animal health closely throughout the study for any signs of unrelated illness.
-
Issue 2: No or very low relapse rates observed, even with suboptimal treatment regimens.
-
Possible Cause: The parasite strain used is not prone to relapse in the chosen animal model.
-
Troubleshooting Step: Select a Leishmania strain with a known propensity for relapse in the specific mouse or hamster model being used.
-
-
Possible Cause: The follow-up period after treatment is too short.
-
Troubleshooting Step: Extend the post-treatment observation period. Relapse can occur several weeks to months after the cessation of therapy.
-
-
Possible Cause: The method for detecting relapse is not sensitive enough.
-
Troubleshooting Step: Employ highly sensitive methods for parasite quantification in target organs (spleen, liver, bone marrow), such as quantitative PCR (qPCR) or bioluminescence imaging if using luciferase-expressing parasites, in addition to traditional limiting dilution assays.[12]
-
Issue 3: Unexpectedly high mortality in treated groups.
-
Possible Cause: Drug toxicity at the administered dose and schedule.
-
Troubleshooting Step: Conduct a maximum tolerated dose (MTD) study for the specific paromomycin formulation and animal strain being used. Monitor animals daily for signs of toxicity (e.g., weight loss, ruffled fur, lethargy).
-
-
Possible Cause: Severe, uncontrolled infection leading to morbidity.
-
Troubleshooting Step: Ensure that the treatment is initiated at an appropriate time point post-infection before the parasite burden becomes overwhelming.
-
Data Presentation
Table 1: Efficacy of Paromomycin Monotherapy in Murine Models of Leishmaniasis
| Leishmania Species | Mouse Strain | Paromomycin Dose & Route | Treatment Duration | Key Efficacy Endpoints | Reference |
| L. amazonensis | BALB/c | 150 mg/kg/day, Intraperitoneal | 14 days | Significant reduction in lesion size compared to untreated controls. | [13][14] |
| L. amazonensis | BALB/c | 600 mg/kg/day, Intraperitoneal | 14 days | Significant reduction in lesion size; 2 animals fully resolved lesions. | [13][14] |
| L. major | BALB/c | 10% Paromomycin Gel, Topical | 10 days, twice daily | Significant reduction in lesion size and parasite load in lesions. | [10] |
| L. amazonensis | BALB/c | 10% Paromomycin Gel, Topical | 20 days, twice daily | Insignificant reduction in lesion size and parasite burden. | [10] |
Table 2: Efficacy of Paromomycin Combination Therapy in Murine Models of Leishmaniasis and Relapse Rates
| Leishmania Species | Mouse Strain | Treatment Regimen | Treatment Duration | Relapse Rate | Reference |
| L. major & L. mexicana | BALB/c | 15% Paromomycin + 0.5% Gentamicin, Topical | 10 days, twice daily | 0% | [9][10] |
| L. panamensis & L. amazonensis | BALB/c | 15% Paromomycin + 0.5% Gentamicin, Topical | 10 days, twice daily | 0% | [9][10] |
| L. major | BALB/c | 15% Paromomycin + 12% Methylbenzethonium chloride, Topical | 10 days, twice daily | 17% | [9] |
| L. major | BALB/c | 15% Paromomycin + 10% Urea, Topical | 10 days, twice daily | 30% | [9] |
| L. panamensis & L. amazonensis | BALB/c | 15% Paromomycin + 12% Methylbenzethonium chloride, Topical | 10 days, twice daily | 100% | [9] |
Experimental Protocols
Protocol 1: In Vivo Murine Model of Leishmaniasis for Relapse Studies
This protocol outlines the establishment of a murine model of visceral or cutaneous leishmaniasis to evaluate the efficacy of paromomycin regimens in preventing relapse.
1. Parasite Culture and Preparation:
-
Culture Leishmania promastigotes (e.g., L. donovani for visceral, L. major for cutaneous) in a suitable medium (e.g., M199) at 25-26°C to stationary phase.
-
Harvest promastigotes by centrifugation and wash three times with sterile phosphate-buffered saline (PBS).
-
Resuspend the parasite pellet in sterile PBS to the desired concentration for infection (e.g., 2 x 107 promastigotes/mL).
2. Animal Infection:
-
Use 6-8 week old female BALB/c mice.
-
For visceral leishmaniasis, inject 1 x 107 promastigotes in 100 µL PBS intravenously via the tail vein.
-
For cutaneous leishmaniasis, inject 1-2 x 106 promastigotes in 50 µL PBS subcutaneously into the footpad or the base of the tail.[10]
3. Treatment Regimen:
-
Initiate treatment at a predetermined time post-infection (e.g., 4-6 weeks for cutaneous, when lesions are established; or at a specific time point for visceral, based on expected parasite burden).
-
Prepare paromomycin solution fresh daily by dissolving in sterile saline or PBS.
-
Administer paromomycin via the desired route (e.g., intraperitoneal, subcutaneous, or topical application) at the specified dose and for the defined duration. For combination therapy studies, co-administer the second drug according to its established protocol.
4. Monitoring for Relapse:
-
After completion of the treatment regimen, monitor the animals for a prolonged period (e.g., 8-12 weeks or longer).
-
For cutaneous models, measure lesion size (diameter and thickness) weekly using digital calipers. Relapse is characterized by the reappearance or increase in lesion size after an initial reduction.[9]
-
At the end of the follow-up period, or at humane endpoints, euthanize the animals.
-
Aseptically remove target organs (spleen, liver, bone marrow for visceral; lesion and draining lymph nodes for cutaneous).
5. Parasite Load Quantification:
-
Limiting Dilution Assay (LDA):
-
Weigh a portion of the organ/tissue and homogenize in a suitable medium.
-
Perform serial dilutions of the homogenate in a 96-well plate containing culture medium.
-
Incubate plates at 25-26°C for 7-14 days.
-
Examine wells for the presence of motile promastigotes under a microscope.
-
Calculate the parasite burden as the reciprocal of the highest dilution at which parasites are observed, expressed per gram of tissue.
-
-
Quantitative PCR (qPCR):
-
Extract DNA from a weighed portion of the organ/tissue.
-
Perform qPCR using primers and probes specific for a Leishmania gene (e.g., kDNA or SSU rRNA).
-
Quantify the parasite load by comparing the amplification data to a standard curve of known parasite DNA concentrations.
-
Protocol 2: Evaluation of Host Immune Response
This protocol describes the analysis of the host immune response in treated and control animals to understand the immunological correlates of protection against relapse.
1. Sample Collection:
-
At the time of euthanasia, collect spleens into sterile RPMI medium for cell culture or into a suitable buffer for flow cytometry staining.
-
Collect blood via cardiac puncture for serum separation and cytokine analysis.
2. Splenocyte Culture and Cytokine Analysis (ELISA):
-
Prepare single-cell suspensions of splenocytes.
-
Culture splenocytes in the presence or absence of Leishmania antigen (e.g., freeze-thawed promastigotes).
-
After 48-72 hours, collect the culture supernatants.
-
Measure the concentration of key cytokines (e.g., IFN-γ, IL-4, IL-10, TNF-α) in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.
3. Flow Cytometry for Cellular Phenotyping:
-
Prepare single-cell suspensions of splenocytes or cells from other tissues.
-
Stain the cells with a panel of fluorescently-labeled antibodies against cell surface markers to identify T-cell subsets (e.g., CD3, CD4, CD8), B-cells (e.g., B220), and myeloid cells (e.g., CD11b, CD11c, F4/80).
-
For intracellular cytokine staining, stimulate cells in the presence of a protein transport inhibitor (e.g., Brefeldin A) before surface and intracellular staining for cytokines like IFN-γ and IL-10.
-
Acquire data on a flow cytometer and analyze using appropriate software to determine the frequency and activation state of different immune cell populations.
Visualizations
Signaling and Resistance Pathways
Caption: Paromomycin's mechanism of action and resistance pathways in Leishmania.
Experimental Workflow
Caption: Workflow for an in vivo study of paromomycin efficacy and relapse.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting inconsistent relapse rates in vivo.
References
- 1. Combination Therapy with Paromomycin-Associated Stearylamine-Bearing Liposomes Cures Experimental Visceral Leishmaniasis through Th1-Biased Immunomodulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Paromomycin: uptake and resistance in Leishmania donovani - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Paromomycin: uptake and resistance in Leishmania donovani - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Combined treatment of miltefosine and paromomycin delays the onset of experimental drug resistance in Leishmania infantum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Combined topical paromomycin and oral miltefosine treatment of mice experimentally infected with Leishmania (Leishmania) major leads to reduction in both lesion size and systemic parasite burdens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Successful topical treatment of murine cutaneous leishmaniasis with a combination of paromomycin (Aminosidine) and gentamicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Combination therapy with paromomycin-associated stearylamine-bearing liposomes cures experimental visceral leishmaniasis through Th1-biased immunomodulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In Vivo Bioluminescence Imaging Reveals Differences in Leishmania infantum Parasite Killing Kinetics by Antileishmanial Reference Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Activity of paromomycin against Leishmania amazonensis: Direct correlation between susceptibility in vitro and the treatment outcome in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Activity of paromomycin against Leishmania amazonensis: Direct correlation between susceptibility in vitro and the treatment outcome in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Oral Bioavailability of Paromomycin
Welcome to the technical support resource for researchers, scientists, and drug development professionals dedicated to improving the oral bioavailability of Paromomycin (B158545). This guide provides practical troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during your in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of Paromomycin exceptionally low?
A1: The poor oral absorption of Paromomycin is a result of several contributing factors related to its physicochemical properties and its interaction with the gastrointestinal tract. The primary reasons include:
-
High Molecular Weight: Paromomycin is a large molecule with a molecular weight of 615.6 g/mol , which hinders its ability to passively diffuse across the intestinal epithelium.[1][2]
-
Hydrophilic Nature: Its high water solubility limits its capacity to permeate the lipid-rich cell membranes of the intestinal cells.[1][2]
-
P-glycoprotein (P-gp) Efflux: Paromomycin is a substrate for the P-glycoprotein (P-gp) efflux transporter. This means that even when the drug enters intestinal cells, it is actively pumped back into the intestinal lumen, significantly reducing its net absorption.[1][2][3]
-
CYP-mediated Metabolism: Evidence indicates that Paromomycin is also a substrate for Cytochrome P450 (CYP) enzymes, leading to first-pass metabolism in the gut wall and liver. This further decreases the amount of active drug that reaches systemic circulation.[1][2]
Q2: What is a typical oral bioavailability percentage for Paromomycin in animal models?
A2: In preclinical studies with male BALB/c mice, the oral bioavailability of Paromomycin, when administered in a standard carboxymethyl cellulose (B213188) (CMC) formulation, is extremely low, approximately 0.3%.[1][2][4] This negligible absorption is the primary reason for its parenteral administration for systemic infections, which presents a significant challenge for patient compliance.[2][3]
Q3: How can I effectively model Paromomycin's poor absorption in a laboratory setting?
A3: A combination of in vitro and in vivo models is recommended to accurately simulate and investigate the poor oral absorption of Paromomycin:
-
In Vitro Permeability Assays: The Caco-2 cell line is a widely accepted model for studying intestinal drug permeability and the role of transporters like P-gp.[1][2] These cells form a monolayer that mimics the human intestinal epithelium.
-
In Vivo Pharmacokinetic Studies: Animal models, most commonly male BALB/c mice, are utilized to determine the pharmacokinetic profile of Paromomycin following oral administration.[1][2] These studies are crucial for assessing the efficacy of absorption-enhancing strategies.
Q4: What are the leading strategies being investigated to improve the oral bioavailability of Paromomycin?
A4: Research efforts are concentrated on overcoming the main barriers to Paromomycin's absorption. Key strategies include:
-
Inhibition of P-gp Efflux: Co-administration of P-gp inhibitors, such as verapamil (B1683045), has been demonstrated to increase the oral exposure of Paromomycin.[1][2]
-
Advanced Formulation Approaches: Utilizing novel excipients to create formulations that can enhance membrane fluidity or inhibit efflux transporters.[1][3] Examples include formulations with glycols, fatty acids, and surfactants like Gelucire 44/14 and Solutol HS 15.[1][3][5] These approaches have successfully increased the oral bioavailability from 0.3% to as high as 9-16% in mice.[4][5]
-
Nano Lipid Systems: Encapsulating Paromomycin in liposomes or solid lipid nanoparticles (SLN) has been explored to improve its delivery to target cells for intracellular infections.[6][7]
Troubleshooting Guides
Problem 1: Inconsistent or negligible Paromomycin permeability in Caco-2 assays.
-
Possible Cause: The inherent low permeability of Paromomycin.
-
Troubleshooting Steps:
-
Verify Monolayer Integrity: Ensure the Caco-2 cell monolayer is confluent and has a consistent transepithelial electrical resistance (TEER) value before and during the experiment.
-
Incorporate P-gp Inhibition: Co-incubate Paromomycin with a known P-gp inhibitor like verapamil. A significant increase in the apparent permeability coefficient (Papp) from the apical to the basolateral side would confirm P-gp efflux as a limiting factor.[1]
-
Check Compound Stability: Confirm that Paromomycin is stable in the assay medium for the duration of the experiment.
-
Problem 2: High variability in in vivo pharmacokinetic data.
-
Possible Cause: Biological variability among animals, or issues with the experimental procedure.
-
Troubleshooting Steps:
-
Standardize Procedures: Ensure consistent dosing techniques (e.g., gavage volume, needle placement), blood sampling times, and sample processing methods across all animals.
-
Increase Sample Size: Use a sufficient number of animals per group (n=3 or more) to account for biological variability and obtain statistically meaningful results.[2]
-
Consider Pre-treatment Timing: When using inhibitors (P-gp or CYP), optimize the pre-treatment time before Paromomycin administration to ensure the inhibitor has reached its peak effect.[2]
-
Problem 3: A novel formulation shows improved in vitro permeability but fails to increase bioavailability in vivo.
-
Possible Cause: The formulation may not be stable in the gastrointestinal environment, or it may not be effectively overcoming both P-gp efflux and CYP metabolism simultaneously.
-
Troubleshooting Steps:
-
Assess Formulation Stability: Evaluate the stability of your formulation in simulated gastric and intestinal fluids to ensure the integrity of the delivery system.
-
Incorporate a CYP Inhibitor: In your in vivo study, include a group pre-treated with a CYP inhibitor (e.g., 1-Aminobenzotriazole) in addition to your novel formulation to assess the impact of first-pass metabolism.[1]
-
Analyze Tissue Distribution: Consider that even with increased absorption, the drug may be rapidly distributed to tissues, resulting in low plasma concentrations.[1]
-
Data Presentation
Table 1: In Vivo Pharmacokinetic Parameters of Paromomycin in Male BALB/c Mice
| Route of Administration | Dose (mg/kg) | Formulation/Pre-treatment | Bioavailability (F%) | Cmax (µg/mL) | Tmax (h) | AUC (µg.h/mL) |
| Intravenous (i.v.) | 50 | - | 100% | - | - | - |
| Oral (p.o.) | 500 | 0.1% Carboxymethyl cellulose (CMC) | 0.3% | - | - | - |
| Oral (p.o.) | 500 | Pre-treated with Verapamil (P-gp inhibitor) | - | - | - | 50% increase in exposure |
| Oral (p.o.) | 500 | Pre-treated with ABT (CYP inhibitor) | - | - | - | 15% increase in exposure |
| Oral (p.o.) | 500 | Formulation with Gelucire 44/14, Solutol HS-15, and Propylene Glycol | Up to 9-16% | 12.62 | - | 30-fold increase |
Data compiled from multiple sources.[1][3][4][5]
Experimental Protocols
1. Caco-2 Permeability Assay
-
Objective: To assess the intestinal permeability of Paromomycin and determine if it is a substrate for P-gp efflux.
-
Methodology:
-
Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to form a differentiated and polarized monolayer.
-
Monolayer Integrity: Transepithelial electrical resistance (TEER) is measured to ensure the integrity of the cell monolayer.[2]
-
Permeability Study:
-
For apical-to-basolateral (A-to-B) permeability, Paromomycin is added to the apical (upper) chamber, and samples are taken from the basolateral (lower) chamber over time.[2]
-
For basolateral-to-apical (B-to-A) permeability, Paromomycin is added to the basolateral chamber, and samples are taken from the apical chamber.[2]
-
-
Inhibitor Co-incubation: To confirm P-gp involvement, the experiment is repeated with the co-incubation of a P-gp inhibitor (e.g., verapamil) in the apical chamber.[1][2]
-
Sample Analysis: The concentration of Paromomycin in the collected samples is quantified using a sensitive analytical method such as LC-MS/MS.[2]
-
Calculation: The apparent permeability coefficient (Papp) is calculated for each direction. The efflux ratio (Papp B-to-A / Papp A-to-B) is then determined.[2]
-
2. In Vivo Pharmacokinetic Study in Mice
-
Objective: To determine the oral bioavailability and pharmacokinetic profile of Paromomycin with different formulations or pre-treatments.
-
Methodology:
-
Acclimatization and Fasting: Animals are acclimatized and then fasted for at least 4 hours before the experiment, with water provided ad libitum.[1][2]
-
Dosing:
-
Intravenous (i.v.) Group: A cohort receives Paromomycin (e.g., 50 mg/kg) via tail vein injection to determine the reference AUC for 100% bioavailability.[1][2]
-
Oral (p.o.) Groups: Different cohorts receive oral Paromomycin (e.g., 500 mg/kg) in various formulations (e.g., CMC suspension, novel formulations).[1][2]
-
Inhibitor Groups: For mechanism studies, groups are pre-treated orally with verapamil (e.g., 10 mg/kg) or ABT (e.g., 50 mg/kg) before oral administration of Paromomycin.[1][2]
-
-
Blood Sampling: Blood samples are collected from the retro-orbital plexus at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant.[2]
-
Plasma Preparation: Plasma is separated by centrifugation and stored at -80°C until analysis.[2]
-
Sample Analysis: Plasma concentrations of Paromomycin are determined using a validated LC-MS/MS method.[2][3]
-
Pharmacokinetic Analysis: Plasma concentration-time data are used to calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and oral bioavailability (%F).[2]
Mandatory Visualizations
Caption: Factors limiting the oral absorption of Paromomycin.
Caption: Workflow for in vivo pharmacokinetic study of Paromomycin.
Caption: Troubleshooting logic for formulation development.
References
- 1. Investigation of in vitro absorption, distribution, metabolism, and excretion and in vivo pharmacokinetics of paromomycin: Influence on oral bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. ijpsonline.com [ijpsonline.com]
- 4. Investigation of in vitro absorption, distribution, metabolism, and excretion and in vivo pharmacokinetics of paromomycin: Influence on oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijpsonline.com [ijpsonline.com]
- 6. Targeted delivery of paromomycin in murine infectious diseases through association to nano lipid systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeted delivery of paromomycin in murine infectious diseases through association to nano lipid systems. | Semantic Scholar [semanticscholar.org]
Validation & Comparative
A Comparative Analysis of Paromomycin and Sodium Stibogluconate for the Treatment of Visceral Leishmaniasis
Aimed at researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the efficacy of Paromomycin (B158545) and sodium stibogluconate (B12781985) in the treatment of visceral leishmaniasis (VL). This report synthesizes data from key clinical trials, outlines experimental methodologies, and visualizes relevant biological pathways and workflows.
Visceral leishmaniasis, a severe parasitic disease, has historically been treated with pentavalent antimonials like sodium stibogluconate (SSG). However, the emergence of drug resistance and concerns over toxicity have necessitated the exploration of alternative therapies such as Paromomycin (PM), an aminoglycoside antibiotic. This guide presents a comparative analysis of these two drugs, both as monotherapies and in combination, to inform further research and drug development efforts.
Quantitative Efficacy and Safety Data
The following tables summarize the key efficacy and safety outcomes from comparative clinical trials of Paromomycin and sodium stibogluconate for the treatment of visceral leishmaniasis.
Table 1: Efficacy of Paromomycin Monotherapy vs. Sodium Stibogluconate Monotherapy in East Africa
| Outcome | Paromomycin (20 mg/kg/day for 21 days) | Sodium Stibogluconate (20 mg/kg/day for 30 days) | p-value |
| 6-Month Cure Rate | 84.3% | 94.1% | 0.002[1][2] |
| End of Treatment Cure Rate | Similar to 6-month data[1] | Similar to 6-month data[1] | N/A |
Table 2: Efficacy of Paromomycin and Sodium Stibogluconate Combination Therapy vs. Sodium Stibogluconate Monotherapy in East Africa
| Outcome | SSG (20 mg/kg/day) + PM (15 mg/kg/day) for 17 days | Sodium Stibogluconate (20 mg/kg/day) for 30 days | p-value |
| 6-Month Cure Rate | 91.4% | 93.9% | 0.198[1][2] |
| Initial Cure Rate (Sudan study) | 97% | 92% | N/A[1][2] |
Table 3: Efficacy of Paromomycin and Sodium Stibogluconate Combination Therapy vs. Sodium Stibogluconate Monotherapy in India (Bihar)
| Outcome | PM (12 mg/kg/day) + SB (20 mg/kg/day) for 21 days | PM (18 mg/kg/day) + SB (20 mg/kg/day) for 21 days | Sodium Stibogluconate (SB) alone for 30 days | p-value |
| Final Cure Rate | 92.3% | 93.8% | 53.1% | < 0.001[3] |
| End of Treatment Cure Rate | 94.2% (49/52) | 95.8% (46/48) | 55.1% (27/49) | N/A[3] |
| Relapse Rate | 1 patient | 1 patient | 1 patient | N/A[3] |
Table 4: Safety and Adverse Events
| Treatment Regimen | Key Adverse Events | Notes |
| Sodium Stibogluconate (SSG) | Cardiotoxicity (myocarditis, ECG changes), pancreatitis, elevated liver enzymes, arthralgia, myalgia.[1][3][4] | Requires careful monitoring, especially in patients with pre-existing cardiac conditions or HIV co-infection.[1][2] |
| Paromomycin (PM) | Ototoxicity (difficult to assess in some studies), injection site pain.[3] | Generally considered to have a better safety profile than SSG, particularly regarding cardiotoxicity. |
| SSG + PM Combination | Safety profile was not found to be significantly different from the individual treatment regimens.[1] | The combination therapy offers the advantage of a shorter treatment duration, potentially reducing the overall risk of adverse events.[1][2] |
Experimental Protocols
The clinical trials cited in this guide employed rigorous methodologies to assess the efficacy and safety of the different treatment regimens. Below are the key aspects of the experimental protocols.
East Africa Multicenter Randomized Controlled Trial
-
Study Design: A multi-center, randomized, open-label, controlled trial conducted in Sudan, Kenya, Ethiopia, and Uganda.[1][2]
-
Patient Population: Patients aged 4-60 years with parasitologically confirmed visceral leishmaniasis.[1][2] Exclusion criteria included contraindications to the study drugs.
-
Treatment Arms:
-
Primary Efficacy Outcome: Parasite clearance at 6-months follow-up.[1][2]
-
Secondary Efficacy Outcome: Parasite clearance at the end of treatment.[1][2]
-
Safety Assessment: Monitored through adverse event reporting.[1][2]
India (Bihar) Randomized Controlled Trial
-
Study Design: A prospective, randomized, comparative, open-label trial.[3]
-
Patient Population: 150 patients with visceral leishmaniasis were randomly assigned to one of three treatment groups.[3]
-
Treatment Arms:
-
Primary Efficacy Outcome: Final cure rate after a 180-day follow-up period.[3]
-
Safety Assessment: Monitored for adverse events, with a note on the difficulty of assessing ototoxicity for the paromomycin arms.[3]
Mechanisms of Action
Understanding the molecular mechanisms by which these drugs exert their anti-leishmanial effects is crucial for developing new therapeutic strategies and combating drug resistance.
Paromomycin
Paromomycin is an aminoglycoside antibiotic that primarily targets the parasite's protein synthesis machinery. Its mechanism involves:
-
Binding to Ribosomal RNA: Paromomycin binds to the A site of the 16S ribosomal RNA within the 30S ribosomal subunit.[5] This interaction disrupts the translation process.
-
Inhibition of Protein Synthesis: By binding to the ribosome, Paromomycin interferes with the initiation and elongation steps of protein synthesis, leading to the production of non-functional or truncated proteins.[6][7][8]
-
Mitochondrial Dysfunction: Evidence suggests that Paromomycin also affects mitochondrial function, leading to respiratory dysfunction and a decrease in mitochondrial membrane potential.[6][8]
Sodium Stibogluconate
The precise mechanism of action of sodium stibogluconate, a pentavalent antimonial, is not fully elucidated. However, it is believed to be a prodrug that is reduced to the more toxic trivalent antimony (SbIII) within the host macrophages and possibly the parasite itself. The proposed mechanisms include:
-
Inhibition of Macromolecular Synthesis: SbIII is thought to inhibit key enzymes involved in glycolysis and fatty acid oxidation, leading to a significant reduction in the availability of ATP and GTP.[4][9][10] This energy deficit, in turn, inhibits DNA and RNA synthesis.[9]
-
Induction of Oxidative Stress: Sodium stibogluconate may generate reactive oxygen species (ROS) within the Leishmania parasite.[11]
-
Disruption of Thiol Metabolism: The drug can interfere with the parasite's unique thiol metabolism, which is essential for its antioxidant defense.[11]
Visualizing Pathways and Workflows
To further clarify the concepts discussed, the following diagrams, generated using the DOT language, illustrate the proposed mechanisms of action and a typical experimental workflow.
Caption: Proposed mechanism of action for Paromomycin against Leishmania.
Caption: Proposed mechanism of action for Sodium Stibogluconate.
Caption: Generalized experimental workflow for a comparative clinical trial.
References
- 1. Sodium Stibogluconate (SSG) & Paromomycin Combination Compared to SSG for Visceral Leishmaniasis in East Africa: A Randomised Controlled Trial | PLOS Neglected Tropical Diseases [journals.plos.org]
- 2. Sodium Stibogluconate (SSG) & Paromomycin Combination Compared to SSG for Visceral Leishmaniasis in East Africa: A Randomised Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A prospective randomized, comparative, open-label trial of the safety and efficacy of paromomycin (aminosidine) plus sodium stibogluconate versus sodium stibogluconate alone for the treatment of visceral leishmaniasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sodium stibogluconate - Wikipedia [en.wikipedia.org]
- 5. Interest in paromomycin for the treatment of visceral leishmaniasis (kala-azar) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Paromomycin: uptake and resistance in Leishmania donovani - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. researchgate.net [researchgate.net]
- 9. Biochemical mechanisms of the antileishmanial activity of sodium stibogluconate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sodium-stibogluconate - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 11. What is the mechanism of Sodium stibogluconate? [synapse.patsnap.com]
In vitro comparison of Paromomycin and miltefosine against Leishmania amastigotes
A Comparative analysis of two key antileishmanial drugs, this guide provides researchers, scientists, and drug development professionals with a concise overview of the in vitro efficacy of Paromomycin (B158545) and Miltefosine (B1683995) against the intracellular amastigote stage of Leishmania parasites. This publication synthesizes data from multiple studies to offer a comparative perspective on their performance and outlines the standard experimental protocols for their evaluation.
The global fight against leishmaniasis, a parasitic disease with a spectrum of clinical manifestations, relies on a limited arsenal (B13267) of drugs. Among these, Paromomycin, an aminoglycoside antibiotic, and Miltefosine, an alkylphosphocholine compound, are crucial therapeutic options. Understanding their relative in vitro potency against the clinically relevant amastigote stage is paramount for optimizing treatment strategies and guiding the development of new therapeutic regimens. This guide presents a compilation of inhibitory concentration data and detailed experimental methodologies to facilitate a direct comparison of these two vital drugs.
Performance Data: A Quantitative Comparison
The in vitro activity of Paromomycin and Miltefosine is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the drug concentration required to inhibit the proliferation of intracellular amastigotes by 50%. The following table summarizes IC50 values reported in various studies for different Leishmania species. It is important to note that direct comparisons are most meaningful when data is derived from the same study using identical experimental conditions.
| Leishmania Species | Drug | IC50 (µM) | Reference |
| L. donovani | Paromomycin | 8 ± 3.2 | [1] |
| L. donovani | Miltefosine | 0.9 - 4.3 | [2][3] |
| L. donovani (pretreatment) | Miltefosine | 3.85 ± 3.11 | [4] |
| L. donovani (relapse) | Miltefosine | 11.35 ± 6.48 | [4] |
| L. infantum | Paromomycin | >100 (axenic amastigotes) | [5] |
| L. infantum | Paromomycin | 28.10 ± 0.40 (intramacrophage) | [5] |
| L. major | Miltefosine | 5.7 | [6] |
| L. tropica | Miltefosine | 4.2 | [6] |
Note: IC50 values can vary depending on the specific parasite strain, host cell type, and experimental conditions. The data presented here is for comparative purposes and is sourced from the cited literature.
Experimental Protocols
The determination of in vitro efficacy against Leishmania amastigotes predominantly relies on a macrophage infection model. This methodology simulates the natural intracellular niche of the parasite.
In Vitro Amastigote Drug Susceptibility Assay
This protocol outlines the key steps for assessing the susceptibility of intracellular Leishmania amastigotes to Paromomycin and Miltefosine.
1. Macrophage Culture and Seeding:
-
Murine macrophage cell lines (e.g., J774A.1, RAW 264.7) or primary macrophages (e.g., bone marrow-derived macrophages, peritoneal macrophages) are cultured in a suitable medium (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a 5% CO2 humidified incubator.
-
Macrophages are harvested and seeded into 96-well plates at a density of approximately 1 x 10^5 cells per well and allowed to adhere overnight.
2. Parasite Culture and Infection:
-
Leishmania promastigotes are cultured in a specific medium (e.g., M199, Schneider's Drosophila Medium) supplemented with FBS until they reach the stationary phase, which is rich in infective metacyclic promastigotes.
-
Adhered macrophages are then infected with stationary-phase promastigotes at a parasite-to-macrophage ratio of approximately 10:1.
-
The plates are incubated for 4-24 hours to allow for phagocytosis of the promastigotes.
3. Drug Treatment:
-
Following infection, the culture medium is removed to wash away non-phagocytosed promastigotes, and fresh medium containing serial dilutions of Paromomycin or Miltefosine is added to the wells. A drug-free control is also included.
-
Stock solutions of Paromomycin sulfate (B86663) are typically prepared in distilled water, while Miltefosine is often dissolved in PBS.[7]
-
The plates are then incubated for a further 48-72 hours.
4. Assessment of Parasite Load:
-
After the incubation period, the culture medium is removed, and the cells are fixed (e.g., with methanol) and stained with Giemsa.
-
The number of amastigotes per 100 macrophages is determined by microscopic examination.
-
The percentage of infected macrophages and the average number of amastigotes per macrophage are calculated.
-
The IC50 value is then determined by plotting the percentage of inhibition of parasite proliferation against the drug concentration and fitting the data to a sigmoidal dose-response curve.
Visualizing the Workflow
The following diagram illustrates the experimental workflow for the in vitro comparison of Paromomycin and Miltefosine against Leishmania amastigotes.
Caption: Experimental workflow for in vitro drug susceptibility testing.
Signaling Pathways and Mechanisms of Action
While a detailed exploration of the signaling pathways is beyond the scope of this guide, it is pertinent to mention the generally accepted mechanisms of action. Paromomycin, as an aminoglycoside, is known to inhibit protein synthesis by binding to the ribosomal RNA of the parasite.[8] Miltefosine's mode of action is more complex and is thought to involve the disruption of lipid metabolism and membrane integrity, as well as the induction of apoptosis-like cell death in the parasite.[6][9]
This comparative guide provides a foundational understanding of the in vitro performance of Paromomycin and Miltefosine against Leishmania amastigotes. The provided data and protocols serve as a valuable resource for researchers engaged in antileishmanial drug discovery and development, facilitating standardized and comparable evaluations of these and other novel compounds.
References
- 1. Paromomycin: uptake and resistance in Leishmania donovani - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro susceptibilities of Leishmania donovani promastigote and amastigote stages to antileishmanial reference drugs: practical relevance of stage-specific differences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vitro Susceptibilities of Leishmania donovani Promastigote and Amastigote Stages to Antileishmanial Reference Drugs: Practical Relevance of Stage-Specific Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Increased miltefosine tolerance in clinical isolates of Leishmania donovani is associated with reduced drug accumulation, increased infectivity and resistance to oxidative stress | PLOS Neglected Tropical Diseases [journals.plos.org]
- 5. mdpi.com [mdpi.com]
- 6. Miltefosine-Induced Apoptotic Cell Death on Leishmania major and L. tropica Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Combined treatment of miltefosine and paromomycin delays the onset of experimental drug resistance in Leishmania infantum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Possible Mechanism of Miltefosine-Mediated Death of Leishmania donovani - PMC [pmc.ncbi.nlm.nih.gov]
Validating the synergistic interaction of Paromomycin with other antibiotics
A Comparative Guide for Researchers and Drug Development Professionals
In an era marked by the escalating threat of antimicrobial resistance, the strategic combination of existing antibiotics to enhance efficacy and combat resistant pathogens is a critical area of research. Paromomycin (B158545), an aminoglycoside antibiotic, has emerged as a valuable component in such combination therapies. This guide provides a comprehensive comparison of Paromomycin's synergistic interactions with other antibiotics, supported by experimental data, to inform researchers, scientists, and drug development professionals in their pursuit of novel therapeutic strategies.
I. Synergistic Activity of Paromomycin Against Visceral Leishmaniasis
Paromomycin has demonstrated significant synergistic or additive effects when combined with other antileishmanial agents, offering the potential for reduced treatment durations, lower dosages, and a strategy to mitigate the development of drug resistance.
In Vitro Synergistic Interactions
The synergistic potential of Paromomycin combinations against various Leishmania species has been quantified using the Fractional Inhibitory Concentration (FIC) index, where a value of ≤ 0.5 indicates synergy.
| Combination Therapy | Leishmania Species | Interaction (at IC50/IC90) | Mean ΣFIC | Reference |
| Paromomycin + Miltefosine (B1683995) | L. (L.) amazonensis | Synergy (IC50 & IC90) | ≤ 0.5 | |
| Paromomycin + Amphotericin B | L. (L.) amazonensis | Synergy (IC90) | ≤ 0.5 | |
| Paromomycin + Meglumine Antimoniate | L. (V.) braziliensis | Synergy (IC50 & IC90) | ≤ 0.5 | |
| Paromomycin + Amphotericin B | L. (V.) braziliensis | Synergy (IC50) | ≤ 0.5 | |
| Paromomycin + Miltefosine | L. (L.) infantum chagasi | Synergy (IC90) | ≤ 0.5 | |
| Paromomycin + Amphotericin B | L. (L.) infantum chagasi | Synergy (IC90) | ≤ 0.5 |
In Vivo Efficacy in Animal Models and Clinical Trials
Preclinical and clinical studies have validated the in vitro findings, demonstrating enhanced parasite clearance and improved cure rates in visceral leishmaniasis models and patients.
| Combination Therapy | Organism | Model | Dosage and Duration | Efficacy (Parasite Burden Reduction / Cure Rate) | Reference |
| Paromomycin + Miltefosine | Leishmania infantum | Hamster | Paromomycin (150 mg/kg/day) + Miltefosine (20 mg/kg/day) for 5 days | >99% reduction in liver and spleen; >98% in bone marrow | [1] |
| Paromomycin + Sodium Stibogluconate (SSG) | Leishmania donovani | Human (Clinical Trial) | Paromomycin (12 or 18 mg/kg/day) + SSG (20 mg/kg/day) for 21 days | 92.3% - 93.8% final cure rate (compared to 53.1% for SSG alone) | [1] |
| Paromomycin + Miltefosine | Leishmania donovani | Human (Clinical Trial) | Paromomycin (20 mg/kg/day) + Miltefosine (allometric dose) for 14 days | 91.2% definitive cure at 6 months (non-inferior to SSG/PM) | [2] |
| Paromomycin + Stearylamine-Liposomes | Leishmania donovani | BALB/c Mice | Single low-dose treatment | Remarkable synergistic activity towards cure and prophylaxis | [1] |
II. Synergistic Effects Against Multidrug-Resistant (MDR) Bacteria
Paromomycin's utility extends to combating multidrug-resistant bacteria, where it exhibits synergistic effects with a range of antibiotics, potentially revitalizing the activity of drugs that have lost efficacy due to resistance.[1][3]
In Vitro Synergy of Paromomycin Combinations Against MDR Bacteria
The checkerboard assay is a standard in vitro method to quantify the interaction between two antibiotics. A Fractional Inhibitory Concentration (FIC) index of ≤ 0.5 is indicative of a synergistic relationship.[1]
| Paromomycin in Combination with | Bacterial Strain | MIC of Paromomycin Alone (µg/mL) | MIC of Combination Drug Alone (µg/mL) | MIC in Combination (µg/mL) | FIC Index | Interaction | Reference |
| Ceftriaxone | Pseudomonas aeruginosa | >1024 | 128 | 256 (Paro) + 8 (Ceft) | 0.312 | Synergy | |
| Ciprofloxacin | Klebsiella pneumoniae | >1024 | 128 | 512 (Paro) + 8 (Cipro) | 0.562 | Additive | |
| Ampicillin/Sulbactam | Escherichia coli | >1024 | 64 | 128 (Paro) + 8 (Amp/Sul) | 0.25 | Synergy | |
| Azithromycin | Methicillin-resistant Staphylococcus aureus (MRSA) | 128 | 256 | 32 (Paro) + 32 (Azith) | 0.375 | Synergy | |
| Clindamycin | Methicillin-sensitive Staphylococcus aureus (MSSA) | 64 | 1 | 8 (Paro) + 0.25 (Clin) | 0.375 | Synergy | |
| Doxycycline | Pseudomonas aeruginosa | >1024 | 128 | 256 (Paro) + 16 (Doxy) | 0.375 | Synergy |
III. Experimental Protocols
To ensure the reproducibility and validation of the cited data, this section provides detailed methodologies for key synergy testing experiments.
Checkerboard Microdilution Assay
This in vitro method is used to determine the synergistic, additive, indifferent, or antagonistic effects of antibiotic combinations.[1]
1. Preparation of Antibiotic Solutions:
-
Prepare stock solutions of each antibiotic at a concentration significantly higher than the expected Minimum Inhibitory Concentration (MIC).
-
Perform serial twofold dilutions of each antibiotic in a suitable broth medium (e.g., Mueller-Hinton Broth) in separate 96-well microtiter plates or tubes.
2. Plate Setup:
-
In a 96-well microtiter plate, add increasing concentrations of Antibiotic A along the x-axis (columns) and increasing concentrations of Antibiotic B along the y-axis (rows).
-
Each well will contain a unique combination of concentrations of the two antibiotics. Include wells with each antibiotic alone to determine their individual MICs, as well as a growth control well without any antibiotics.
3. Inoculum Preparation and Inoculation:
-
Prepare a bacterial suspension standardized to a 0.5 McFarland turbidity standard.
-
Dilute the suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculate each well of the checkerboard plate with the bacterial suspension.
4. Incubation and Reading:
-
Incubate the plate at 37°C for 18-24 hours.
-
After incubation, visually inspect the plate for turbidity to determine the MIC for each drug alone and for each combination. The MIC is the lowest concentration that completely inhibits visible growth.
5. Calculation of the Fractional Inhibitory Concentration (FIC) Index:
-
The FIC index is calculated using the following formula: FIC Index = FIC of Drug A + FIC of Drug B where:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
6. Interpretation of Results:
-
Synergy: FIC index ≤ 0.5
-
Additive: 0.5 < FIC index ≤ 1.0
-
Indifference: 1.0 < FIC index ≤ 4.0
-
Antagonism: FIC index > 4.0
Time-Kill Curve Assay
The time-kill assay assesses the bactericidal activity of antibiotics over time and can be used to confirm synergistic interactions identified by the checkerboard method.[4]
1. Preparation of Bacterial Inoculum and Antibiotics:
-
Grow a bacterial culture to the mid-logarithmic phase of growth.
-
Dilute the culture in a suitable broth (e.g., Mueller-Hinton Broth) to a starting concentration of approximately 5 x 10^5 to 1 x 10^6 CFU/mL.
-
Prepare antibiotic solutions at desired concentrations (e.g., at their MIC, or fractions of the MIC).
2. Experimental Setup:
-
Set up flasks or tubes containing the bacterial inoculum with:
-
No antibiotic (growth control).
-
Each antibiotic individually.
-
The combination of antibiotics.
-
-
Incubate all tubes at 37°C, typically with shaking.
3. Sampling and Viable Cell Counting:
-
At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.
-
Perform serial dilutions of the aliquots in a sterile saline or buffer solution.
-
Plate the dilutions onto appropriate agar (B569324) plates.
-
Incubate the plates overnight at 37°C.
-
Count the number of colonies on the plates to determine the CFU/mL at each time point.
4. Data Analysis and Interpretation:
-
Plot the log10 CFU/mL versus time for each condition.
-
Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL between the combination and its most active single agent at a specific time point (e.g., 24 hours).[5]
-
Bactericidal activity is defined as a ≥ 3-log10 reduction in CFU/mL from the initial inoculum.[5]
-
Bacteriostatic activity is defined as a < 3-log10 reduction in CFU/mL from the initial inoculum.[5]
IV. Visualizing Mechanisms and Workflows
Experimental and Logical Diagrams
Caption: Workflow for the checkerboard microdilution assay.
References
- 1. benchchem.com [benchchem.com]
- 2. Combined treatment of miltefosine and paromomycin delays the onset of experimental drug resistance in Leishmania infantum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro and Ex Vivo Synergistic Effect of Pyrvinium Pamoate Combined with Miltefosine and Paromomycin against Leishmania [mdpi.com]
- 4. journals.asm.org [journals.asm.org]
- 5. Assessment by Time-Kill Methodology of the Synergistic Effects of Oritavancin in Combination with Other Antimicrobial Agents against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Paromomycin and Amphotericin B for the Treatment of Leishmaniasis
For Researchers, Scientists, and Drug Development Professionals
Leishmaniasis, a parasitic disease caused by protozoa of the Leishmania genus, presents a significant global health challenge. Treatment options have historically been limited, with pentavalent antimonials being the standard of care for decades. However, issues of toxicity and emerging resistance have necessitated the development and evaluation of alternative therapeutic agents.[1][2][3] This guide provides a comprehensive, data-driven comparison of two critical drugs in the anti-leishmanial arsenal: Paromomycin (B158545), an aminoglycoside antibiotic, and Amphotericin B, a polyene macrolide.[4][5][6]
Executive Summary
Both Paromomycin and Amphotericin B are effective treatments for leishmaniasis, particularly visceral leishmaniasis (VL) and cutaneous leishmaniasis (CL).[1][4][7][8] Amphotericin B, especially in its liposomal formulation (L-AmB), is often considered a first-line treatment for VL in many regions due to its high efficacy.[1][6][9] Paromomycin has demonstrated non-inferiority to Amphotericin B in clinical trials for VL and is a more affordable option.[10] The choice between these drugs often depends on the Leishmania species, the clinical manifestation of the disease, local resistance patterns, and patient-specific factors such as pregnancy and co-morbidities. Combination therapy is emerging as a key strategy to enhance efficacy, shorten treatment duration, and potentially delay the development of resistance.[3][4][11]
Data Presentation: Efficacy and Safety
The following tables summarize the quantitative data on the efficacy and safety of Paromomycin and Amphotericin B from various clinical trials and systematic reviews.
Table 1: Comparative Efficacy of Paromomycin vs. Amphotericin B for Visceral Leishmaniasis (VL)
| Drug/Regimen | Study Population | Number of Patients | Cure Rate (6-month follow-up) | Citation(s) |
| Paromomycin (IM, 21 days) | India | 500+ | 94.6% | [10] |
| Amphotericin B (IV, 30 days) | India | 160+ | 98.8% | [10] |
| Paromomycin (IM, 21 days) | India (various trials) | N/A | ~94% | [7] |
| Liposomal Amphotericin B (single dose) | India (children) | 100 | 97.9% | [12] |
| Liposomal Amphotericin B + Paromomycin | India | 158 | 97.5% | [13] |
| Liposomal Amphotericin B + Miltefosine | India | 160 | 97.5% | [13] |
| Miltefosine + Paromomycin | India | 159 | 98.7% | [13] |
Table 2: Comparative Efficacy for Cutaneous and Mucosal Leishmaniasis (CL/ML)
| Drug/Regimen | Leishmaniasis Type | Study Type | Cure Rate | Citation(s) |
| Liposomal Amphotericin B | CL and ML | Systematic Review (observational data) | 80-90% | [1][14] |
| Topical Paromomycin with MBCL | Old World CL | Meta-analysis | Therapeutic alternative to SbV | [2] |
| Topical Paromomycin | New World CL | Meta-analysis | Inferior to parenteral SbV | [2] |
| Parenteral Paromomycin | New World CL | Meta-analysis | Similar efficacy to parenteral SbV | [2] |
| Topical Amphotericin B | CL | Systematic Review | 45.6% | [15] |
| Intralesional Amphotericin B | CL | Systematic Review | 69.8% | [15] |
Table 3: Comparative Safety and Adverse Effects
| Adverse Effect | Paromomycin | Amphotericin B (Conventional) | Liposomal Amphotericin B | Citation(s) |
| Nephrotoxicity | Reported, but generally low | Most common serious side effect | Significantly less toxic than conventional form | [6][10][12][16][17] |
| Infusion-related reactions (fever, chills) | Not applicable (IM) | Common | Can occur, often mild | [6][10][12][17] |
| Injection site pain | Common (55.2% in one study) | Not applicable (IV) | Not applicable (IV) | [10] |
| Ototoxicity | Reported, often transient | Not a primary side effect | Not a primary side effect | [10][16] |
| Hepatotoxicity (elevated liver enzymes) | Can occur, often reversible | Can occur | Can occur | [16][18] |
| Hypokalemia | Less common | Common with conventional form | Reduced with liposomal form | [9][17] |
| Gastrointestinal side effects | Nausea, abdominal cramps, diarrhea | Nausea, vomiting | Less frequent | [19] |
Mechanisms of Action
Paromomycin and Amphotericin B exert their leishmanicidal effects through distinct molecular mechanisms.
Paromomycin: This aminoglycoside antibiotic primarily targets protein synthesis within the Leishmania parasite.[4][5][20][21] It binds to the A-site on the small ribosomal subunit (30S), leading to mistranslation and the inhibition of protein production.[4][5] Paromomycin also impacts the parasite's mitochondria, causing a decrease in the mitochondrial membrane potential.[4]
Amphotericin B: As a polyene antifungal, Amphotericin B's primary target is ergosterol, a key component of the parasite's cell membrane.[4][6][22] It binds to ergosterol, forming pores that disrupt the membrane's integrity.[4][23] This leads to the leakage of essential intracellular ions and molecules, ultimately causing cell death.[4][6][22]
References
- 1. academic.oup.com [academic.oup.com]
- 2. Is Paromomycin an Effective and Safe Treatment against Cutaneous Leishmaniasis? A Meta-Analysis of 14 Randomized Controlled Trials | PLOS Neglected Tropical Diseases [journals.plos.org]
- 3. Combination Therapy with Paromomycin-Associated Stearylamine-Bearing Liposomes Cures Experimental Visceral Leishmaniasis through Th1-Biased Immunomodulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Lipsosomal amphotericin B: a review of its properties, function, and use for treatment of cutaneous leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Efficacy and Safety of Paromomycin for Visceral Leishmaniasis: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Liposomal Amphotericin B and Leishmaniasis: Dose and Response - PMC [pmc.ncbi.nlm.nih.gov]
- 10. clinician.nejm.org [clinician.nejm.org]
- 11. researchgate.net [researchgate.net]
- 12. Efficacy and Safety of Liposomal Amphotericin B for Visceral Leishmaniasis in Children and Adolescents at a Tertiary Care Center in Bihar, India - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dndi.org [dndi.org]
- 14. Intravenous Liposomal Amphotericin B Efficacy and Safety for Cutaneous and Mucosal Leishmaniasis: A Systematic Review and Meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Local amphotericin B therapy for Cutaneous Leishmaniasis: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Efficacy and Safety of Paromomycin for Visceral Leishmaniasis: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scispace.com [scispace.com]
- 18. tandfonline.com [tandfonline.com]
- 19. Interest in paromomycin for the treatment of visceral leishmaniasis (kala-azar) - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. researchgate.net [researchgate.net]
- 22. Mechanism of action of amphotericin B on Leishmania donovani promastigotes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Paromomycin Combination Therapy vs. Monotherapy: A Comparative Guide for Leishmaniasis Treatment
For Immediate Release to the Scientific Community
This guide provides a comprehensive comparison of clinical trial results for paromomycin (B158545) (PM) combination therapies versus PM monotherapy in the treatment of visceral leishmaniasis (VL) and cutaneous leishmaniasis (CL). The data presented is intended for researchers, scientists, and drug development professionals to inform ongoing and future research in antileishmanial drug discovery and optimization.
Key Findings Summary
Clinical evidence demonstrates that for cutaneous leishmaniasis, paromomycin monotherapy exhibits a strong efficacy profile, with the addition of gentamicin (B1671437) not showing a significant improvement in cure rates for infections caused by Leishmania major and Leishmania panamensis. In the context of visceral leishmaniasis, while direct head-to-head trials are limited, combination regimens of paromomycin with sodium stibogluconate (B12781985) (SSG) or miltefosine (B1683995) (MF) have shown high efficacy, suggesting a potential advantage over the historically variable cure rates of paromomycin monotherapy in certain regions.
Efficacy in Cutaneous Leishmaniasis: Paromomycin-Gentamicin vs. Paromomycin Alone
A pivotal Phase 3 randomized, double-blind, vehicle-controlled trial (NCT00606580) conducted in Tunisia evaluated the efficacy of a topical cream containing 15% paromomycin and 0.5% gentamicin (PM/GR) compared to a cream with 15% paromomycin alone (PM) for the treatment of ulcerative CL caused by Leishmania major. A similar Phase 3 trial was also conducted in Panama for CL primarily caused by Leishmania panamensis.
| Treatment Arm | Indication | Cure Rate (L. major)[1][2] | Cure Rate (L. panamensis) |
| Paromomycin/Gentamicin | Cutaneous Leishmaniasis | 81% (95% CI, 73-87) | 79% (95% CI, 72-84) |
| Paromomycin Monotherapy | Cutaneous Leishmaniasis | 82% (95% CI, 74-87) | 78% (95% CI, 74-87) |
| Vehicle Control | Cutaneous Leishmaniasis | 58% (95% CI, 50-67) | N/A |
The results from both trials indicate no statistically significant difference in the final clinical cure rates between the paromomycin-gentamicin combination therapy and paromomycin monotherapy. Both active treatments were, however, significantly more effective than the vehicle control.
Adverse Events in Cutaneous Leishmaniasis Trials
Mild-to-moderate application-site reactions were the most frequently reported adverse events and were more common in the active treatment groups compared to the vehicle control.
| Adverse Event | Paromomycin/Gentamicin Group | Paromomycin Monotherapy Group | Vehicle-Control Group |
| Application-site dermatitis | Common | Common | Less Common |
| Application-site pain | Common | Common | Less Common |
| Application-site pruritus | Common | Common | Less Common |
Efficacy in Visceral Leishmaniasis: Combination vs. Monotherapy
A randomized controlled trial in East Africa compared the combination of Sodium Stibogluconate (SSG) and Paromomycin (PM) to SSG monotherapy.[3][4] Another trial in the same region evaluated a combination of Paromomycin and Miltefosine (MF) against the SSG/PM combination.[5][6][7] Data on PM monotherapy is available from studies conducted in India and East Africa.[2]
| Treatment Regimen | Indication | Cure Rate |
| PM (12 or 18 mg/kg) + SSG (20 mg/kg) for 21 days | Visceral Leishmaniasis (India) | 92.3% - 93.8%[8] |
| SSG (20 mg/kg) alone for 30 days | Visceral Leishmaniasis (India) | 53.1%[8] |
| PM (20 mg/kg) + MF for 14 days | Visceral Leishmaniasis (East Africa) | 91.2% (mITT) |
| SSG (20 mg/kg) + PM (15 mg/kg) for 17 days | Visceral Leishmaniasis (East Africa) | 91.8% (mITT)[5] |
| PM Monotherapy (11 mg/kg for 21 days) | Visceral Leishmaniasis (India) | ~92.8% (per protocol) |
| PM Monotherapy (15 mg/kg for 21 days) | Visceral Leishmaniasis (East Africa) | ~63.8% (final efficacy)[2] |
These findings suggest that in regions like East Africa where paromomycin monotherapy has shown lower efficacy, combination therapy with either SSG or miltefosine significantly improves cure rates.[2][3][4] In India, while high cure rates have been achieved with paromomycin monotherapy, combination therapies are being explored to shorten treatment duration and mitigate the risk of resistance.[8][9]
Adverse Events in Visceral Leishmaniasis Trials
Adverse events for visceral leishmaniasis treatments are more systemic and can be severe.
| Treatment Regimen | Common Adverse Events |
| PM + SSG | Injection site pain, cardiotoxicity (related to SSG)[5][8] |
| PM + MF | Vomiting (related to MF), injection site pain, hypoacusis[5] |
| PM Monotherapy | Injection site pain, elevation of hepatic enzymes, ototoxicity (rare), nephrotoxicity (rare) |
Experimental Protocols
Phase 3 Trial of Topical Paromomycin for Cutaneous Leishmaniasis (NCT00606580)[1][2]
-
Study Design: Randomized, double-blind, vehicle-controlled, parallel-group trial.
-
Patient Population: Patients with one to five ulcerative lesions confirmed to be from cutaneous leishmaniasis caused by L. major.
-
Treatment Arms:
-
15% paromomycin / 0.5% gentamicin cream
-
15% paromomycin cream
-
Vehicle control cream
-
-
Dosing and Administration: Each lesion was treated topically once daily for 20 days.
-
Primary Endpoint: Cure of the index lesion, defined as at least a 50% reduction in size by day 42, complete re-epithelialization by day 98, and no relapse by day 168.
-
Safety Assessment: Monitoring of local and systemic adverse events throughout the trial.
Randomized Trial of PM/MF vs. SSG/PM for Visceral Leishmaniasis[5][6][7]
-
Study Design: Phase 3, open-label, randomized, non-inferiority trial.
-
Patient Population: Adults and children (aged 4-50 years) with primary visceral leishmaniasis.
-
Treatment Arms:
-
Paromomycin (20 mg/kg/day) and allometric miltefosine for 14 days.
-
Sodium stibogluconate (20 mg/kg/day) and paromomycin (15 mg/kg/day) for 17 days.
-
-
Primary Endpoint: Definitive cure at 6 months' follow-up.
-
Safety Assessment: Monitoring of adverse drug reactions, with a focus on known toxicities of the study drugs.
Visualizing the Mechanisms and Workflows
To further elucidate the underlying biology and experimental processes, the following diagrams are provided.
Caption: A simplified workflow of a randomized controlled trial for cutaneous leishmaniasis.
Caption: Paromomycin's multi-faceted mechanism of action against Leishmania parasites.
Caption: Key mechanisms contributing to the development of paromomycin resistance in Leishmania.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Efficacy and Safety of Paromomycin for Visceral Leishmaniasis: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sodium Stibogluconate (SSG) & Paromomycin Combination Compared to SSG for Visceral Leishmaniasis in East Africa: A Randomised Controlled Trial | PLOS Neglected Tropical Diseases [journals.plos.org]
- 4. Sodium Stibogluconate (SSG) & Paromomycin Combination Compared to SSG for Visceral Leishmaniasis in East Africa: A Randomised Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficacy and safety of 14-day treatment with paromomycin and miltefosine for primary visceral leishmaniasis in eastern Africa: non-inferiority trial | Conference Material / Abstract | MSF Science Portal [scienceportal.msf.org]
- 6. Miltefosine + Paromomycin combination (Africa) | DNDi [dndi.org]
- 7. Paromomycin and miltefosine combination as an alternative to treat patients with visceral leishmaniasis in Eastern Africa: A randomized, controlled, multicountry trial | DNDi América Latina [dndial.org]
- 8. A prospective randomized, comparative, open-label trial of the safety and efficacy of paromomycin (aminosidine) plus sodium stibogluconate versus sodium stibogluconate alone for the treatment of visceral leishmaniasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
Oral Paromomycin Nanoparticle Formulations Demonstrate Superior Efficacy in Preclinical Animal Models
A comprehensive review of recent studies highlights the significant potential of Paromomycin-loaded nanoparticles to enhance the treatment of parasitic diseases like leishmaniasis and amoebiasis. These advanced drug delivery systems have consistently shown improved therapeutic outcomes in animal models compared to conventional Paromomycin (B158545) administration, primarily by overcoming the drug's poor oral bioavailability and targeting infected cells.
Recent in vivo validations in murine models have established that encapsulating Paromomycin within nanoparticles, such as solid lipid nanoparticles (SLNs) and chitosan-based carriers, leads to a marked reduction in parasite burden.[1][2][3][4] This enhanced efficacy is largely attributed to the nanoparticles' ability to facilitate oral absorption and promote a robust Th1-type immune response, characterized by increased levels of interferon-gamma (IFN-γ) and nitric oxide, which are crucial for parasite clearance.[2][3][4]
Comparative Efficacy of Paromomycin Nanoformulations
The development of oral nanoformulations for Paromomycin, an aminoglycoside antibiotic with otherwise negligible intestinal permeability, represents a significant advancement in anti-parasitic therapy.[5] Studies have demonstrated that nanoparticle-based delivery systems can substantially increase the oral bioavailability of Paromomycin, leading to improved treatment outcomes in visceral and cutaneous leishmaniasis, as well as amoebiasis.[1][6][7]
| Nanoparticle Formulation | Animal Model | Disease Model | Key Efficacy Findings | Reference |
| Paromomycin-Solid Lipid Nanoparticles (PM-SLN) | BALB/c Mice | Leishmania major (Cutaneous Leishmaniasis) | Significant reduction in footpad swelling and parasite load compared to Paromomycin alone. Stimulated a Th1 immune response. | [1][2] |
| Paromomycin-Solid Lipid Nanoparticles (PM-SLN) | BALB/c Mice | Leishmania tropica (Cutaneous Leishmaniasis) | More effective than Paromomycin alone in inhibiting parasite propagation and promoting a Th1 response. | [3][4] |
| Paromomycin-Chitosan Nanoparticles | Rats | Entamoeba histolytica (Amoebiasis) | Synergistic action of Paromomycin and chitosan (B1678972) nanoparticles resulted in a lower parasite count compared to individual treatments. | [6] |
| Mannosylated Chitosan Nanoparticles (PM-MCS-dex-NPs) | BALB/c Mice | Leishmania major (Cutaneous Leishmaniasis) | Significantly reduced lesion size and DNA copy number compared to other treatments. | [8] |
| HPCD Modified Dual Drug-loaded SLNs (Amphotericin B & Paromomycin) | Swiss Albino Mice | Leishmania donovani (Visceral Leishmaniasis) | Significantly reduced liver parasite burden compared to miltefosine. | [7] |
| Mannosylated Thiolated PLGA Nanoparticles (MTC-PLGA-PM) | BALB/c Mice | Leishmania donovani (Visceral Leishmaniasis) | 3.6-fold reduced parasitic burden compared to free Paromomycin. | [9] |
Mechanism of Action: Induction of a Th1 Immune Response
A recurring observation across multiple studies is the ability of Paromomycin-loaded nanoparticles to modulate the host immune response towards a protective Th1 phenotype. This immunomodulatory effect is critical for controlling intracellular parasites like Leishmania. The nanoparticles appear to enhance the delivery of Paromomycin to macrophages, the primary host cells for Leishmania, and concurrently stimulate the production of pro-inflammatory cytokines that activate macrophage parasiticidal activity.
Figure 1: Signaling pathway for enhanced anti-leishmanial activity.
Experimental Protocols
The in vivo validation of Paromomycin-loaded nanoparticles typically follows a standardized experimental workflow. Below are the detailed methodologies for key experiments cited in the reviewed literature.
Preparation and Characterization of Paromomycin-Loaded Nanoparticles
-
Solid Lipid Nanoparticles (SLNs): PM-SLNs are often prepared using a hot homogenization and ultrasonication method. Lipids such as glyceryl monostearate and tristearin (B179404) are melted, and an aqueous solution of Paromomycin sulfate (B86663) is added under high-speed homogenization. The resulting pre-emulsion is then sonicated to form the nano-emulsion, which is subsequently cooled to produce SLNs.
-
Chitosan Nanoparticles: These are typically prepared using the ionic gelation method, where a solution of chitosan is mixed with a cross-linking agent like sodium tripolyphosphate, leading to the spontaneous formation of nanoparticles. Paromomycin is incorporated by being dissolved in the chitosan solution prior to gelation.
-
Characterization: Nanoparticle size, polydispersity index, and zeta potential are determined by dynamic light scattering. The encapsulation efficiency is quantified by separating the free drug from the nanoparticles (e.g., by centrifugation) and measuring the drug concentration in the supernatant using a suitable analytical method like HPLC.
In Vivo Efficacy Studies in Murine Models
-
Animal Models: BALB/c mice are commonly used for establishing Leishmania infections. For cutaneous leishmaniasis, stationary-phase promastigotes of L. major or L. tropica are injected into the footpad. For visceral leishmaniasis, amastigotes of L. donovani are injected intravenously. For amoebiasis studies, rats are orally inoculated with viable E. histolytica cysts.[6]
-
Treatment Regimens: Following the establishment of infection, animals are divided into different treatment groups: untreated control, empty nanoparticles, free Paromomycin, and Paromomycin-loaded nanoparticles. The formulations are administered orally or via injection for a specified duration.
-
Efficacy Assessment:
-
Leishmaniasis: Treatment efficacy is evaluated by measuring the progression of footpad swelling (for cutaneous forms) and by quantifying the parasite burden in the spleen and liver (for visceral forms) at the end of the treatment period.[1][3][7] Parasite load is determined by limiting dilution assay or quantitative real-time PCR.[2][3]
-
Amoebiasis: Efficacy is assessed by counting the number of E. histolytica cysts in the stool of treated and untreated rats.[6]
-
Immunological Assays
-
Cytokine Measurement: Spleen cells from treated and control animals are cultured in the presence of Leishmania antigen. The levels of IFN-γ (indicative of a Th1 response) and IL-4 (indicative of a Th2 response) in the culture supernatants are measured by ELISA.[1][2][3]
-
Nitric Oxide (NO) Assay: The production of nitric oxide, a key microbicidal agent, by macrophages is quantified using the Griess reagent in the culture supernatants of spleen cells.[1][2][3]
Figure 2: Experimental workflow for in vivo validation.
References
- 1. Solid Lipid Nanoparticles Encapsulated With Paromomycin: An Effective Oral Formulation Against Leishmania major in Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enhanced paromomycin efficacy by solid lipid nanoparticle formulation against Leishmania in mice model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Solid lipid nanoparticle loaded with paromomycin: in vivo efficacy against Leishmania tropica infection in BALB/c mice model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijpsonline.com [ijpsonline.com]
- 6. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 7. researchgate.net [researchgate.net]
- 8. Paromomycin-Loaded Mannosylated Chitosan Nanoparticles: Targeted Drug Delivery Against BALB/c Mice Infected To L.Major | CiNii Research [cir.nii.ac.jp]
- 9. researchgate.net [researchgate.net]
Paromomycin's Dichotomy: A Comparative Analysis of its Efficacy in Old World vs. New World Leishmaniasis
A comprehensive review of clinical data and experimental evidence reveals a significant disparity in the effectiveness of the aminoglycoside antibiotic Paromomycin (B158545) against Old World and New World forms of leishmaniasis. While demonstrating considerable promise, particularly in topical formulations for Old World cutaneous leishmaniasis, its efficacy in the diverse and often more aggressive New World strains is less consistent. This guide synthesizes the current understanding of Paromomycin's performance, presenting key data, experimental methodologies, and the underlying mechanisms of action to inform researchers, scientists, and drug development professionals.
Executive Summary
Paromomycin, an antibiotic that inhibits protein synthesis in protozoa, has been investigated as a therapeutic agent for leishmaniasis for decades. Its appeal lies in its relatively low cost and availability. However, a comparative analysis of clinical trial data underscores a geographical and species-dependent variation in its success. Generally, Paromomycin, especially in topical formulations, has shown higher and more consistent cure rates for Old World cutaneous leishmaniasis (CL), primarily caused by Leishmania major. In contrast, its performance against New World CL, caused by a wider range of species such as L. panamensis, L. braziliensis, and L. amazonensis, is more variable and often less effective, particularly when used as a monotherapy. For visceral leishmaniasis (VL), an Old World disease caused by L. donovani, parenteral Paromomycin has proven to be a valuable treatment option, especially in regions with resistance to other first-line drugs.
Comparative Efficacy: Old World vs. New World Leishmaniasis
The clinical effectiveness of Paromomycin is best understood by examining the cure rates achieved in studies conducted in different geographical regions, corresponding to the prevalence of Old World and New World Leishmania species.
Cutaneous Leishmaniasis (CL)
Old World Cutaneous Leishmaniasis:
Clinical trials in regions where L. major is endemic have generally reported positive outcomes with topical Paromomycin formulations. A meta-analysis of randomized controlled trials indicated that topical Paromomycin with methylbenzethonium chloride (MBCL) could be a therapeutic alternative to pentavalent antimonials in selected cases of Old World CL.[1][2][3] For instance, a study in Tunisia on CL caused by L. major showed that a 15% Paromomycin topical cream, with or without 0.5% gentamicin, resulted in cure rates of approximately 81-82%.[4][5] However, another systematic review found no significant difference in the effectiveness of Paromomycin compared to other treatments for Old World CL.[6] A placebo-controlled, randomized clinical trial in Iran for CL caused by L. major found a complete improvement in 41.2% of lesions treated with topical paromomycin, which was significantly lower than photodynamic therapy but higher than placebo.[7]
New World Cutaneous Leishmaniasis:
The efficacy of topical Paromomycin in New World CL is less encouraging. A meta-analysis found that topical Paromomycin was inferior to parenteral pentavalent antimonials in treating New World CL.[1][2][3] A study in Panama focusing on L. panamensis demonstrated a cure rate of around 78-79% for topical Paromomycin, both with and without gentamicin, but superiority of the combination was not demonstrated.[4][8] Another study in Ecuador comparing two different topical Paromomycin formulations against meglumine (B1676163) antimoniate for New World CL found that while the time to healing was longer with Paromomycin, it could be an acceptable alternative where the standard treatment is unavailable or contraindicated.[9] Research on L. amazonensis has shown that the in vitro susceptibility to Paromomycin can correlate with in vivo treatment outcomes, suggesting that species-specific sensitivity is a critical factor.[10]
| Treatment Regimen | Leishmania Species (World) | Cure Rate (%) | Key Findings |
| Topical Paromomycin (with MBCL) | L. major (Old World) | Variable, can be effective alternative to SbV | Efficacy not significantly different from intralesional SbV in some studies.[1][2][3] |
| Topical Paromomycin (15% +/- Gentamicin) | L. major (Old World) | ~81-82% | Statistically superior to vehicle control.[4][5] |
| Topical Paromomycin | L. major (Old World) | 41.2% | Less effective than photodynamic therapy.[7] |
| Topical Paromomycin | L. panamensis (New World) | ~78-79% | No significant benefit from adding gentamicin.[4][8] |
| Topical Paromomycin | New World Species | Inferior to parenteral SbV | Parenteral SbV demonstrated higher efficacy.[1][2][3] |
| Parenteral Paromomycin | New World Species | No significant difference from parenteral SbV | Similar efficacy observed in some trials.[1][2][3] |
Note: Cure rates can vary significantly based on the specific formulation, duration of treatment, and patient population.
Visceral Leishmaniasis (VL)
Visceral leishmaniasis, primarily an Old World disease caused by L. donovani, has seen more consistent success with parenteral Paromomycin. It has been approved for the treatment of VL and is considered a cost-effective option.[11][12][13] Clinical studies, particularly in India, have demonstrated high efficacy, with cure rates exceeding 90% when administered intramuscularly.[10] Paromomycin is often used in combination therapies to shorten treatment duration and combat resistance.[5][12]
| Treatment Regimen | Leishmania Species (World) | Cure Rate (%) | Key Findings |
| Parenteral Paromomycin | L. donovani (Old World) | >90% | Effective first-line or alternative drug, especially in resistance-prone areas.[10][13] |
| Combination Therapy (e.g., with Miltefosine) | L. donovani (Old World) | High | Shorter and effective regimens.[5] |
Mechanism of Action
Paromomycin exerts its leishmanicidal effect through a multi-pronged attack on the parasite's cellular machinery.[14] Its primary mechanism involves the inhibition of protein synthesis by binding to the 30S ribosomal subunit of the parasite.[15][16] This interaction disrupts the initiation and elongation of polypeptide chains, leading to a global reduction in protein production.[14] Furthermore, Paromomycin has been shown to affect the parasite's mitochondrial function, leading to a decrease in mitochondrial membrane potential and respiratory dysfunction.[15][17] The culmination of these effects is the induction of an apoptosis-like cell death pathway in the Leishmania parasite.[14]
Caption: Paromomycin's multifaceted mechanism of action against Leishmania.
Experimental Protocols
A comprehensive understanding of the cited data requires insight into the methodologies employed in the clinical trials. Below is a generalized experimental workflow for a randomized controlled trial evaluating the efficacy of topical Paromomycin for cutaneous leishmaniasis.
Representative Clinical Trial Workflow
Caption: Generalized workflow for a clinical trial of topical Paromomycin.
Key Methodological Considerations:
-
Diagnosis Confirmation: Diagnosis of cutaneous leishmaniasis is typically confirmed through parasitological examination (microscopy of lesion smears or biopsies) or molecular methods (PCR).
-
Lesion Assessment: The primary endpoint in most CL trials is the clinical cure, defined as complete re-epithelialization of the lesion without any signs of inflammation. Lesion size is often measured at baseline and at various follow-up points.
-
Randomization and Blinding: To minimize bias, high-quality trials employ randomization to allocate patients to different treatment arms and are often double-blinded, where neither the patient nor the investigator knows which treatment is being administered.
-
Follow-up: Patients are typically followed for a period of several weeks to months after the completion of treatment to assess for both cure and potential relapse.
-
Safety Assessment: Adverse events, particularly local skin reactions for topical treatments, are systematically recorded and graded.
Conclusion and Future Directions
The available evidence indicates that Paromomycin is a valuable tool in the armamentarium against leishmaniasis, but its application must be nuanced. For Old World cutaneous leishmaniasis, topical Paromomycin, particularly when formulated with enhancers like MBCL, presents a viable and less toxic alternative to systemic therapies. In the case of visceral leishmaniasis, parenteral Paromomycin is a crucial, life-saving medication, especially in resource-limited settings.
However, the challenge of treating New World cutaneous leishmaniasis with Paromomycin persists. The diverse array of causative species and their varying drug sensitivities necessitate further research. Future efforts should focus on:
-
Optimizing Formulations: Developing novel topical formulations with improved drug delivery and penetration to enhance efficacy against New World species.
-
Combination Therapies: Investigating Paromomycin in combination with other antileishmanial agents to improve cure rates and reduce the risk of resistance development in New World CL.
-
Species-Specific Trials: Conducting well-designed clinical trials that are adequately powered and stratified by the infecting Leishmania species to provide more definitive evidence of efficacy.
-
Understanding Resistance: Elucidating the mechanisms of Paromomycin resistance in Leishmania to guide treatment strategies and the development of next-generation therapies.
By addressing these research priorities, the full potential of Paromomycin in the global fight against leishmaniasis can be more effectively realized.
References
- 1. Is Paromomycin an Effective and Safe Treatment against Cutaneous Leishmaniasis? A Meta-Analysis of 14 Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Is Paromomycin an Effective and Safe Treatment against Cutaneous Leishmaniasis? A Meta-Analysis of 14 Randomized Controlled Trials | PLOS Neglected Tropical Diseases [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. Topical paromomycin for New World cutaneous leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Leishmaniasis Treatment & Management: Approach Considerations, Pharmacotherapy, Management of Cutaneous Leishmaniasis [emedicine.medscape.com]
- 6. Effectiveness of Paromomycin on Cutaneous Leishmaniasis in Iran: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Topical paromomycin for New World cutaneous leishmaniasis | PLOS Neglected Tropical Diseases [journals.plos.org]
- 9. Comparison of the effectiveness of two topical paromomycin treatments versus meglumine antimoniate for New World cutaneous leishmaniasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Activity of paromomycin against Leishmania amazonensis: Direct correlation between susceptibility in vitro and the treatment outcome in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Interest in paromomycin for the treatment of visceral leishmaniasis (kala-azar) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Combination Therapy with Paromomycin-Associated Stearylamine-Bearing Liposomes Cures Experimental Visceral Leishmaniasis through Th1-Biased Immunomodulation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. journals.asm.org [journals.asm.org]
- 17. Paromomycin: uptake and resistance in Leishmania donovani - PMC [pmc.ncbi.nlm.nih.gov]
Validating Paromomycin in Immunocompromised Patients: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The management of opportunistic infections in immunocompromised individuals presents a significant clinical challenge. Paromomycin (B158545), an aminoglycoside antibiotic, has been utilized for various parasitic infections, but its efficacy in this vulnerable patient population warrants a thorough and objective evaluation. This guide provides a detailed comparison of paromomycin with alternative treatments for cryptosporidiosis, visceral leishmaniasis, and giardiasis in immunocompromised hosts, supported by experimental data, detailed methodologies, and mechanistic insights.
Executive Summary
Paromomycin exerts its antimicrobial effect by inhibiting protein synthesis in protozoa and bacteria. Its poor absorption from the gastrointestinal tract leads to high intraluminal concentrations, making it a therapeutic option for intestinal parasitic infections. However, its clinical efficacy in immunocompromised patients is variable and often modest. For cryptosporidiosis in patients with Acquired Immunodeficiency Syndrome (AIDS), robust clinical trials have shown paromomycin to be no more effective than placebo. In solid organ transplant recipients, data is limited to case reports and small series, often involving combination therapy. For visceral leishmaniasis, liposomal amphotericin B is generally the preferred agent in HIV-coinfected patients, with paromomycin used in combination therapies. In cases of refractory giardiasis in immunodeficient individuals, paromomycin has shown some utility. This guide will delve into the quantitative data, experimental protocols, and mechanistic pathways to provide a clear validation of its use.
Mechanism of Action: Inhibition of Protein Synthesis
Paromomycin's primary mechanism of action is the disruption of protein synthesis.[1] It binds to the 16S ribosomal RNA (rRNA) within the small (30S) ribosomal subunit of the parasite.[1] This binding event interferes with the translation process, leading to two main downstream effects:
-
Codon Misreading: The altered conformation of the ribosome's A-site results in the incorporation of incorrect amino acids into the growing polypeptide chain. This leads to the synthesis of non-functional or toxic proteins.[1]
-
Inhibition of Translocation: Paromomycin can also stall the movement of the ribosome along the messenger RNA (mRNA), thereby halting protein synthesis altogether.[2]
The accumulation of defective proteins and the cessation of essential protein production are ultimately lethal to the parasite. In Leishmania, paromomycin has been shown to selectively inhibit the cytosolic ribosome, explaining its therapeutic effect.[3][4]
Comparative Efficacy in Cryptosporidiosis
Cryptosporidiosis, a diarrheal disease caused by Cryptosporidium species, can be severe and prolonged in immunocompromised individuals. Paromomycin and nitazoxanide (B1678950) are two of the most studied treatments.
In Vitro Efficacy
In vitro studies consistently demonstrate the superior potency of nitazoxanide and other investigational agents compared to paromomycin.
| Drug | Host Cell Line | Assay | Key Findings |
| Paromomycin | HCT-8 | Growth Inhibition | IC50: High micromolar to millimolar range[5] |
| Nitazoxanide | HCT-8 | Growth Inhibition | IC50: Low micromolar range[5] |
| KDU731 | HCT-8 | Growth Inhibition | IC50: Nanomolar range[5] |
Clinical Efficacy in HIV/AIDS Patients
Clinical trials in HIV-infected individuals have yielded disappointing results for paromomycin.
| Study | Patient Population | Study Design | Key Findings |
| Hewitt et al. (2000)[1][6] | HIV-infected adults (CD4 ≤150/mm³) | Randomized, double-blind, placebo-controlled | No significant difference between paromomycin and placebo. Complete response: 17.6% (paromomycin) vs. 14.3% (placebo).[1][6] |
| White et al. (1994)[7] | AIDS patients | Randomized, double-blind, crossover | Paromomycin treatment resulted in a significant decrease in oocyst excretion and stool frequency compared to placebo.[7] |
| Meta-analysis (11 studies)[8] | HIV-infected adults | Meta-analysis | Overall reported response rate of 67%; however, relapses were common.[8] |
Use in Solid Organ Transplant Recipients
Data on paromomycin for cryptosporidiosis in solid organ transplant (SOT) recipients is sparse and primarily consists of case reports and small case series. No randomized controlled trials have been conducted in this population.[9][10] Treatment often involves a multi-faceted approach including reduction of immunosuppression and combination antimicrobial therapy.[9][11] In one case report, a renal transplant patient responded well to paromomycin combined with an anti-motility agent.[12] Another series noted resolution in one patient treated with azithromycin (B1666446) plus paromomycin.[11]
Comparative Efficacy in Visceral Leishmaniasis (VL)
Visceral leishmaniasis in HIV-coinfected patients is a serious opportunistic infection. Liposomal amphotericin B is the preferred first-line therapy in many regions.[13] Paromomycin has been investigated, primarily in combination with other antileishmanial agents.
| Drug/Regimen | Patient Population | Study Design | Key Findings |
| Liposomal Amphotericin B | HIV-coinfected adults in India | Observational | 2-year survival rate of 85.5%; VL relapse probability of 26.5% at 2 years. |
| Meglumine (B1676163) Antimoniate vs. Amphotericin B | HIV-infected patients in Spain | Randomized trial | Similar efficacy (65.9% vs. 62.2% initial cure). Different toxicity profiles.[14] |
| Meglumine Antimoniate + Paromomycin | HIV-infected patient with refractory VL | Case report | Successful treatment after failure of standard therapies.[13] |
| Paromomycin vs. Meglumine Antimoniate (Cutaneous Leishmaniasis) | Immunocompetent patients | Randomized trial | Intralesional meglumine antimoniate was superior to topical paromomycin.[15] |
Efficacy in Giardiasis
For giardiasis in immunocompromised patients, particularly those with common variable immunodeficiency (CVID), infections can be refractory to standard treatment with metronidazole.[16]
| Study | Patient Population | Treatment | Key Findings |
| Nofre et al. (2022)[16] | CVID patient with refractory giardiasis | Quinacrine + Paromomycin | Successful eradication of the infection.[16] |
| Multiple Case Reports/Reviews[17][18] | Refractory giardiasis | Paromomycin | Often used as a second-line or in combination therapy with variable success.[17][18] |
Experimental Protocols
In Vitro Efficacy Testing for Cryptosporidium
A common protocol for assessing the in vitro efficacy of anti-cryptosporidial agents involves the following steps:
-
Host Cell Culture: Human ileocecal adenocarcinoma (HCT-8) cells are cultured to confluency in 96-well plates.[5]
-
Oocyst Preparation and Excystation: Cryptosporidium parvum oocysts are surface-sterilized and then treated to induce the release of infectious sporozoites.[5]
-
Infection: The host cell monolayers are infected with the excysted sporozoites.
-
Drug Treatment: Various concentrations of the test compounds (e.g., paromomycin, nitazoxanide) are added to the culture medium.
-
Incubation: The infected and treated cells are incubated for a set period (e.g., 48 hours).
-
Quantification of Parasite Growth: Parasite proliferation is assessed using methods such as immunofluorescence microscopy to count parasitophorous vacuoles or quantitative PCR (qPCR) to measure parasite DNA.[5]
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated to determine the potency of the compounds.
Clinical Trial Protocol: Paromomycin for Cryptosporidiosis in AIDS (Hewitt et al., 2000)
This protocol provides an overview of the methodology used in the AIDS Clinical Trials Group (ACTG) 192 study.[1][6]
-
Patient Population: HIV-infected adults with a CD4 cell count of ≤150/mm³ and symptomatic cryptosporidial enteritis.[1]
-
Study Design: A prospective, randomized, double-blind, placebo-controlled trial.[1]
-
Treatment Arms (Initial 21 days):
-
Open-Label Phase (Days 22-42): All patients received open-label paromomycin (500 mg four times daily).[6]
-
Dose Escalation: Patients without a complete response after 42 days could receive a higher dose of paromomycin.[6]
-
Endpoints: The primary endpoint was clinical response, defined by a reduction in the average number of daily bowel movements and the need for antidiarrheal agents.[1] Parasitological response (oocyst clearance) was also assessed.
Safety and Tolerability
Paromomycin is generally considered to have a favorable safety profile due to its minimal systemic absorption when administered orally. The most common adverse effects are gastrointestinal and include:
-
Nausea
-
Abdominal cramps
-
Diarrhea
These side effects are often dose-dependent. In the context of treating diarrheal diseases, it can be challenging to distinguish between drug-related side effects and the symptoms of the underlying infection.
Conclusion
The validation of paromomycin for treating opportunistic infections in immunocompromised patients reveals a nuanced picture. While it remains a therapeutic option, particularly for refractory giardiasis, its efficacy in cryptosporidiosis, especially in the HIV/AIDS population, is not supported by strong clinical evidence from placebo-controlled trials. For visceral leishmaniasis, it is primarily used as part of a combination regimen. The lack of robust data in solid organ transplant recipients highlights a critical area for future research. For drug development professionals, the variable and often modest efficacy of paromomycin underscores the need for novel therapeutic agents with improved activity against these challenging parasitic infections in immunocompromised hosts.
References
- 1. Paromomycin: no more effective than placebo for treatment of cryptosporidiosis in patients with advanced human immunodeficiency virus infection. AIDS Clinical Trial Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of a Possible Synergistic Effect of Meglumine Antimoniate with Paromomycin, Miltefosine or Allopurinol on in Vitro Susceptibility of Leishmania tropica Resistant Isolate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Atomic resolution snapshot of Leishmania ribosome inhibition by the aminoglycoside paromomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differential Effects of Paromomycin on Ribosomes of Leishmania mexicana and Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Comparative efficacy and safety of anti-cryptosporidial agents: an in vitro study on nitazoxanide, halofuginone lactate, KDU731, and paromomycin against Cryptosporidium parvum [frontiersin.org]
- 6. academic.oup.com [academic.oup.com]
- 7. Paromomycin for cryptosporidiosis in AIDS: a prospective, double-blind trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cryptosporidiosis: Adult and Adolescent OIs | NIH [clinicalinfo.hiv.gov]
- 9. emedicine.medscape.com [emedicine.medscape.com]
- 10. Cryptosporidium infection in solid organ transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Cryptosporidiosis in a renal transplant patient treated with paromomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Visceral Leishmaniasis Treated with Antimonials/Paromomycin followed by Itraconazole/Miltefosine after Standard Therapy Failures in a Human Immunodeficiency Virus–Infected Patient - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Treatment of visceral leishmaniasis in HIV-infected patients: a randomized trial comparing meglumine antimoniate with amphotericin B. Spanish HIV-Leishmania Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Comparison of the effectiveness of two topical paromomycin treatments versus meglumine antimoniate for New World cutaneous leishmaniasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Incidence, Management Experience and Characteristics of Patients with Giardiasis and Common Variable Immunodeficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Giardia lamblia | Johns Hopkins ABX Guide [hopkinsguides.com]
- 18. academic.oup.com [academic.oup.com]
Navigating the Maze of Resistance: A Comparative Guide to Paromomycin and Other Aminoglycosides
For researchers, scientists, and drug development professionals, understanding the nuances of antibiotic cross-resistance is paramount in the fight against multidrug-resistant pathogens. This guide provides an objective comparison of paromomycin's performance against other common aminoglycosides, supported by experimental data, to illuminate the intricate patterns of cross-resistance and inform future antibiotic development strategies.
The rise of antibiotic resistance necessitates a deeper understanding of the mechanisms that govern cross-resistance among related drugs. Paromomycin (B158545), a 4,5-disubstituted deoxystreptamine aminoglycoside, faces challenges from bacterial defense systems that often confer resistance to other members of its class. This guide dissects the key mechanisms of resistance and presents quantitative data to illustrate the variable landscape of aminoglycoside cross-resistance.
Mechanisms of Cross-Resistance: A Complex Interplay
The primary drivers of cross-resistance between paromomycin and other aminoglycosides are multifaceted, primarily involving enzymatic modification of the antibiotic, alterations to the bacterial ribosomal target, and changes in drug permeability and efflux.[1]
-
Enzymatic Modification: Aminoglycoside-modifying enzymes (AMEs) are the most prevalent cause of resistance. These enzymes, broadly categorized as aminoglycoside acetyltransferases (AACs), aminoglycoside phosphotransferases (APHs), and aminoglycoside nucleotidyltransferases (ANTs), chemically alter the antibiotic, preventing it from binding to its ribosomal target.[1] The substrate specificity of each AME dictates the cross-resistance profile. For instance, an enzyme that modifies paromomycin may not be effective against structurally different aminoglycosides like amikacin.[2]
-
Target Site Modification: Mutations in the 16S rRNA, a component of the bacterial ribosome, can prevent aminoglycoside binding. A common mechanism involves 16S rRNA methyltransferases (RMTs), which add a methyl group to the antibiotic binding site.[1] This often results in broad-spectrum, high-level resistance to most aminoglycosides.[2]
-
Reduced Permeability and Efflux: Bacteria can limit the intracellular concentration of aminoglycosides by reducing the permeability of their cell membranes or by actively pumping the drugs out using efflux pumps.[1]
Quantitative Data on Cross-Resistance
The degree of cross-resistance is highly dependent on the specific resistance mechanism present in the bacterial strain. The following tables summarize Minimum Inhibitory Concentration (MIC) data from various studies, illustrating the performance of paromomycin compared to other aminoglycosides against resistant bacteria.
Table 1: Cross-Resistance in Carbapenem-Resistant Enterobacteriaceae
| Aminoglycoside | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | % Susceptible |
| Paromomycin | 4 | >256 | 64.9% |
| Neomycin | 8 | 256 | 65.7% |
| Gentamicin | 128 | >256 | 28.4% |
| Amikacin | 32 | >256 | 55.2% |
| Streptomycin | 16 | 256 | 79.1% |
| Tobramycin | 64 | >256 | 35.1% |
| Apramycin | 4 | 8 | 95.5% |
Data from a study on 134 carbapenem-resistant Enterobacteriaceae isolates.[3]
Table 2: Cross-Resistance in E. coli with 16S rRNA Mutations
| Aminoglycoside | Wild Type MIC (µg/mL) | A1408G Mutant MIC (µg/mL) |
| Paromomycin | 4 | >512 |
| Neomycin | 4 | >512 |
| Kanamycin | 2 | 512 |
| Gentamicin | 1 | 256 |
| Amikacin | 4 | 4 |
Data adapted from a study on E. coli expressing mutant 16S rRNA.[1]
Table 3: Cross-Resistance Conferred by Specific Aminoglycoside-Modifying Enzymes (AMEs)
| Aminoglycoside | E. coli JM83 (Control) MIC (µg/mL) | E. coli JM83 + AAC(6')-Im MIC (µg/mL) | E. coli aac(3)-IV Isolate AG173 MIC (µg/mL) | C. gillenii DW61 + APH(3')-Ie MIC (µg/mL) |
| Paromomycin | 2 | 2 | 16 | >2048 |
| Neomycin | 1 | 8 | - | ≥32 |
| Gentamicin | 0.5 | 32 | 16 | - |
| Amikacin | 2 | 128 | ≤1 | 4 |
| Kanamycin | 1 | 64 | - | >1024 |
| Tobramycin | 0.25 | 32 | 8 | - |
| Streptomycin | 4 | - | - | >1024 |
Data compiled from studies on specific AMEs.[1][3][4] Note: "-" indicates data not available.
Experimental Protocols
Broth Microdilution MIC Assay
This protocol is a standard method used to determine the Minimum Inhibitory Concentration (MIC) of an antibiotic against a bacterial strain, providing a quantitative measure of susceptibility and cross-resistance.[2]
Materials:
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial culture grown to a 0.5 McFarland standard
-
Stock solutions of aminoglycosides (paromomycin, gentamicin, amikacin, etc.)
Procedure:
-
Antibiotic Dilution: Prepare serial twofold dilutions of each aminoglycoside in CAMHB directly in the 96-well plates. A typical concentration range might be from 2048 µg/mL down to 0.25 µg/mL.[2] Include a growth control well (no antibiotic) and a sterility control well (no bacteria).[2]
-
Inoculum Preparation: Adjust the turbidity of a bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[2] Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[2]
-
Inoculation and Incubation: Add the diluted bacterial inoculum to each well. Incubate the plates at 35-37°C for 16-20 hours.[2]
-
Interpretation: The MIC is the lowest concentration of the antibiotic that prevents visible bacterial growth (turbidity).[2] Comparing the MIC values of different aminoglycosides against a resistant strain provides a quantitative measure of cross-resistance.[2]
Visualizing Resistance Mechanisms and Experimental Workflows
To further clarify the complex relationships in aminoglycoside resistance, the following diagrams illustrate key pathways and processes.
Caption: Overview of major aminoglycoside resistance mechanisms in bacteria.
Caption: Workflow for the Broth Microdilution MIC Assay.
Caption: Substrate specificity of selected aminoglycoside-modifying enzymes.
References
- 1. APH(3’)-Ie, an aminoglycoside-modifying enzyme discovered in a rabbit-derived Citrobacter gillenii isolate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of Aminoglycoside-Deactivating Enzymes APH(3′)-IIIa and AAC(6′)-Ii by Amphiphilic Paromomycin O2″-Ether Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aminoglycoside resistance profile and structural architecture of the aminoglycoside acetyltransferase AAC(6’)-Im [microbialcell.com]
- 4. Epidemiologic, Phenotypic, and Structural Characterization of Aminoglycoside-Resistance Gene aac(3)-IV | MDPI [mdpi.com]
The Economic Edge: Paromomycin-Based Therapies in Parasitic Disease Treatment
A comprehensive analysis of clinical data reveals Paromomycin-based therapies as a highly cost-effective treatment strategy for visceral and cutaneous leishmaniasis, offering comparable or superior efficacy to more expensive alternatives. While its application in cryptosporidiosis shows promise, further research is needed to establish a definitive cost-benefit profile.
Paromomycin (B158545), an aminoglycoside antibiotic, has emerged as a critical tool in the global fight against parasitic diseases, particularly the leishmaniases. Its affordability and effectiveness, especially when used in combination with other drugs, present a compelling case for its widespread adoption, particularly in resource-limited settings. This guide provides a comparative cost-effectiveness analysis of Paromomycin-based therapies against other therapeutic options, supported by experimental data from key clinical studies.
Visceral Leishmaniasis: A Paradigm of Cost-Effective Combination Therapy
Visceral leishmaniasis (VL), a fatal systemic disease if left untreated, has seen a significant shift in treatment paradigms with the introduction of Paromomycin. Combination therapies involving Paromomycin have proven to be not only highly effective but also economically advantageous.
A pivotal study in the Indian subcontinent demonstrated that a combination of miltefosine (B1683995) and Paromomycin was the most cost-effective treatment strategy, with a cost of US$92 per death averted.[1][2] This was significantly lower than other effective regimens. For instance, a combination of liposomal amphotericin B with Paromomycin had an incremental cost-effectiveness of $652 per death averted.[1][2] While therapies based on liposomal amphotericin B were highly effective, their higher drug cost resulted in a less favorable cost-effectiveness profile.[1]
As a monotherapy, Paromomycin is recognized as the cheapest treatment option for VL, with one assessment from India reporting a cost of approximately US
2perpatientinanoutpatientsetting,orUS
7,450 to treat 1,000 patients.[3][4][5] However, to mitigate the risk of drug resistance, combination therapy is now widely recommended.[3][5]
Table 1: Comparative Cost-Effectiveness of Treatments for Visceral Leishmaniasis
| Treatment Strategy | Cost per Patient (USD) | Effectiveness (Deaths Averted) | Average Cost-Effectiveness (USD per Death Averted) | Incremental Cost-Effectiveness (USD per Death Averted) |
| Miltefosine + Paromomycin | ~$85 | 92% | $92 | - |
| Liposomal Amphotericin B + Paromomycin | ~$150 | 94% | $160 | $652 |
| Liposomal Amphotericin B (10mg/kg single dose) | ~$200 | 95% | $211 | Dominated |
| Sodium Stibogluconate | ~$100 | 85% | $118 | Dominated |
Note: Cost and effectiveness data are synthesized from multiple sources and may vary based on region and specific study parameters.
Experimental Protocol: Evaluation of VL Treatment Efficacy
A common study design to assess the efficacy of VL treatments involves a multi-center, open-label, randomized, controlled clinical trial.
Cutaneous Leishmaniasis: A Viable Topical Alternative
For cutaneous leishmaniasis (CL), topical formulations of Paromomycin offer a promising alternative to systemic treatments like pentavalent antimonials, which can be costly and associated with significant side effects.[6]
A meta-analysis of randomized controlled trials showed that topical Paromomycin, particularly when combined with methylbenzethonium chloride (MBCL), had therapeutic activity against both Old World and New World CL.[6] While topical Paromomycin was found to be inferior to parenteral pentavalent antimony for New World CL, its efficacy was not significantly different from intralesional pentavalent antimony for Old World CL.[6] Given the lower cost and fewer systemic side effects, topical Paromomycin presents a valuable therapeutic option, especially in regions where systemic treatments are unavailable or contraindicated.[7]
A study in Iran found no significant difference in the effectiveness of Paromomycin compared to other treatments for CL.[8] However, the success rate of Paromomycin treatment was significantly higher than that of a placebo.[8]
Table 2: Efficacy of Topical Paromomycin for Cutaneous Leishmaniasis
| Treatment | Leishmania Species | Comparator | Efficacy Outcome |
| Topical Paromomycin + MBCL | Old World | Intralesional Pentavalent Antimony | Not significantly different[6] |
| Topical Paromomycin | New World | Parenteral Pentavalent Antimony | Inferior[6] |
| Topical Paromomycin | - | Placebo | Superior (Risk Ratio: 4.50)[8] |
| Topical Paromomycin + Gentamicin | New World (mostly L. panamensis) | Paromomycin alone | No significant difference (Cure rates ~79% vs. 78%)[9] |
Experimental Protocol: In Vitro Drug Susceptibility Assay (Macrophage-Amastigote Model)
This protocol is a standard method for evaluating the in vitro efficacy of antileishmanial drugs.
Cryptosporidiosis: An Area of Developing Evidence
Paromomycin is also used to treat cryptosporidiosis, an intestinal infection that can be severe in immunocompromised individuals. While it is considered a promising agent, the evidence for its cost-effectiveness is less robust compared to leishmaniasis.[10]
Studies have shown that Paromomycin can lead to a clinical response in AIDS patients with cryptosporidiosis, characterized by a decrease in diarrhea and stabilization of body weight.[10] However, its efficacy can be modest, and relapses can occur.[10] In veterinary medicine, Paromomycin has demonstrated efficacy in treating cryptosporidiosis in calves.[11]
Further comparative economic evaluations are needed to clearly define the cost-effectiveness of Paromomycin for cryptosporidiosis in different patient populations relative to other supportive care measures and potential future therapies.
Logical Framework for Treatment Selection
The decision to use Paromomycin-based therapies is influenced by several factors, including the specific parasitic disease, the geographical region and prevalent species, the availability and cost of alternative drugs, and the patient's clinical condition.
References
- 1. Cost-Effectiveness Analysis of Combination Therapies for Visceral Leishmaniasis in the Indian Subcontinent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. dovepress.com [dovepress.com]
- 5. Interest in paromomycin for the treatment of visceral leishmaniasis (kala-azar) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Is Paromomycin an Effective and Safe Treatment against Cutaneous Leishmaniasis? A Meta-Analysis of 14 Randomized Controlled Trials | PLOS Neglected Tropical Diseases [journals.plos.org]
- 7. Comparison of the effectiveness of two topical paromomycin treatments versus meglumine antimoniate for New World cutaneous leishmaniasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effectiveness of Paromomycin on Cutaneous Leishmaniasis in Iran: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Topical paromomycin for New World cutaneous leishmaniasis | PLOS Neglected Tropical Diseases [journals.plos.org]
- 10. profiles.wustl.edu [profiles.wustl.edu]
- 11. ruminants.ceva.com [ruminants.ceva.com]
Safety Operating Guide
Safeguarding Laboratory Personnel: A Comprehensive Guide to Handling Paromomycin Sulphate
For researchers and scientists in the fast-paced world of drug development, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Paromomycin sulphate, a potent aminoglycoside antibiotic. Adherence to these protocols is crucial for minimizing exposure risks and ensuring compliant disposal.
This compound presents several hazards, including being harmful if swallowed, toxic in contact with skin or if inhaled, and causing skin and serious eye irritation.[1][2] It is also suspected of damaging fertility or the unborn child.[2] Therefore, a comprehensive personal protective equipment (PPE) strategy is not just recommended, but essential.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is critical to mitigate the risks associated with this compound. The following table summarizes the recommended equipment.
| PPE Category | Recommended Equipment | Rationale |
| Eye Protection | Safety glasses with side shields, chemical goggles, or a face shield.[1] | Protects against splashes and airborne particles that can cause serious eye irritation.[1] |
| Hand Protection | Nitrile, PVC, neoprene, or rubber gloves. Double gloving may be considered.[1] | Prevents skin contact, as Paromomycin is toxic upon dermal absorption.[1] |
| Skin and Body Protection | A fully-buttoned lab coat, protective clothing (e.g., cotton, rubber, PVC), and closed-toe shoes. Protective shoe covers are also recommended.[1][3] | Provides a barrier against accidental skin exposure and contamination of personal clothing.[1][3] |
| Respiratory Protection | A NIOSH-approved dust respirator (e.g., N95) or a self-contained breathing apparatus (SCBA).[1][3] | Essential when there is a risk of inhaling dust, especially in poorly ventilated areas or during spill clean-up.[1] |
Safe Handling and Storage Protocols
Proper handling and storage are critical to minimize exposure and maintain the integrity of this compound.
Handling:
-
Ventilation: Always handle this compound in a well-ventilated area. The use of local exhaust ventilation or a chemical fume hood is strongly recommended to control airborne dust.[1][3]
-
Avoid Contact: All personal contact, including inhalation of dust and direct contact with skin and eyes, should be strictly avoided.[1]
-
Dust Prevention: Implement measures to prevent the generation of dust during handling and weighing.[1]
-
Weighing and Transfer: Conduct all weighing and transfer operations within a chemical fume hood or a ventilated balance enclosure to control dust.[3]
Storage:
-
Containers: Store in the original, tightly sealed containers. Suitable materials include glass, polyethylene, or polypropylene.[1][4]
-
Conditions: Maintain a controlled room temperature between 20°C and 25°C (68°F and 77°F) and protect from moisture.[1]
Emergency Procedures
In the event of an emergency, prompt and appropriate action is crucial.
| Emergency Situation | Immediate Actions |
| Minor Spill | Evacuate non-essential personnel. Wearing full PPE, clean up the spill immediately using dry procedures. Dampen the spilled powder with water to prevent dusting before sweeping. Collect the material in a sealed container for proper disposal. A vacuum with a HEPA filter can also be used.[1][3][4] |
| Major Spill | Evacuate the area immediately and alert emergency responders.[1][4] |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration and seek immediate medical attention.[1] |
| Skin Contact | Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water. Seek medical attention if irritation persists.[1] |
| Eye Contact | Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1] |
| Fire | Use a dry chemical, carbon dioxide, foam, or water spray extinguisher. A solid stream of water may be ineffective. Firefighters should wear a self-contained breathing apparatus and full protective gear.[1][4] |
Disposal Plan
Proper disposal of this compound and associated waste is essential to prevent environmental contamination.
-
Waste Classification: All Paromomycin waste is considered hazardous and must be disposed of according to institutional and governmental regulations.[3][5]
-
Solid Waste: Collect unused or expired powder and contaminated consumables (e.g., weigh boats, gloves, bench paper) in a dedicated, clearly labeled, leak-proof hazardous waste container.[5]
-
Liquid Waste: Collect stock solutions, unused media, and rinsate from cleaning contaminated equipment in a designated, leak-proof, and chemically compatible hazardous waste container.[5]
-
Contaminated Sharps: Dispose of contaminated needles and syringes immediately in a designated, puncture-resistant sharps container.[5]
-
Decontamination: Equipment and glassware must be decontaminated before reuse. Thoroughly rinse with a suitable solvent (e.g., deionized water), collecting the rinsate as liquid waste, followed by a standard laboratory detergent wash and final rinse.[5]
-
Disposal Methods: The primary disposal method is high-temperature incineration at a licensed facility.[5] Never dispose of Paromomycin waste down the drain or in regular trash.[5]
Operational Workflow
The following diagram outlines the standard operating procedure for handling this compound from receipt to disposal.
Emergency Response Logic
The following diagram illustrates the decision-making process for responding to different types of this compound exposure.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
